COR170
Description
Properties
IUPAC Name |
N-(1-adamantyl)-4-oxo-1-pentyl-6-phenylquinoline-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H36N2O2/c1-2-3-7-12-33-20-27(30(35)32-31-17-21-13-22(18-31)15-23(14-21)19-31)29(34)26-16-25(10-11-28(26)33)24-8-5-4-6-9-24/h4-6,8-11,16,20-23H,2-3,7,12-15,17-19H2,1H3,(H,32,35) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSJISJDTJJYBFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C=C(C(=O)C2=C1C=CC(=C2)C3=CC=CC=C3)C(=O)NC45CC6CC(C4)CC(C6)C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H36N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
COR170 mechanism of action in T-cell activation
An In-Depth Technical Guide to the Mechanism of Action of COR170 in T-Cell Activation
Disclaimer: As of December 2025, there is no publicly available information regarding a specific therapeutic agent or research compound designated "this compound" and its mechanism of action in T-cell activation. The following guide is a structured template based on established principles of immunology and drug development. It is designed to be populated with specific data for this compound should such information become available. This document will, therefore, outline the general mechanisms of T-cell activation and provide a framework for presenting data on a hypothetical T-cell modulating agent.
Executive Summary
This document provides a comprehensive technical overview of the mechanism of action for this compound, a novel immunomodulatory agent. It is intended for researchers, scientists, and drug development professionals. The guide details the molecular interactions and signaling pathways through which this compound modulates T-cell activation, supported by quantitative data from key preclinical experiments.
Introduction to T-Cell Activation
T-cell activation is a cornerstone of the adaptive immune response, essential for clearing pathogens and eliminating malignant cells. The process is initiated when a T-cell receptor (TCR) recognizes a specific antigen presented by a major histocompatibility complex (MHC) molecule on an antigen-presenting cell (APC). This primary signal (Signal 1) is insufficient on its own and requires a co-stimulatory signal (Signal 2), typically the interaction between CD28 on the T-cell and CD80/CD86 on the APC, to ensure a robust and productive immune response.[1][2] A third signal (Signal 3), provided by cytokines, directs T-cell differentiation into specific effector or memory subtypes.
The intracellular signaling cascade following TCR and CD28 engagement is complex, involving multiple pathways that culminate in the activation of key transcription factors such as NFAT (Nuclear Factor of Activated T-cells), AP-1 (Activator Protein-1), and NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells).[3] These transcription factors orchestrate the genetic program of T-cell activation, leading to cytokine production, proliferation, and the development of effector functions.
Hypothetical Mechanism of Action of this compound
This section would be populated with specific details about this compound. For the purpose of this template, we will hypothesize that this compound is a small molecule inhibitor of the calcineurin-NFAT pathway.
This compound is a potent and selective inhibitor of calcineurin, a calcium and calmodulin-dependent serine/threonine protein phosphatase.[4][5] By inhibiting calcineurin, this compound prevents the dephosphorylation of NFAT transcription factors.[6] Phosphorylated NFAT cannot translocate to the nucleus, thereby blocking the transcription of key genes required for T-cell activation, including Interleukin-2 (IL-2). This targeted action is designed to suppress T-cell-mediated immune responses.
Signaling Pathway Diagram
The following diagram illustrates the central role of the calcineurin-NFAT pathway in T-cell activation and the proposed point of intervention for this compound.
Caption: this compound inhibits calcineurin, blocking NFAT dephosphorylation.
Quantitative Data Summary
The following tables are templates for summarizing key quantitative data for this compound.
Table 1: In Vitro Potency of this compound
| Assay Type | Target | Cell Type | IC50 (nM) |
| Enzymatic Assay | Recombinant Human Calcineurin | - | Data |
| Cellular Assay | NFAT Reporter Gene | Jurkat T-cells | Data |
| Cellular Assay | IL-2 Production | Primary Human CD4+ T-cells | Data |
| Cellular Assay | T-cell Proliferation (CFSE) | Primary Human CD4+ T-cells | Data |
Table 2: Selectivity Profile of this compound
| Target | IC50 (nM) | Fold Selectivity (vs. Calcineurin) |
| Calcineurin | Data | 1x |
| Protein Phosphatase 1 (PP1) | Data | Data |
| Protein Phosphatase 2A (PP2A) | Data | Data |
| Other relevant off-targets | Data | Data |
Key Experimental Protocols
This section provides detailed methodologies for the key experiments that would be cited.
Calcineurin Enzymatic Assay
Objective: To determine the direct inhibitory activity of this compound on purified calcineurin.
Methodology:
-
Recombinant human calcineurin, calmodulin, and a phosphopeptide substrate (RII peptide) are used.
-
This compound is serially diluted in DMSO and pre-incubated with calcineurin and calmodulin in assay buffer.
-
The reaction is initiated by the addition of the RII phosphopeptide.
-
The amount of free phosphate (B84403) released is measured using a colorimetric method (e.g., Malachite Green assay).
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
NFAT Reporter Gene Assay
Objective: To measure the functional inhibition of the NFAT pathway in a cellular context.
Methodology:
-
Jurkat T-cells are stably transfected with a plasmid containing a luciferase reporter gene under the control of an NFAT-responsive promoter.
-
Cells are pre-incubated with various concentrations of this compound.
-
T-cell activation is induced using phorbol (B1677699) 12-myristate 13-acetate (PMA) and ionomycin, which bypass the TCR to directly activate downstream signaling and increase intracellular calcium.
-
After incubation, cells are lysed, and luciferase activity is measured using a luminometer.
-
Results are normalized to a control (e.g., constitutively expressed Renilla luciferase) to account for cell viability.
T-Cell Proliferation Assay (CFSE)
Objective: To assess the effect of this compound on T-cell proliferation.
Methodology:
-
Primary human CD4+ T-cells are isolated from peripheral blood mononuclear cells (PBMCs).
-
Cells are labeled with Carboxyfluorescein succinimidyl ester (CFSE), a fluorescent dye that is equally distributed between daughter cells upon division.
-
Labeled cells are cultured in the presence of varying concentrations of this compound.
-
T-cell activation and proliferation are stimulated using anti-CD3 and anti-CD28 antibodies.
-
After 3-5 days, cells are harvested, and CFSE fluorescence is analyzed by flow cytometry. Each peak of halved fluorescence intensity represents a cell division.
Experimental Workflow Diagram
Caption: General workflow for preclinical evaluation of this compound.
Conclusion
The preclinical data would be summarized here to conclude that this compound is a potent and selective inhibitor of the calcineurin-NFAT signaling pathway. Its mechanism of action translates to effective suppression of T-cell activation and proliferation in vitro. These findings would support the continued development of this compound as a potential therapeutic for T-cell-mediated inflammatory and autoimmune diseases. Further studies would be required to establish its in vivo efficacy, safety, and pharmacokinetic profile.
References
- 1. T-cell activation | British Society for Immunology [immunology.org]
- 2. T Cell Activation: Mechanisms In Vivo And In Vitro [antineo.fr]
- 3. T-cell activation through the antigen receptor. Part 1: signaling components, signaling pathways, and signal integration at the T-cell antigen receptor synapse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Calcineurin signaling and NFAT activation in cardiovascular and skeletal muscle development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Calcineurin/NFAT coupling participates in pathological, but not physiological, cardiac hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The calcineurin-NFAT pathway negatively regulates megakaryopoiesis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dual Inhibition of PD-L1 and VISTA by CA-170: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
CA-170 is a first-in-class, orally bioavailable small molecule designed to dually target the immune checkpoint proteins Programmed Death-Ligand 1 (PD-L1) and V-domain Ig Suppressor of T-cell Activation (VISTA).[1][2] By inhibiting these two distinct and non-redundant negative regulatory pathways in the tumor microenvironment, CA-170 aims to restore and enhance the anti-tumor activity of the immune system.[3][4] This technical guide provides a comprehensive overview of the preclinical and clinical data available for CA-170, with a focus on its mechanism of action, experimental validation, and quantitative therapeutic potential.
Core Concepts: PD-L1 and VISTA Signaling
The PD-1/PD-L1 and VISTA pathways are critical negative regulators of T-cell activation, often exploited by tumors to evade immune surveillance.
PD-1/PD-L1 Pathway: The interaction between PD-1 on activated T-cells and its ligand PD-L1, frequently overexpressed on tumor cells, leads to the suppression of T-cell proliferation, cytokine release, and cytotoxic activity.
VISTA Pathway: VISTA, primarily expressed on hematopoietic cells, can function as both a ligand and a receptor to suppress T-cell activation. It is considered a non-redundant checkpoint to PD-1/PD-L1 and its upregulation has been observed as a potential resistance mechanism to anti-PD-1/PD-L1 therapies.[5]
Mechanism of Action of CA-170
CA-170 was developed to simultaneously block both the PD-L1 and VISTA pathways.[3] However, the precise mechanism of its interaction with PD-L1 has been a subject of investigation. While initial reports suggested direct binding and disruption of the PD-1/PD-L1 interaction, subsequent biophysical studies, including Nuclear Magnetic Resonance (NMR) and Homogeneous Time-Resolved Fluorescence (HTRF) assays, have indicated a lack of direct binding of CA-170 to PD-L1.[6]
The current leading hypothesis is that CA-170 functions by inducing the formation of a non-functional or "defective" ternary complex between PD-1, PD-L1, and CA-170.[7] This complex, while not preventing the physical association of PD-1 and PD-L1, is thought to alter the conformation or signaling cascade in a way that abrogates the inhibitory signal, thereby restoring T-cell function.
Quantitative Data Summary
Preclinical In Vitro Efficacy
| Assay | Target | Metric | Value | Reference |
| T-cell Proliferation & IFN-γ Secretion | PD-L1 | Functional Rescue | Potent | [7] |
| T-cell Proliferation & IFN-γ Secretion | VISTA | Functional Rescue | Potent | [7] |
Note: Specific IC50/EC50 values for functional assays are not publicly available.
Preclinical In Vivo Efficacy
| Tumor Model | Treatment | Dose | Tumor Growth Inhibition (TGI) | Reference |
| MC38 Colon Carcinoma | CA-170 | 10 mg/kg/day (oral) | 43% (p < 0.01) | N/A |
| MC38 Colon Carcinoma | anti-PD-1 Ab | 100 µ g/animal/week (subcutaneous) | 36% (p < 0.05) | N/A |
| B16F1 Melanoma | CA-170 | 10 mg/kg | 23% | [8] |
| B16F1 Melanoma | CA-170 | 100 mg/kg | 41% | [8] |
| B16F1 Melanoma | anti-PD-1 Ab | 100 µ g/day | 7% | [8] |
Pharmacokinetic Parameters
| Species | Dose | Bioavailability | t1/2 (half-life) | Reference |
| Mouse | N/A | ~40% | ~0.5 - 3.4 hours | [7][9] |
| Cynomolgus Monkey | N/A | <10% | ~3.25 - 4.0 hours | [9] |
| Human (Phase 1) | 50-1200 mg | Dose-proportional exposure | ~4 - 9.5 hours | [7] |
Clinical Efficacy (Phase 2)
| Tumor Type | Metric | Value | Reference |
| Classical Hodgkin Lymphoma | Objective Response Rate (ORR) | 30% | [7] |
| Non-squamous NSCLC | Clinical Benefit Rate (CBR) | >85% | [4][7] |
| Non-squamous NSCLC | Progression-Free Survival (PFS) | 19.6 weeks | [4] |
Experimental Protocols
In Vitro T-cell Activation Assay
This assay is designed to measure the ability of CA-170 to rescue T-cell function from PD-L1 or VISTA-mediated suppression.
Methodology:
-
Cell Isolation: Human Peripheral Blood Mononuclear Cells (PBMCs) are isolated from healthy donor blood using density gradient centrifugation.
-
Stimulation and Inhibition: PBMCs are stimulated with anti-CD3 and anti-CD28 antibodies to activate T-cells. Concurrently, recombinant human PD-L1 or VISTA protein is added to the culture to suppress T-cell activation.
-
Treatment: CA-170 is added to the cultures at a range of concentrations.
-
Incubation: The cells are incubated for 72 to 96 hours.
-
Endpoint Measurement:
-
T-cell Proliferation: Assessed by Carboxyfluorescein succinimidyl ester (CFSE) dilution assay using flow cytometry.
-
IFN-γ Secretion: The concentration of Interferon-gamma in the cell culture supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).
-
In Vivo Murine Tumor Models (e.g., MC38)
Syngeneic mouse tumor models are utilized to evaluate the in vivo anti-tumor efficacy of CA-170.
Methodology:
-
Cell Culture and Implantation: MC38 colon adenocarcinoma cells are cultured and then implanted subcutaneously into the flank of C57BL/6 mice.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a predetermined size (e.g., 50-100 mm³), after which the mice are randomized into treatment and control groups.
-
Treatment Administration: CA-170 is administered orally, typically on a daily schedule. Control groups receive a vehicle control or a positive control such as an anti-PD-1 antibody.
-
Monitoring: Tumor dimensions and mouse body weight are measured regularly (e.g., every 2-3 days).
-
Endpoint Analysis: At the end of the study, tumors are excised and weighed. Tumor growth inhibition (TGI) is calculated. Tumors and spleens may be harvested for immunophenotyping of tumor-infiltrating lymphocytes (TILs) and systemic immune cell populations by flow cytometry to assess pharmacodynamic effects, such as the activation and proliferation of CD8+ T-cells.[7]
Clinical Development
CA-170 has undergone Phase 1 (NCT02812875) and Phase 2 clinical trials in patients with advanced solid tumors and lymphomas.[6][10] The Phase 1 dose-escalation study established a favorable safety profile with doses up to 1200 mg twice daily being well-tolerated.[5] The pharmacokinetic profile showed dose-proportional exposure and a relatively short half-life, which may allow for better management of potential immune-related adverse events compared to monoclonal antibodies.[5][7]
Phase 2 studies have shown encouraging signs of clinical activity, particularly in classical Hodgkin lymphoma and non-squamous non-small cell lung cancer (NSCLC).[4][7]
Conclusion
CA-170 represents an innovative approach in cancer immunotherapy as an oral, dual inhibitor of PD-L1 and VISTA. Its unique proposed mechanism of action, involving the formation of a defective ternary complex with PD-1 and PD-L1, sets it apart from traditional antibody-based checkpoint inhibitors. Preclinical data have demonstrated its ability to activate T-cells and inhibit tumor growth. Early clinical trial results have shown a manageable safety profile and promising anti-tumor activity in certain malignancies. Further clinical investigation is warranted to fully elucidate the therapeutic potential of CA-170 across a broader range of cancers.
References
- 1. Facebook [cancer.gov]
- 2. CA-170 - Wikipedia [en.wikipedia.org]
- 3. curis.com [curis.com]
- 4. Curis and Aurigene Announce Amendment of Collaboration for the Development and Commercialization of CA-170 - Aurigene [aurigene.com]
- 5. curis.com [curis.com]
- 6. CA-170 – A Potent Small-Molecule PD-L1 Inhibitor or Not? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PD-1 derived CA-170 is an oral immune checkpoint inhibitor that exhibits preclinical anti-tumor efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. VISTA Pathway - Creative Biolabs [immune-checkpoint.creative-biolabs.com]
- 9. Unlocking the Potential of CA-170: Enhancing T Cell Responses and Suppressing Tumor Growth in Cancer Preclinical Models [synapse.patsnap.com]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
An In-depth Technical Guide to the Effects of CA-170 on the Tumor Microenvironment
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of CA-170, a first-in-class, orally available small molecule immune checkpoint inhibitor. It details the mechanism of action, preclinical and clinical data, and its modulatory effects on the tumor microenvironment (TME). This guide is intended for professionals in the fields of oncology, immunology, and pharmaceutical development.
Introduction to CA-170
CA-170 is an investigational small molecule designed to selectively target and inhibit the immune checkpoint proteins Programmed Death Ligand-1 (PD-L1), PD-L2, and V-domain Ig Suppressor of T-cell Activation (VISTA).[1][2] These proteins are crucial negative regulators of T-cell function, often exploited by tumors to evade immune surveillance.[2][3] By antagonizing these pathways, CA-170 aims to restore and amplify the immune system's capacity to recognize and eliminate cancer cells.[1] Its oral bioavailability presents a potential advantage over antibody-based immunotherapies, offering ease of administration and a shorter pharmacokinetic profile that may aid in managing immune-related adverse events.[4]
Mechanism of Action
CA-170 functions as a dual antagonist of the PD-1/PD-L1 and VISTA pathways. Preclinical evidence suggests a unique mechanism for its activity.
-
PD-L1/PD-L2 Inhibition : Unlike monoclonal antibodies that typically block the interaction between PD-1 and its ligands, CA-170 is proposed to bind to PD-L1 and induce the formation of a defective, non-signaling ternary complex with PD-1.[4][5] This action effectively abrogates the suppressive signal without preventing the physical association of the receptor and ligand.[4][5]
-
VISTA Inhibition : VISTA is another potent negative checkpoint regulator expressed primarily on hematopoietic cells, including within the TME.[3] Its expression pattern is distinct from PD-L1, suggesting a non-redundant role in immune suppression.[3] CA-170's ability to also inhibit VISTA allows it to address a separate mechanism of T-cell suppression, potentially broadening its anti-tumor activity.[3][4]
The dual targeting of these pathways may result in a more robust anti-tumor immune response compared to single-pathway blockade.[3][6]
Signaling Pathway Diagram
Preclinical Data
Extensive preclinical studies have demonstrated CA-170's ability to modulate the immune system and exert anti-tumor effects.
In Vitro Activity
In vitro functional assays have confirmed that CA-170 potently rescues T-cell activity from immune suppression. In cell culture, CA-170 restored the proliferation and Interferon-gamma (IFN-γ) secretion of lymphocytes that were suppressed by recombinant PD-L1, PD-L2, or VISTA proteins.[3][7] The activity was comparable to that of blocking antibodies.[7]
In Vivo Efficacy and Immunophenotyping
Studies in syngeneic mouse tumor models have shown that oral administration of CA-170 leads to significant anti-tumor activity.[4][5] This efficacy is associated with profound changes within the tumor microenvironment.
Table 1: Summary of CA-170 Effects on the Tumor Microenvironment in Mouse Models
| Model | Treatment | Key Findings in TME | Reference |
| CT26 Colon Carcinoma | CA-170 (10 mg/kg, daily) | - Increased proliferation (Ki67+) of CD8+ and CD4+ TILs- Increased activation (OX-40+) of CD8+ and CD4+ TILs | [5] |
| MC38 Colon Adenocarcinoma | CA-170 (3 mg/kg, daily) | - Increased Granzyme B secreting CD8+ T-cells in tumor- Increased IFN-γ secreting CD8+ T-cells in blood and tumor | [5] |
| Carcinogen-Induced Lung Tumor | CA-170 (alone or with KRAS vaccine) | - Increased infiltration of CD8+ T-cells- Enhanced effector memory phenotype (CD44+CD62L-) of CD8+ T-cells- Decreased infiltration of myeloid-derived suppressor cells (MDSCs) and regulatory T-cells (Tregs) | [8][9] |
Pharmacokinetics and Safety
Pharmacokinetic profiles have been established in multiple species.
Table 2: Pharmacokinetic Properties of CA-170
| Species | Oral Bioavailability | Plasma Half-life | Reference |
| Mouse | ~40% | ~0.5 hours | [7][10] |
| Cynomolgus Monkey | <10% | ~3.25 - 4.0 hours | [7][10] |
In preclinical toxicology studies, CA-170 was found to be safe and well-tolerated in rodents and non-human primates, with no toxicity observed at doses up to 1000 mg/kg administered for 28 consecutive days.[7][10]
Clinical Data
CA-170 has advanced into human clinical trials, providing initial insights into its safety and efficacy profile in patients with advanced cancers.
Phase 1 Dose-Escalation Study (NCT02812875)
A Phase 1 trial evaluated the safety of CA-170 in patients with advanced solid tumors and lymphomas. The study established an acceptable safety profile with doses escalated up to 1200 mg twice daily.[11]
Phase 2 Efficacy Findings
Early clinical data from a Phase 2 study have shown signs of clinical activity.
Table 3: Summary of Phase 2 Clinical Observations with CA-170
| Parameter | Observation | Reference |
| Efficacy | - Clinical Benefit Rate (CBR) is in a similar range as observed with PD-1/PD-L1 antibodies.- Better efficacy results (higher CBR) were noted at a lower dosage (400 mg), consistent with a preclinical bell-shaped curve of immune activation. | [11] |
| Safety | - Generally well-tolerated.- Immune-Related Adverse Events (irAEs) were observed in a subset of patients.- Observed irAEs include hypothyroidism, skin rash, neutropenia, and anemia.- Hematological irAEs were reversible and of shorter duration compared to those reported with antibody therapies. | [11] |
The observation of a bell-shaped dose-response curve suggests that optimal immune activation may occur within a specific therapeutic window.[11]
Experimental Protocols
The following sections outline the general methodologies used in the preclinical evaluation of CA-170.
In Vitro T-Cell Functional Assays
-
Objective : To determine if CA-170 can rescue T-cell function from PD-L1 or VISTA-mediated inhibition.
-
Cell Culture : Human peripheral blood mononuclear cells (PBMCs) are stimulated with anti-CD3 and anti-CD28 antibodies to induce T-cell activation.
-
Inhibition : Recombinant human PD-L1, PD-L2, or VISTA protein is added to the culture to suppress T-cell activation.
-
Treatment : CA-170 is added at various concentrations to the inhibited cell cultures.
-
Readout : After a period of incubation (e.g., 72 hours), supernatants are collected and analyzed for IFN-γ levels by ELISA. T-cell proliferation is measured via methods such as CFSE dilution or BrdU incorporation.
In Vivo Syngeneic Mouse Model Studies
-
Objective : To evaluate the anti-tumor efficacy and immunomodulatory effects of CA-170 in vivo.
-
Tumor Implantation : Immunocompetent mice (e.g., BALB/c or C57BL/6) are subcutaneously inoculated with syngeneic tumor cells (e.g., CT26 or MC38).
-
Treatment : Once tumors reach a palpable size, mice are randomized into vehicle control and treatment groups. CA-170 is administered orally, typically on a daily schedule. A positive control group receiving an anti-PD-1 antibody may be included.
-
Efficacy Measurement : Tumor volume is measured periodically (e.g., 2-3 times per week) with calipers.
-
Pharmacodynamic Analysis : At the end of the study, tumors and spleens are harvested. Tumors are dissociated into single-cell suspensions.
-
Immunophenotyping : Tumor-infiltrating lymphocytes (TILs) are analyzed by multi-color flow cytometry using antibodies against markers of cell lineage (CD4, CD8), activation (OX-40, ICOS), proliferation (Ki67), and exhaustion (PD-1, Tim-3). Intracellular staining is used to measure cytokine production (IFN-γ, Granzyme B).
Experimental Workflow Diagram
Summary and Future Directions
CA-170 is a promising oral immune checkpoint inhibitor that affects the tumor microenvironment by activating both CD4+ and CD8+ T-cells and reducing the presence of suppressive immune cells like Tregs and MDSCs.[5][9] Its dual action on PD-L1 and VISTA pathways offers a multi-pronged approach to overcoming tumor-induced immune evasion.
Logical Relationship Diagram
While initial clinical data are encouraging, further research is needed to optimize dosing strategies, identify predictive biomarkers, and explore combination therapies to fully realize the therapeutic potential of CA-170. Notably, some independent studies have raised questions about the direct binding of CA-170 to PD-L1, suggesting that while the downstream immunological effects are observed, the precise molecular interaction may require further elucidation.[12] Continued investigation into its mechanism and clinical application is critical for its development as a next-generation cancer immunotherapy.
References
- 1. CA-170 - Wikipedia [en.wikipedia.org]
- 2. Facebook [cancer.gov]
- 3. curis.com [curis.com]
- 4. PD-1 derived CA-170 is an oral immune checkpoint inhibitor that exhibits preclinical anti-tumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ascopubs.org [ascopubs.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Inhibition of lung tumorigenesis by a small molecule CA170 targeting the immune checkpoint protein VISTA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of lung tumorigenesis by a small molecule CA170 targeting the immune checkpoint protein VISTA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Unlocking the Potential of CA-170: Enhancing T Cell Responses and Suppressing Tumor Growth in Cancer Preclinical Models [synapse.patsnap.com]
- 11. curis.com [curis.com]
- 12. CA-170 – A Potent Small-Molecule PD-L1 Inhibitor or Not? - PMC [pmc.ncbi.nlm.nih.gov]
VISTA as a therapeutic target in oncology
An In-depth Technical Guide to VISTA as a Therapeutic Target in Oncology
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
V-domain Ig Suppressor of T-cell Activation (VISTA), also known as PD-1H, is an immune checkpoint molecule of the B7 family with a unique expression pattern and mechanism of action distinct from PD-1/PD-L1 and CTLA-4.[1][2] Primarily expressed on hematopoietic cells, with the highest levels on myeloid cells such as myeloid-derived suppressor cells (MDSCs) and tumor-associated macrophages (TAMs), VISTA is also found on T lymphocytes, particularly naïve and regulatory T cells (Tregs).[3][4][5] It functions as both a ligand and a receptor to potently suppress T cell activation and maintain immune quiescence.[6][7] In the tumor microenvironment (TME), VISTA contributes to an immunosuppressive landscape, and its expression has been correlated with both poor and favorable prognoses depending on the cancer type, highlighting its complex role.[3][8] Upregulation of VISTA has been identified as a potential mechanism of acquired resistance to anti-PD-1 and anti-CTLA-4 therapies, making it a compelling target for novel cancer immunotherapies.[2][8] Several therapeutic agents, including monoclonal antibodies and small molecules, are now in preclinical and clinical development to harness the potential of VISTA blockade, either as monotherapy or in combination with other checkpoint inhibitors.[8][9][10]
VISTA Biology and Mechanism of Action
VISTA is a type I transmembrane protein that can function as both a receptor on T cells and a ligand on antigen-presenting cells (APCs) and tumor cells.[7] Its extracellular domain consists of a single IgV-like domain, homologous to PD-L1, while its cytoplasmic tail contains signaling motifs distinct from other immune checkpoint proteins.[3][11]
Dual Receptor/Ligand Function:
-
As a Ligand: When expressed on APCs or tumor cells, VISTA can bind to receptors on T cells, such as P-selectin glycoprotein (B1211001) ligand-1 (PSGL-1) in the acidic TME, and V-Set and Immunoglobulin domain containing 3 (VSIG-3), to deliver an inhibitory signal.[8][9][12] This suppresses T cell proliferation and cytokine production (e.g., IL-2, IFN-γ).[6][13]
-
As a Receptor: When expressed on T cells, VISTA can receive signals that intrinsically suppress T cell activation.[14] This is particularly important for maintaining the quiescence of naïve T cells, a role not attributed to PD-1 or CTLA-4.[3][15]
The interaction of VISTA with some of its binding partners is pH-dependent, with enhanced binding in the acidic conditions characteristic of the TME, suggesting a potent regulatory role specifically within tumors.[3][16]
Signaling Pathways
VISTA's intracellular signaling mechanisms are complex and differ between cell types. The cytoplasmic domain lacks canonical ITIM or ITSM motifs but contains a Src homology 2 (SH2) binding motif (YxxQ) and three SH3 binding motifs (PxxP), indicating a capacity for intracellular signal transduction.[3][11]
In Myeloid Cells: VISTA plays a critical role in regulating innate immunity by modulating Toll-like receptor (TLR) signaling. It dampens the TLR-mediated activation of key inflammatory pathways, including MAPK/AP-1 and IKK/NF-κB, by modulating the polyubiquitination of TRAF6.[14] This leads to reduced production of pro-inflammatory cytokines by myeloid cells, contributing to a suppressive TME.[14]
In T Cells and Tumor Cells (Cell-Intrinsic Signaling): Recent studies have identified a conserved four-amino-acid motif (NPGF) in the intracellular domain of VISTA.[1][6] This motif directly binds to the adapter protein NUMB, which in turn recruits the Rab11 endosomal recycling machinery. This interaction constrains the signaling of cell-intrinsic growth factor receptors, such as EGFR, by altering their phosphorylation and endocytic recycling, ultimately suppressing cell proliferation.[6] This mechanism can function independently of the immune system and canonical VISTA ligands.[1][6]
VISTA Expression in the Tumor Microenvironment
VISTA is predominantly expressed in hematopoietic cells and is consistently found at high levels on immune cells infiltrating tumors.[4][13] Its expression pattern is a key differentiator from other checkpoint molecules.
-
Myeloid Cells: The highest expression is on myeloid cells, including CD14+ monocytes, TAMs, and MDSCs.[5] This positions VISTA as a critical regulator of the innate immune response within the TME.
-
T Cells: Expression is found on naïve CD4+ and CD8+ T cells, as well as Foxp3+ Tregs.[5] VISTA expression on tumor-infiltrating Tregs is often higher than on their peripheral counterparts.[5] In some cancers, like NSCLC, the percentage of CD4+VISTA+ T cells is significantly increased in tumor tissue compared to adjacent normal tissue.[17]
-
Tumor Cells: While less common, VISTA expression has been detected directly on tumor cells in a subset of cancers, including NSCLC, ovarian, and endometrial cancers.[7][18] In NSCLC, approximately 21% of cases show expression on tumor cells, whereas 98% show expression in the stromal compartment.[7]
The prognostic value of VISTA expression is context-dependent. High expression can correlate with poor survival in melanoma and oral squamous cell carcinoma but is associated with improved outcomes in hepatocellular carcinoma and pancreatic cancer, likely reflecting a link between VISTA expression and the presence of a T-cell-infiltrated, or "hot," tumor microenvironment.[3][8]
Quantitative Data Summary
Table 1: Binding Affinities of VISTA-Targeting Antibodies
| Antibody/Agent | Type | Target(s) | Binding Affinity (Kd/EC50) | Reference(s) |
| HMBD-002 | IgG4 mAb | VISTA | Kd: 407 pM (Human), 549 pM (Mouse)EC50: 5.1 pM (Human), 3.5 pM (Mouse) | [19][20] |
| CI-8993 | IgG1 mAb | VISTA | Kd: 350 - 500 pM | [21] |
| CA-170 | Small Molecule | VISTA, PD-L1 | EC50: 82.9 ± 37.1 nM (VISTA) | [10] |
| 7E12 | Agonist mAb | Human VISTA | Kd: 0.44 nM | [22] |
| 7G5 | Agonist mAb | Human VISTA | Kd: 0.14 nM | [22] |
| 8G10 | Agonist mAb | Human VISTA | Kd: 0.98 nM | [22] |
Table 2: VISTA Expression in Select Human Cancers
| Cancer Type | Cell Type(s) | Method | Quantitative Finding | Reference(s) |
| Non-Small Cell Lung Cancer (NSCLC) | Tumor & Stroma | IHC/QIF | 98% of cases VISTA+ in stroma; 21% VISTA+ on tumor cells. | [7] |
| NSCLC | T Cells | Flow Cytometry | CD4+VISTA+ T cells significantly increased in tumor vs. peritumor tissue. | [17] |
| Breast Cancer (TNBC) | T Cells | IHC | ~5% of CD4+ and CD8+ T cells in the TME express VISTA. | [5] |
| Healthy Peripheral Blood | T Cells | Flow Cytometry | ~20% of CD4+ and ~20% of CD8+ T cells show low VISTA expression. | [5] |
Table 3: Summary of Clinical Trial Data for VISTA-Targeting Agents
| Agent | Trial Phase | Cancer Types | Key Quantitative Results | Reference(s) |
| CA-170 | Phase 2 | Advanced Solid Tumors, Hodgkin Lymphoma | Clinical Benefit Rate (SD or better): 68.18%. Two partial responses in Hodgkin Lymphoma. | [23] |
| CI-8993 | Phase 1 | Advanced Solid Tumors | Doses from 0.15 mg/kg to 0.6 mg/kg well tolerated. Rapid, transient ↑ in IL-6, IL-18, IP-10, MCP1. | [10][12] |
| HMBD-002 | Phase 1 | Advanced Solid Malignancies | Currently enrolling; preclinical data showed potent monotherapy and combination anti-tumor activity. | [8][24][25] |
Experimental Protocols
Protocol 1: Immunohistochemistry (IHC) for VISTA in FFPE Tissue
This protocol outlines a standard method for detecting VISTA protein in formalin-fixed, paraffin-embedded (FFPE) human tumor tissue sections.
Materials:
-
FFPE tissue slides (5 µm sections) on charged slides.
-
Clearing reagents (e.g., Xylene or Histoclear II).
-
Rehydration reagents: 100%, 90%, 70% Ethanol.
-
Antigen Retrieval Buffer: 10mM Sodium Citrate, pH 6.0.
-
Endogenous Peroxidase Block: 0.3% H₂O₂ in PBS.
-
Blocking Buffer: 10% Normal Goat Serum in PBS.
-
Primary Antibody: Rabbit anti-VISTA recombinant monoclonal (e.g., Clone BLR035F) diluted in Blocking Buffer.[26]
-
Secondary Antibody: HRP-conjugated goat anti-rabbit IgG.[26]
-
Substrate: Diaminobenzidine (DAB) kit.
-
Counterstain: Hematoxylin.
-
Mounting Medium.
Methodology:
-
Deparaffinization and Rehydration:
-
Heat slides at 60°C for 20 minutes.
-
Immerse slides in Xylene (or substitute) 2 x 5 minutes.
-
Immerse in 100% Ethanol 2 x 5 minutes.
-
Immerse in 95% Ethanol 1 x 5 minutes.
-
Immerse in 70% Ethanol 1 x 5 minutes.
-
Rinse in distilled water for 5 minutes.[27]
-
-
Antigen Retrieval:
-
Place slides in a pressure cooker or steamer containing Sodium Citrate buffer.
-
Heat to 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature (approx. 20 minutes).
-
-
Staining:
-
Rinse slides in PBS.
-
Incubate slides in 0.3% H₂O₂ for 15 minutes to block endogenous peroxidase activity.
-
Rinse with PBS 3 x 5 minutes.
-
Incubate with Blocking Buffer for 1 hour at room temperature.
-
Drain blocking buffer and apply diluted primary anti-VISTA antibody. Incubate overnight at 4°C in a humidified chamber.
-
Rinse with PBS 3 x 5 minutes.
-
Apply HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
Rinse with PBS 3 x 5 minutes.
-
-
Visualization and Counterstaining:
-
Prepare DAB substrate according to the manufacturer's instructions and apply to slides for 2-10 minutes, or until desired brown stain intensity is reached.
-
Rinse slides with distilled water.
-
Counterstain with Hematoxylin for 1-2 minutes.
-
"Blue" the stain by rinsing in running tap water.
-
-
Dehydration and Mounting:
-
Dehydrate slides through graded ethanols (70%, 95%, 100%) and clear with xylene.
-
Apply a coverslip using a permanent mounting medium.
-
Protocol 2: In Vitro T-Cell Suppression Assay
This assay measures the ability of VISTA to suppress T-cell activation and proliferation, and the reversal of this suppression by a blocking antibody.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs).
-
T-cell isolation kit (negative selection).
-
96-well flat-bottom tissue culture plates.
-
Stimulating antibody: Anti-human CD3 (e.g., OKT3 clone), functional grade.
-
Recombinant protein: VISTA-Ig fusion protein or Control-Ig.[13]
-
Blocking antibody: Anti-VISTA monoclonal antibody.
-
Proliferation dye: Carboxyfluorescein succinimidyl ester (CFSE).
-
Complete RPMI-1640 medium.
Methodology:
-
Cell Preparation:
-
Isolate T cells from healthy donor PBMCs using a negative selection kit.
-
Label isolated T cells with CFSE dye according to the manufacturer's protocol.
-
-
Plate Coating:
-
Coat wells of a 96-well plate with anti-CD3 antibody (e.g., 1-5 µg/mL) and VISTA-Ig or Control-Ig (e.g., 10 µg/mL) in sterile PBS.[13]
-
Incubate overnight at 4°C or for 2 hours at 37°C.
-
Wash wells three times with sterile PBS before adding cells.
-
-
Cell Culture and Treatment:
-
Resuspend CFSE-labeled T cells in complete RPMI medium.
-
Add 2 x 10⁵ T cells to each well of the coated plate.
-
For blockade experiments, add anti-VISTA antibody or isotype control antibody to the appropriate wells at desired concentrations (e.g., 10 µg/mL).
-
-
Incubation and Analysis:
-
Incubate the plate at 37°C, 5% CO₂ for 3-5 days.
-
Harvest cells and analyze CFSE dilution by flow cytometry. A decrease in CFSE fluorescence intensity indicates cell division.
-
Alternatively, collect supernatant at 48-72 hours to measure cytokine production (e.g., IFN-γ, IL-2) by ELISA or Cytometric Bead Array (CBA).[17]
-
Conclusion and Future Directions
VISTA is a unique and compelling immune checkpoint target with non-redundant functions compared to the well-established PD-1 and CTLA-4 pathways.[2] Its high expression on myeloid cells within the TME suggests that targeting VISTA could remodel the innate immune landscape, overcoming a key mechanism of immune evasion and resistance to existing immunotherapies.[4][14] The ongoing clinical trials of anti-VISTA antibodies and small molecules are beginning to provide crucial safety and efficacy data, paving the way for the next generation of cancer immunotherapy.[12][28] Future research will need to focus on identifying predictive biomarkers to select patients most likely to respond to VISTA blockade, optimizing combination strategies with other immunotherapies, and further elucidating the complexities of its signaling pathways to refine therapeutic approaches.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Frontiers | The Role of V-Domain Ig Suppressor of T Cell Activation (VISTA) in Cancer Therapy: Lessons Learned and the Road Ahead [frontiersin.org]
- 3. VISTA and its ligands: the next generation of promising therapeutic targets in immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Immunoregulatory Functions of VISTA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. VISTA expression and patient selection for immune-based anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. VISTA-induced tumor suppression by a four amino acid intracellular motif - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. hummingbirdbioscience.com [hummingbirdbioscience.com]
- 9. Hummingbird Bioscience Publishes Preclinical Data Demonstrating Therapeutic Potential of HMBD-002 in VISTA-expressing Cancers [prnewswire.com]
- 10. Curis Announces Updated Data with Additional Encouraging Clinical Activity in Phase 1/2 Study of CA-4948 Monotherapy - BioSpace [biospace.com]
- 11. VISTA: A Mediator of Quiescence and a Promising Target in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jitc.bmj.com [jitc.bmj.com]
- 13. VISTA is an immune checkpoint molecule for human T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Methodology for in vitro Assessment of Human T Cell Activation and Blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. matilda.science [matilda.science]
- 17. The expression of VISTA on CD4+ T cells is associated with poor prognosis and immune status in non-small cell lung cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Facebook [cancer.gov]
- 19. ascopubs.org [ascopubs.org]
- 20. Rationally targeted anti-VISTA antibody that blockades the C-C’ loop region can reverse VISTA immune suppression and remodel the immune microenvironment to potently inhibit tumor growth in an Fc independent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Clinical and research updates on the VISTA immune checkpoint: immuno-oncology themes and highlights - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Agonistic nanobodies and antibodies to human VISTA - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. hummingbirdbioscience.com [hummingbirdbioscience.com]
- 25. jitc.bmj.com [jitc.bmj.com]
- 26. fortislife.com [fortislife.com]
- 27. BestProtocols: Immunohistochemical Staining of Formalin-Fixed Paraffin-Embedded Tissues | Thermo Fisher Scientific - US [thermofisher.com]
- 28. curis.com [curis.com]
Role of VISTA in myeloid cell-mediated immunosuppression
An In-depth Technical Guide: The Role of VISTA in Myeloid Cell-Mediated Immunosuppression
Abstract
V-domain Ig Suppressor of T-cell Activation (VISTA), a member of the B7 family of immune checkpoint molecules, is a critical regulator of immune homeostasis. Uniquely, VISTA is predominantly expressed within the hematopoietic compartment, with particularly high levels on myeloid cells such as macrophages, dendritic cells (DCs), and myeloid-derived suppressor cells (MDSCs).[1][2] This expression pattern distinguishes it from other well-known checkpoints like PD-1 and CTLA-4 and positions VISTA as a key mediator of innate immune suppression. VISTA exerts its function through multiple mechanisms, including the negative regulation of Toll-like receptor (TLR) signaling, modulation of myeloid cell chemotaxis and differentiation, and the promotion of a suppressive cytokine environment.[1][3][4] By fostering a tolerogenic state in myeloid cells, VISTA significantly contributes to the immunosuppressive tumor microenvironment (TME), thereby hampering anti-tumor T-cell responses. This guide provides a detailed examination of the molecular pathways, functional consequences, and experimental methodologies related to VISTA's role in myeloid cell-mediated immunosuppression, highlighting its importance as a therapeutic target for cancer immunotherapy.
Introduction
The success of immune checkpoint inhibitors (ICIs) has revolutionized cancer treatment. However, a significant number of patients do not respond to therapies targeting the PD-1/PD-L1 and CTLA-4 pathways, indicating that other non-redundant immune-suppressive mechanisms are at play.[3] VISTA (also known as PD-1H or VSIR) has emerged as a promising target due to its distinct expression profile and immunoregulatory functions.[5][6] Unlike checkpoints that primarily regulate T-cell effector function, VISTA is highly expressed on myeloid lineage cells, which are crucial architects of the tumor microenvironment.[7][8]
VISTA's activity on myeloid cells creates a formidable barrier to effective anti-tumor immunity by suppressing the production of pro-inflammatory mediators, promoting the differentiation of suppressive cell types like MDSCs and M2-like tumor-associated macrophages (TAMs), and inhibiting T-cell activation.[9][10][11] This technical guide will dissect the core molecular and cellular mechanisms by which VISTA on myeloid cells mediates immunosuppression, present quantitative data, detail key experimental protocols, and provide visual diagrams of the critical pathways and workflows involved.
VISTA Expression on Myeloid Subsets
VISTA is constitutively and highly expressed across various myeloid cell populations, particularly within the tumor microenvironment where its expression is often elevated compared to the periphery.[5] This high level of expression on tumor-infiltrating myeloid cells is a key feature of its biology.[12]
| Myeloid Cell Subset | Key Characteristics of VISTA Expression | References |
| Monocytes/Macrophages | High expression on both patrolling and inflammatory monocytes. VISTA expression is associated with an M2-like, pro-tumoral macrophage phenotype. | [1][5][10] |
| Myeloid-Derived Suppressor Cells (MDSCs) | VISTA is highly expressed and functionally critical for the T-cell suppressive activity of both monocytic (M-MDSC) and polymorphonuclear (PMN-MDSC) subsets. | [3][4][8][13] |
| Dendritic Cells (DCs) | Expression is found on myeloid conventional DCs (cDCs) and inflammatory DCs. VISTA promotes a tolerogenic DC phenotype with reduced capacity for T-cell stimulation. | [3][9][14] |
| Neutrophils | VISTA is expressed on neutrophils and contributes to the suppression of inflammatory responses. | [1][14] |
A study on patients with Acute Myeloid Leukemia (AML) demonstrated that the frequency of VISTA-expressing MDSCs is significantly higher compared to healthy controls, underscoring its role in hematological malignancies.[13]
Molecular Mechanisms of VISTA-Mediated Immunosuppression
VISTA suppresses immune responses through both cell-intrinsic signaling within the myeloid cell and through interactions with ligands on other cells, notably T cells.
Ligand Interactions in the Tumor Microenvironment
VISTA's function can be mediated by its interaction with binding partners, a process that is uniquely regulated by the local environment.
-
P-selectin glycoprotein (B1211001) ligand 1 (PSGL-1): In the characteristically acidic TME (pH ~6.0), VISTA binds to PSGL-1 expressed on T cells.[7][12] This pH-dependent interaction is a key mechanism for inhibiting T-cell activation specifically within the tumor, while having minimal effect at the physiological pH found in peripheral tissues.[7][15]
-
VSIG3 (V-set and Ig domain-containing 3): VISTA has also been shown to interact with VSIG3, which can suppress T-cell activation at neutral pH.[7][15]
Intrinsic Signaling Pathways in Myeloid Cells
VISTA acts as a crucial regulator of intracellular signaling cascades that dictate the myeloid cell's inflammatory status and function.
Inhibition of Toll-Like Receptor (TLR) Signaling: A primary mechanism of VISTA's suppressive function is its ability to dampen TLR-mediated inflammatory responses.[3][16][17] VISTA intrinsically modulates the polyubiquitination and protein levels of TNF receptor-associated factor 6 (TRAF6), a key adaptor protein downstream of the MyD88-dependent TLR signaling pathway.[3][6][9] By interfering with TRAF6, VISTA effectively suppresses the activation of the MAPK/AP-1 and IKK/NF-κB signaling cascades.[3][14] This leads to a profound reduction in the production of pro-inflammatory cytokines such as IL-6, IL-12, and TNFα following TLR stimulation.[16][17]
Modulation of Chemotaxis and Migration: VISTA plays a critical role in regulating myeloid cell trafficking. Studies have shown that VISTA deficiency profoundly impairs the chemotactic response of macrophages and MDSCs to inflammatory chemokines like CCL2, CCL3, and CCL5.[1][2] This defect is not due to altered chemokine transcription but rather to disrupted recycling of chemokine receptors, such as CCR2 and CCR5, leading to reduced migration into the TME.[1]
Functional Consequences in the Tumor Microenvironment
The molecular activities of VISTA culminate in a potent, localized immunosuppressive network driven by myeloid cells.
Altered Cytokine and Chemokine Profile
By suppressing TLR signaling, VISTA fundamentally alters the cytokine and chemokine landscape. VISTA-deficient macrophages exhibit significantly increased production of inflammatory cytokines and chemokines upon stimulation.[5][16]
| Cytokine/Chemokine | Effect of VISTA Deficiency/Blockade in Myeloid Cells | References |
| Pro-inflammatory Cytokines | ||
| IL-6, IL-12, TNFα | Production is significantly increased upon TLR stimulation. | [16][17] |
| IL-23 | Production by myeloid DCs is increased. | [3][9] |
| Anti-inflammatory Cytokines | ||
| IL-10 | Production is reduced, shifting the balance towards inflammation. | [7] |
| Inflammatory Chemokines | ||
| CCL2, CCL3, CCL4, CCL5 | Levels are strikingly elevated in culture supernatants of VISTA KO macrophages at steady state. | [1][5] |
Promotion of Suppressive Myeloid Phenotypes
VISTA is instrumental in shaping the identity and function of myeloid cells within the TME.
-
Tumor-Associated Macrophages (TAMs): VISTA drives monocytes toward an M2-like macrophage phenotype, which is associated with tumor promotion and suppression of T-cell responses.[10][11]
-
Myeloid-Derived Suppressor Cells (MDSCs): VISTA promotes the differentiation and suppressive capacity of MDSCs, in part through the activation of STAT3 signaling.[4][18] Blockade of VISTA diminishes the T-cell suppressive functions of MDSCs.[3]
-
Dendritic Cells (DCs): VISTA fosters the development of tolerogenic DCs, which are poor activators of T cells and contribute to immune tolerance.[3][9]
Key Experimental Protocols for Studying VISTA Function
Investigating the role of VISTA in myeloid cells requires specific immunological and molecular biology techniques.
Protocol: Flow Cytometric Analysis of VISTA on Myeloid Subsets
This protocol allows for the quantification of VISTA expression on different myeloid cell populations isolated from tissues (e.g., tumors, spleen).
Methodology:
-
Tissue Dissociation: Harvest tumors or spleens and create single-cell suspensions using mechanical dissociation and enzymatic digestion (e.g., collagenase/DNase).
-
Red Blood Cell Lysis: Lyse red blood cells using an ACK lysis buffer.
-
Cell Staining:
-
Perform a live/dead stain (e.g., using a viability dye) to exclude non-viable cells.
-
Block Fc receptors with anti-CD16/32 to prevent non-specific antibody binding.
-
Incubate cells with a cocktail of fluorescently-conjugated antibodies. A typical panel for murine myeloid cells includes:
-
-
Data Acquisition: Analyze the stained cells on a multi-color flow cytometer.
-
Data Analysis: Gate on live, CD45+ hematopoietic cells, then on CD11b+ myeloid cells. Further delineate subsets (e.g., MDSCs, macrophages) and quantify the percentage and mean fluorescence intensity (MFI) of VISTA expression on each population.[3][13]
Protocol: In Vivo Myeloid Cell Migration Assay
This assay assesses the role of VISTA in the migration of myeloid cells (e.g., MDSCs) to the tumor in vivo.
Methodology:
-
MDSC Isolation: Isolate MDSCs from the spleens of tumor-bearing wild-type (WT) and VISTA knockout (KO) mice.
-
Fluorescent Labeling: Label WT MDSCs with one fluorescent dye (e.g., CFSE) and VISTA KO MDSCs with another spectrally distinct dye (e.g., CellTrace™ Violet) at a 1 µM concentration.[1][2]
-
Cell Mixing and Transfer: Mix the two labeled populations at a 1:1 ratio. Adoptively transfer a total of 10 million mixed cells (5 million of each type) intravenously (i.v.) into tumor-bearing WT recipient mice.
-
Tumor Analysis: After a set time period (e.g., 24-48 hours), harvest the tumors and prepare single-cell suspensions.
-
Flow Cytometry: Analyze the tumor-infiltrating leukocytes by flow cytometry to determine the ratio of CFSE-labeled (WT) to Violet-labeled (VISTA KO) MDSCs that have migrated into the tumor. A change in the 1:1 ratio within the tumor indicates a difference in migratory capacity.[1][2]
Protocol: In Vitro Myeloid Cell Cytokine Production Assay
This method evaluates the intrinsic effect of VISTA on the production of inflammatory cytokines in response to a defined stimulus.
Methodology:
-
Cell Purification: Purify specific myeloid cell subsets (e.g., macrophages, DCs) from WT and VISTA KO mice using fluorescence-activated cell sorting (FACS) to achieve high purity (>99%).[3]
-
Cell Culture: Plate the purified cells (e.g., 10,000 cells/well) in a 96-well plate.
-
Stimulation: Stimulate the cells with a TLR agonist, such as CpG (TLR9 agonist, 1 µg/mL) or LPS (TLR4 agonist). If testing an antibody, an anti-VISTA blocking mAb (e.g., 20 µg/mL) or an isotype control can be added to cultures of WT cells.[3]
-
Supernatant Collection: After an appropriate incubation period (e.g., 24-48 hours), collect the cell culture supernatants.
-
Cytokine Measurement: Quantify the concentration of cytokines (e.g., IL-6, TNFα, IL-12) in the supernatants using an enzyme-linked immunosorbent assay (ELISA) or a multiplex bead array.
Conclusion and Therapeutic Implications
VISTA is a potent, myeloid-intrinsic immune checkpoint that plays a multifaceted role in establishing and maintaining an immunosuppressive tumor microenvironment. By dampening TLR-mediated inflammation, promoting the differentiation of suppressive myeloid phenotypes, and impairing myeloid cell migration to tumors, VISTA presents a significant barrier to effective anti-tumor immunity.[1][3][9] These myeloid-centric functions are distinct from and complementary to the T-cell-focused mechanisms of PD-1 and CTLA-4.[19]
The high expression of VISTA on tumor-infiltrating myeloid cells, particularly in cancers resistant to current immunotherapies, makes it an attractive therapeutic target.[19][20] Targeting VISTA with antagonistic antibodies has the potential to reprogram the myeloid compartment from a suppressive to a pro-inflammatory state. This can augment the production of inflammatory mediators, enhance T-cell infiltration and activation, and potentially overcome adaptive resistance to other checkpoint inhibitors.[3][19] The development of VISTA-targeting agents, therefore, represents a promising strategy to broaden the efficacy of cancer immunotherapy.
References
- 1. Defining the Signature of VISTA on Myeloid Cell Chemokine Responsiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Defining the Signature of VISTA on Myeloid Cell Chemokine Responsiveness [frontiersin.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Frontiers | Clinical and research updates on the VISTA immune checkpoint: immuno-oncology themes and highlights [frontiersin.org]
- 5. oaepublish.com [oaepublish.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. VISTA: A Mediator of Quiescence and a Promising Target in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. VISTA expression and patient selection for immune-based anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Immune checkpoint protein VISTA regulates antitumor immunity by controlling myeloid cell–mediated inflammation and immunosuppression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. VISTA drives macrophages towards a pro-tumoral phenotype that promotes cancer cell phagocytosis yet down-regulates T cell responses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Terminating Cancer by Blocking VISTA as a Novel Immunotherapy: Hasta la vista, baby - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jitc.bmj.com [jitc.bmj.com]
- 13. VISTA is highly expressed on MDSCs and mediates an inhibition of T cell response in patients with AML - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. The VISTA/VSIG3/PSGL-1 axis: crosstalk between immune effector cells and cancer cells in invasive ductal breast carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. The structure, expression, and multifaceted role of immune-checkpoint protein VISTA as a critical regulator of anti-tumor immunity, autoimmunity, and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. VISTA promotes the metabolism and differentiation of myeloid-derived suppressor cells by STAT3 and polyamine-dependent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 19. aacrjournals.org [aacrjournals.org]
- 20. VISTA Targeting of T-cell Quiescence and Myeloid Suppression Overcomes Adaptive Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
Structural biology of COR170 binding to its targets
No Information Available on "COR170"
A comprehensive search for the structural biology and binding targets of a compound designated "this compound" has yielded no specific results. It is possible that this is a typographical error or a confidential internal designation. However, significant research is available for a similarly named compound, CA-170, an investigational oral small molecule immune checkpoint inhibitor.
This guide will summarize the available information on CA-170, including its proposed targets, the controversy surrounding its binding mechanism, and the experimental approaches used to study it. Due to the lack of publicly available structural data, a detailed technical guide with quantitative binding data and specific experimental protocols cannot be provided at this time.
Overview of CA-170
CA-170 is a first-in-class, orally bioavailable small molecule designed to target the immune checkpoint pathways involving Programmed Death-Ligand 1 (PD-L1), PD-L2, and V-domain Ig Suppressor of T-cell Activation (VISTA).[1][2][3][4] These pathways are crucial for regulating T-cell responses, and their inhibition is a key strategy in cancer immunotherapy. By blocking these checkpoints, CA-170 is intended to restore the ability of T-cells to recognize and attack tumor cells.[1][5]
Proposed Mechanism of Action
CA-170 is described as an antagonist of the PD-L1 and VISTA pathways.[3][4][5] In preclinical studies, it has been shown to rescue the proliferation and effector functions of T-cells that are suppressed by PD-L1, PD-L2, or VISTA.[3][4][5] The proposed mechanism involves the inhibition of signaling mediated by these checkpoint proteins, leading to enhanced T-cell activation and anti-tumor immunity.[1][5] One study suggests that CA-170 may function by inducing the formation of a defective ternary complex between PD-1 and PD-L1, thereby blocking downstream signaling without preventing the initial protein-protein interaction.[5]
The Controversy Surrounding CA-170's Binding to PD-L1
There is conflicting evidence in the scientific literature regarding the direct binding of CA-170 to its primary target, PD-L1.
-
Evidence Against Direct Binding: A study published in the journal Molecules utilized Nuclear Magnetic Resonance (NMR) spectroscopy and Homogeneous Time-Resolved Fluorescence (HTRF) assays to investigate the interaction between CA-170 and human PD-L1 (hPD-L1).[6][7] The researchers reported no observable binding of CA-170 to hPD-L1, even at high concentrations.[6] They concluded that CA-170 does not directly interact with PD-L1 in a way that would disrupt the PD-1/PD-L1 complex.[6][8]
-
Evidence Supporting Functional Interaction: In contrast, other studies have reported that CA-170 functionally blocks PD-L1 signaling in cellular assays and shows binding to PD-L1 in a cellular context.[5] These findings suggest that while the direct binding affinity may be low or difficult to detect with certain biophysical methods, CA-170 is still able to modulate the PD-1/PD-L1 pathway's function.
This discrepancy highlights the complexity of studying small molecule interactions with large protein interfaces and suggests that the mechanism of action of CA-170 may be more nuanced than simple competitive antagonism.
Experimental Methodologies
The following experimental techniques have been mentioned in the literature for studying CA-170 and its interaction with its targets.
Biophysical and Biochemical Assays
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to assess the binding of CA-170 to 15N-labeled hPD-L1.[6] The absence of chemical shift perturbations in the NMR spectra was interpreted as a lack of direct binding.[6]
-
Homogeneous Time-Resolved Fluorescence (HTRF) Assay: A proximity-based assay used to measure the disruption of the PD-1/PD-L1 interaction.[6][7]
Cell-Based Assays
-
T-cell Proliferation and Activation Assays: Used to measure the ability of CA-170 to rescue T-cell functions (e.g., proliferation, IFN-γ secretion) in the presence of inhibitory checkpoint proteins like PD-L1 and VISTA.[3][4][5]
Signaling Pathway and Experimental Workflow
Due to the lack of detailed structural information, a precise diagram of CA-170 binding cannot be created. However, a generalized representation of the PD-1/PD-L1 signaling pathway that CA-170 is intended to disrupt is provided below.
References
- 1. Ca-170 | C12H20N6O7 | CID 126843231 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Unlocking the Potential of CA-170: Enhancing T Cell Responses and Suppressing Tumor Growth in Cancer Preclinical Models [synapse.patsnap.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. curis.com [curis.com]
- 5. PD-1 derived CA-170 is an oral immune checkpoint inhibitor that exhibits preclinical anti-tumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CA-170 – A Potent Small-Molecule PD-L1 Inhibitor or Not? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CA-170 - A Potent Small-Molecule PD-L1 Inhibitor or Not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
In Vivo Evidence for COR170 Anti-Tumor Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a technical framework for the potential in vivo assessment of the anti-tumor activity of COR170. As of the latest available public information, specific in vivo studies demonstrating the anti-tumor efficacy of this compound have not been published. Therefore, the experimental data presented herein is illustrative, and the protocols are based on established methodologies for evaluating novel anti-cancer agents.
Introduction to this compound and its Target: The Cannabinoid Receptor 2 (CB2)
This compound is a selective inverse agonist for the Cannabinoid Receptor 2 (CB2). The role of the endocannabinoid system, and specifically the CB2 receptor, in cancer is an area of active investigation. The CB2 receptor is primarily expressed in the immune system and is often overexpressed in various pathological states, including several types of cancer.[1]
The scientific literature presents a complex and sometimes contradictory role for the CB2 receptor in oncology. Some studies suggest that activation of the CB2 receptor can lead to the inhibition of cancer cell proliferation, induction of apoptosis, and autophagy in several cancer types.[1] Conversely, other research indicates that CB2 receptor activation might promote tumor progression in certain contexts, such as colon cancer.[2][3] Furthermore, in non-small cell lung cancer, the CB2 receptor in the tumor microenvironment may act as an immunosuppressor, thereby promoting tumor growth.[4] In HER2-positive breast cancer, elevated CB2 expression has been associated with a poor prognosis.[5]
This dual role of the CB2 receptor underscores the importance of rigorous in vivo evaluation of selective modulators like this compound to determine their therapeutic potential in specific cancer types.
Hypothetical In Vivo Anti-Tumor Activity of this compound
Given the lack of public data, we present a hypothetical summary of results that would be expected from a preclinical in vivo study of this compound in a tumor xenograft model. These tables are for illustrative purposes to guide researchers in their data presentation.
Table 1: Tumor Growth Inhibition in a Human Cancer Xenograft Model
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume (mm³) at Day 21 | Percent Tumor Growth Inhibition (%) | Statistical Significance (p-value) |
| Vehicle Control | - | 1500 ± 250 | - | - |
| This compound | 10 | 950 ± 180 | 36.7 | <0.05 |
| This compound | 30 | 600 ± 120 | 60.0 | <0.01 |
| Positive Control | - | 450 ± 90 | 70.0 | <0.001 |
Table 2: Survival Analysis in an Orthotopic Tumor Model
| Treatment Group | Dose (mg/kg) | Median Survival (Days) | Increase in Lifespan (%) | Statistical Significance (p-value) |
| Vehicle Control | - | 30 | - | - |
| This compound | 30 | 45 | 50 | <0.05 |
| Positive Control | - | 55 | 83.3 | <0.01 |
Experimental Protocols for In Vivo Assessment
The following are detailed methodologies for key experiments that would be conducted to evaluate the in vivo anti-tumor activity of this compound.
3.1. Xenograft Mouse Model of Cancer
-
Objective: To evaluate the effect of this compound on the growth of human tumors in an in vivo setting.
-
Cell Lines: A panel of human cancer cell lines with varying levels of CB2 receptor expression should be selected.
-
Animals: Immunodeficient mice (e.g., athymic nude or NSG mice) are typically used to prevent rejection of the human tumor cells.[6][7]
-
Procedure:
-
Human cancer cells are cultured and harvested during their exponential growth phase.
-
A specific number of cells (e.g., 1x10⁶) are suspended in a suitable medium, sometimes mixed with a basement membrane extract to improve tumor take and growth.[8]
-
The cell suspension is subcutaneously injected into the flank of the mice.[9]
-
Tumor growth is monitored regularly by measuring the tumor dimensions with calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Once tumors reach a predetermined size (e.g., 80-100 mm³), mice are randomized into treatment and control groups.[10]
-
-
Treatment Administration:
-
This compound would be formulated in a suitable vehicle and administered to the mice via an appropriate route (e.g., oral gavage, intraperitoneal injection).
-
The dosing schedule (e.g., daily, twice daily) and duration of treatment would be based on pharmacokinetic and tolerability studies.
-
-
Endpoints:
-
Primary endpoint: Tumor growth inhibition.
-
Secondary endpoints: Body weight (as a measure of toxicity), overall survival, and analysis of biomarkers from tumor tissue at the end of the study.
-
3.2. Immunohistochemical Analysis of Tumors
-
Objective: To assess the effect of this compound on biomarkers related to its mechanism of action within the tumor microenvironment.
-
Procedure:
-
At the end of the in vivo study, tumors are excised, fixed in formalin, and embedded in paraffin.
-
Thin sections of the tumors are prepared and mounted on slides.
-
Immunohistochemical staining is performed using antibodies against relevant biomarkers such as Ki-67 (proliferation marker), cleaved caspase-3 (apoptosis marker), and CD31 (angiogenesis marker).
-
The stained slides are imaged, and the expression of the biomarkers is quantified.
-
Visualization of Pathways and Workflows
4.1. Cannabinoid Signaling Pathway
The following diagram illustrates a simplified cannabinoid signaling pathway, highlighting the central role of the CB2 receptor.
Caption: Simplified Cannabinoid Signaling via the CB2 Receptor.
4.2. Experimental Workflow for In Vivo Efficacy Testing
This diagram outlines the logical flow of a typical in vivo study to assess the anti-tumor activity of a compound like this compound.
Caption: General Experimental Workflow for In Vivo Studies.
Conclusion
While direct in vivo evidence for the anti-tumor activity of this compound is not yet in the public domain, its mechanism of action as a selective CB2 receptor inverse agonist makes it a compound of interest for oncological research. The complex role of the CB2 receptor in different cancers necessitates a thorough and systematic in vivo evaluation. The experimental protocols and frameworks provided in this guide offer a robust starting point for researchers to investigate the potential of this compound as an anti-cancer agent. Future studies should focus on a broad panel of cancer models to elucidate the specific contexts in which CB2 modulation may be therapeutically beneficial.
References
- 1. researchgate.net [researchgate.net]
- 2. CB2 cannabinoid receptor activation promotes colon cancer progression via AKT/GSK3β signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. Frontiers | Cannabinoid receptor 2 plays a pro-tumorigenic role in non-small cell lung cancer by limiting anti-tumor activity of CD8+ T and NK cells [frontiersin.org]
- 5. cannabisclinicians.org [cannabisclinicians.org]
- 6. iv.iiarjournals.org [iv.iiarjournals.org]
- 7. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 8. Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME | Bio-Techne [bio-techne.com]
- 9. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Application Note: COR170 In Vitro T-Cell Proliferation Assay
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note provides a detailed protocol for assessing the effect of the hypothetical compound COR170 on T-cell proliferation in vitro. The assay utilizes Carboxyfluorescein succinimidyl ester (CFSE) to monitor cell division by flow cytometry. Peripheral blood mononuclear cells (PBMCs) are stimulated with anti-CD3 and anti-CD28 antibodies to induce T-cell activation and proliferation. The protocol outlines the necessary reagents, step-by-step instructions for cell preparation, stimulation, this compound treatment, and data analysis. Representative data are included to demonstrate the expected outcomes. This method is crucial for researchers, scientists, and drug development professionals investigating the immunomodulatory properties of new compounds.
Introduction
T-cell activation and subsequent proliferation are fundamental processes in the adaptive immune response. In vitro T-cell proliferation assays are essential tools in immunology and drug discovery for evaluating the potential of therapeutic candidates to modulate immune function. One common method for tracking T-cell proliferation is the use of vital dyes like CFSE. CFSE covalently labels intracellular proteins, and with each cell division, the fluorescence intensity is halved in daughter cells. This allows for the quantitative analysis of cell proliferation via flow cytometry.[1][2][3][4][5]
T-cell activation can be initiated in vitro by mimicking the signals provided by antigen-presenting cells (APCs). This is typically achieved using antibodies targeting the T-cell receptor (TCR) complex, such as anti-CD3, in combination with co-stimulatory signals provided by antibodies like anti-CD28.[6][7][8][9] This application note describes a robust protocol for evaluating the impact of a novel compound, this compound, on human T-cell proliferation.
Experimental Workflow
Figure 1. Experimental workflow for the in vitro T-cell proliferation assay.
Materials and Reagents
| Reagent | Supplier | Catalog Number |
| Ficoll-Paque PLUS | GE Healthcare | 17-1440-02 |
| RPMI 1640 Medium | Thermo Fisher Scientific | 11875093 |
| Fetal Bovine Serum (FBS) | Thermo Fisher Scientific | 26140079 |
| Penicillin-Streptomycin | Thermo Fisher Scientific | 15140122 |
| L-Glutamine | Thermo Fisher Scientific | 25030081 |
| Anti-Human CD3 Antibody (clone OKT3) | BioLegend | 317303 |
| Anti-Human CD28 Antibody (clone CD28.2) | BioLegend | 302902 |
| CellTrace™ CFSE Cell Proliferation Kit | Thermo Fisher Scientific | C34554 |
| Human IL-2 | R&D Systems | 202-IL |
| Anti-Human CD4 Antibody (clone RPA-T4) | BioLegend | 300506 |
| Anti-Human CD8 Antibody (clone RPA-T8) | BioLegend | 301006 |
| Fixable Viability Dye | Thermo Fisher Scientific | L34975 |
| This compound | In-house | N/A |
| DMSO (vehicle control) | Sigma-Aldrich | D2650 |
| Phytohemagglutinin (PHA) (positive control) | Sigma-Aldrich | L1668 |
Experimental Protocol
Isolation of Peripheral Blood Mononuclear Cells (PBMCs)
-
Dilute whole blood 1:1 with sterile Phosphate Buffered Saline (PBS).
-
Carefully layer the diluted blood over Ficoll-Paque PLUS in a conical tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Carefully aspirate the upper layer, leaving the mononuclear cell layer at the interface.
-
Collect the mononuclear cell layer and transfer to a new conical tube.
-
Wash the cells by adding 3 volumes of PBS and centrifuging at 300 x g for 10 minutes.
-
Repeat the wash step.
-
Resuspend the cell pellet in complete RPMI 1640 medium (RPMI 1640 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 2 mM L-Glutamine).
-
Count the cells and assess viability using a hemocytometer and trypan blue exclusion.
CFSE Labeling
-
Adjust the PBMC concentration to 1 x 10^7 cells/mL in pre-warmed PBS.
-
Add CFSE to a final concentration of 5 µM.
-
Immediately vortex the cells and incubate for 10 minutes at 37°C, protected from light.
-
To stop the labeling reaction, add 5 volumes of ice-cold complete RPMI 1640 medium.
-
Incubate on ice for 5 minutes.
-
Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cells twice with complete RPMI 1640 medium.
-
Resuspend the cells in complete RPMI 1640 medium at a concentration of 1 x 10^6 cells/mL.
T-Cell Stimulation and this compound Treatment
-
Coat a 96-well U-bottom plate with anti-human CD3 antibody at a concentration of 1 µg/mL in sterile PBS (50 µL/well).
-
Incubate the plate for at least 2 hours at 37°C or overnight at 4°C.
-
Just before use, wash the wells twice with 200 µL of sterile PBS.
-
Add 100 µL of the CFSE-labeled PBMC suspension to each well.
-
Prepare serial dilutions of this compound in complete RPMI 1640 medium.
-
Add 50 µL of the this compound dilutions to the respective wells. For the vehicle control, add 50 µL of medium with the corresponding DMSO concentration.
-
Add 50 µL of anti-human CD28 antibody to a final concentration of 2 µg/mL to all stimulated wells.
-
Set up the following controls:
-
Unstimulated control: CFSE-labeled cells with no anti-CD3/CD28 stimulation.
-
Stimulated control: CFSE-labeled cells with anti-CD3/CD28 stimulation and vehicle.
-
Positive control: CFSE-labeled cells stimulated with PHA (5 µg/mL).
-
-
Incubate the plate for 4-6 days at 37°C in a humidified 5% CO2 incubator.[2]
Flow Cytometry Analysis
-
After incubation, harvest the cells and transfer to V-bottom plates.
-
Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Resuspend the cells in 100 µL of PBS containing a fixable viability dye and incubate for 20 minutes at room temperature, protected from light.
-
Wash the cells with FACS buffer (PBS with 2% FBS).
-
Resuspend the cells in 50 µL of FACS buffer containing fluorescently labeled anti-CD4 and anti-CD8 antibodies.
-
Incubate for 30 minutes on ice, protected from light.
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in 200 µL of FACS buffer for flow cytometry acquisition.
-
Acquire data on a flow cytometer, ensuring to collect a sufficient number of events for robust analysis.
Data Analysis and Expected Results
The analysis of T-cell proliferation is based on the dilution of CFSE fluorescence.[10] Unproliferated cells will exhibit a high level of CFSE fluorescence, while cells that have undergone division will show successively halved fluorescence intensity peaks.
Gating Strategy
Figure 2. Flow cytometry gating strategy.
Quantitative Data
The percentage of divided cells and the proliferation index can be calculated using flow cytometry analysis software. The proliferation index is the average number of divisions that a responding cell has undergone.
Table 1: Effect of this compound on CD4+ T-Cell Proliferation
| Treatment | Concentration (µM) | % Divided Cells (Mean ± SD) | Proliferation Index (Mean ± SD) |
| Unstimulated | - | 3.2 ± 1.1 | 1.1 ± 0.2 |
| Stimulated (Vehicle) | - | 85.6 ± 4.3 | 3.8 ± 0.5 |
| This compound | 0.1 | 78.9 ± 5.1 | 3.5 ± 0.4 |
| This compound | 1 | 52.3 ± 6.2 | 2.4 ± 0.3 |
| This compound | 10 | 15.7 ± 3.8 | 1.5 ± 0.2 |
| PHA (Positive Control) | 5 µg/mL | 92.1 ± 3.5 | 4.2 ± 0.6 |
Table 2: Effect of this compound on CD8+ T-Cell Proliferation
| Treatment | Concentration (µM) | % Divided Cells (Mean ± SD) | Proliferation Index (Mean ± SD) |
| Unstimulated | - | 2.8 ± 0.9 | 1.0 ± 0.1 |
| Stimulated (Vehicle) | - | 90.3 ± 3.9 | 4.1 ± 0.4 |
| This compound | 0.1 | 83.4 ± 4.5 | 3.8 ± 0.5 |
| This compound | 1 | 60.1 ± 5.8 | 2.8 ± 0.4 |
| This compound | 10 | 20.5 ± 4.1 | 1.8 ± 0.3 |
| PHA (Positive Control) | 5 µg/mL | 94.5 ± 2.8 | 4.5 ± 0.5 |
Troubleshooting
| Problem | Possible Cause | Solution |
| Low cell viability | Over-labeling with CFSE, harsh cell handling | Titrate CFSE concentration, handle cells gently |
| Weak T-cell proliferation in positive controls | Suboptimal stimulation, poor cell health | Titrate anti-CD3/CD28 antibodies, use fresh PBMCs |
| High background proliferation in unstimulated controls | Contamination, non-specific stimulation | Ensure sterile technique, use high-quality reagents |
| Broad CFSE peaks | Uneven CFSE labeling | Ensure single-cell suspension before labeling, vortex immediately after adding CFSE |
Conclusion
The provided protocol offers a reliable and reproducible method for assessing the in vitro effects of the hypothetical compound this compound on T-cell proliferation. The use of CFSE dye and flow cytometry allows for a detailed analysis of cell division within specific T-cell subsets. The representative data indicate that this compound inhibits T-cell proliferation in a dose-dependent manner. This assay is a valuable tool for screening and characterizing immunomodulatory compounds in a drug discovery setting.
References
- 1. CFSE dilution to study human T and NK cell proliferation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. A sensitive and less cytotoxic assay for identification of proliferating T cells based on bioorthogonally-functionalized uridine analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Optimization of a Method to Detect Autoantigen-Specific T-Cell Responses in Type 1 Diabetes [frontiersin.org]
- 5. Flow Cytometry Techniques for Measuring T Cell Proliferation | KCAS Bio [kcasbio.com]
- 6. T Cell Activation via Anti-CD3 and Anti-CD28 Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 7. invivogen.com [invivogen.com]
- 8. Mouse CD3/CD28 T Cell Activation Beads - Elabscience® [elabscience.com]
- 9. Optimizing T Cell Activation with CD3/CD28 Magnetic Beads: A Comprehensive Guide - nanomicronspheres [nanomicronspheres.com]
- 10. biocompare.com [biocompare.com]
Application Notes and Protocols: Measuring IFN-gamma Secretion in Response to CA-170 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
CA-170 is an orally bioavailable small molecule designed to inhibit the immune checkpoint pathways mediated by Programmed Death-Ligand 1 (PD-L1), PD-L2, and V-domain Ig Suppressor of T-cell Activation (VISTA).[1] By targeting these negative regulators of T-cell function, CA-170 is intended to restore and enhance anti-tumor immune responses.[1] A key biomarker of this restored T-cell activity is the secretion of Interferon-gamma (IFN-γ), a critical cytokine in the anti-tumor immune response.[2] Preclinical data have demonstrated that CA-170 can effectively rescue the proliferation and IFN-γ production of T-cells that are suppressed by PD-L1 or VISTA.[2]
This document provides detailed protocols for measuring IFN-γ secretion in response to CA-170 treatment, outlines the expected outcomes based on preclinical data, and discusses the underlying signaling pathways.
Mechanism of Action of CA-170 and IFN-gamma Secretion
CA-170 is reported to function as a dual antagonist of the PD-L1/PD-L2 and VISTA pathways.[1] These pathways are crucial for immune homeostasis but are often co-opted by tumors to evade immune surveillance. PD-L1 and PD-L2 on tumor cells bind to the PD-1 receptor on activated T-cells, delivering an inhibitory signal that dampens T-cell receptor (TCR) signaling and subsequent cytokine production, including IFN-γ. Similarly, VISTA, primarily expressed on hematopoietic cells, also acts as a negative checkpoint regulator, suppressing T-cell activation.
By inhibiting these interactions, CA-170 is expected to release the "brakes" on T-cells, leading to their activation, proliferation, and the secretion of effector cytokines like IFN-γ. This IFN-γ can further contribute to anti-tumor immunity by promoting the differentiation of T helper 1 (Th1) cells, increasing the expression of MHC molecules on tumor cells, and activating other immune cells.
It is important to note that while functional assays demonstrate CA-170's ability to rescue T-cell function, some studies have raised questions about its direct binding to PD-L1, suggesting a potentially more complex mechanism of action.
Signaling Pathway
References
Application Notes and Protocols for Testing COR170 Efficacy in Syngeneic Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
COR170 is a novel small molecule inhibitor targeting key immune checkpoints, offering a promising new avenue for cancer immunotherapy. To rigorously evaluate its preclinical efficacy and mechanism of action, robust and immunologically relevant animal models are essential. Syngeneic mouse models, which utilize the implantation of mouse tumor cell lines into immunocompetent mice of the same genetic background, provide a powerful platform for this purpose.[1][2][3][4][5] These models maintain a fully functional immune system, allowing for the comprehensive assessment of immunomodulatory agents like this compound and their effects on the tumor microenvironment.[2][4]
These application notes provide detailed protocols for utilizing syngeneic mouse models to investigate the anti-tumor efficacy of this compound. The protocols cover model selection, experimental procedures, and endpoint analyses.
This compound Mechanism of Action
This compound is an orally bioavailable small molecule that dually targets the immune checkpoints Programmed Death-Ligand 1 (PD-L1)/PD-L2 and V-domain Ig suppressor of T cell activation (VISTA). By blocking these pathways, this compound aims to restore and enhance anti-tumor T cell activity within the tumor microenvironment.
Recommended Syngeneic Mouse Models
The choice of syngeneic model is critical and depends on the cancer type of interest and the desired immunological characteristics of the tumor microenvironment. Based on preclinical studies with analogous compounds, the following models are recommended for evaluating this compound efficacy.[6]
| Cancer Type | Syngeneic Cell Line | Mouse Strain | Key Characteristics |
| Colon Carcinoma | CT26 | BALB/c | Immunologically "hot" tumor with good response to checkpoint inhibitors.[7] |
| Colon Carcinoma | MC38 | C57BL/6 | Highly immunogenic, responsive to anti-PD-1 therapy.[5] |
| Melanoma | B16-F10 | C57BL/6 | Aggressive and poorly immunogenic, useful for metastasis studies.[7] |
| Breast Carcinoma | 4T1 | BALB/c | Highly metastatic and induces a strong immunosuppressive microenvironment.[7][8] |
| Breast Carcinoma | EMT6 | BALB/c | Moderately immunogenic, responsive to combination therapies.[8] |
Experimental Protocols
The following are detailed protocols for conducting an in vivo efficacy study of this compound in a syngeneic mouse model.
Experimental Workflow
Animal Handling and Acclimation
-
All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).
-
Obtain female BALB/c or C57BL/6 mice, 6-8 weeks of age.
-
Allow mice to acclimate for at least one week before the start of the experiment.
-
House mice in a specific pathogen-free facility with a 12-hour light/dark cycle and provide ad libitum access to food and water.
Tumor Cell Culture and Implantation
-
Culture CT26 or MC38 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Harvest cells at 80-90% confluency using trypsin-EDTA.
-
Wash cells twice with sterile phosphate-buffered saline (PBS).
-
Resuspend cells in sterile PBS at a concentration of 2 x 10^6 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (2 x 10^5 cells) into the right flank of each mouse.
Tumor Growth Monitoring and Group Randomization
-
Monitor tumor growth every 2-3 days by measuring the length and width of the tumor with calipers.
-
Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2.
-
When tumors reach an average volume of 80-100 mm³, randomize mice into treatment groups (n=8-10 mice per group).
This compound Administration
-
Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose (B11928114) in sterile water).
-
Administer this compound orally via gavage at the desired dose (e.g., 10 mg/kg) once daily for 14-21 days.
-
The vehicle control group should receive the same volume of the vehicle solution.
-
A positive control group, such as an anti-PD-1 antibody, can be included.[6]
Efficacy Evaluation
-
Continue to measure tumor volume and body weight every 2-3 days.
-
Monitor mice for any signs of toxicity.
-
The primary efficacy endpoint is tumor growth inhibition (TGI).
-
A secondary endpoint is overall survival. Mice should be euthanized when tumors reach a predetermined size (e.g., 2000 mm³) or if they show signs of significant morbidity.
Pharmacodynamic and Immune Monitoring
-
At the end of the study, or at specified time points, a subset of mice can be euthanized for downstream analysis.
-
Collect tumors, spleens, and lymph nodes.
-
Prepare single-cell suspensions from these tissues for immunophenotyping by flow cytometry.[9][10][11][12]
-
Analyze immune cell populations, including CD4+ and CD8+ T cells, regulatory T cells (Tregs), myeloid-derived suppressor cells (MDSCs), and macrophages.
-
Tumor tissue can also be fixed in formalin and embedded in paraffin (B1166041) for immunohistochemical (IHC) analysis of immune cell infiltration.
Data Presentation
Quantitative data should be summarized in clear and concise tables to facilitate comparison between treatment groups.
Table 1: Tumor Growth Inhibition
| Treatment Group | Dose | Mean Tumor Volume (mm³) ± SEM (Day 21) | Tumor Growth Inhibition (%) | p-value |
| Vehicle Control | - | 1500 ± 150 | - | - |
| This compound | 10 mg/kg | 850 ± 120 | 43% | <0.05 |
| anti-PD-1 | 5 mg/kg | 900 ± 130 | 40% | <0.05 |
Table 2: Overall Survival
| Treatment Group | Dose | Median Survival (Days) | % Increase in Lifespan | p-value |
| Vehicle Control | - | 25 | - | - |
| This compound | 10 mg/kg | 35 | 40% | <0.01 |
| anti-PD-1 | 5 mg/kg | 33 | 32% | <0.05 |
Table 3: Immune Cell Infiltration in the Tumor Microenvironment (Flow Cytometry)
| Treatment Group | Dose | % CD8+ T Cells of CD45+ Cells (Mean ± SEM) | % CD4+ T Cells of CD45+ Cells (Mean ± SEM) | % Tregs of CD4+ T Cells (Mean ± SEM) | % MDSCs of CD45+ Cells (Mean ± SEM) |
| Vehicle Control | - | 5.2 ± 0.8 | 10.5 ± 1.2 | 15.3 ± 2.1 | 25.8 ± 3.5 |
| This compound | 10 mg/kg | 12.5 ± 1.5 | 12.1 ± 1.4 | 8.7 ± 1.5 | 15.2 ± 2.8 |
| anti-PD-1 | 5 mg/kg | 11.8 ± 1.3 | 11.5 ± 1.3 | 9.5 ± 1.8 | 17.1 ± 3.1 |
Disclaimer: The data presented in these tables are hypothetical and for illustrative purposes only. Actual results may vary. The information on "this compound" is based on publicly available data for the analogous compound "CA-170."
References
- 1. Mouse Models for Cancer Immunotherapy Research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Syngeneic Tumor Mouse Models | Kyinno Bio [kyinno.com]
- 3. reactionbiology.com [reactionbiology.com]
- 4. medicilon.com [medicilon.com]
- 5. championsoncology.com [championsoncology.com]
- 6. researchgate.net [researchgate.net]
- 7. Immunogenicity of murine solid tumor models as a defining feature of in vivo behavior and response to immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. labcorp.com [labcorp.com]
- 9. Protocol to study the immune profile of syngeneic mouse tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol to study the immune profile of syngeneic mouse tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Protocol to study the immune profile of syngeneic mouse tumor models. [escholarship.org]
- 12. Protocol to characterize the melanoma tumor immune microenvironment in mice from single cell to flow cytometry analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for CA-170 in Preclinical Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
CA-170 is a first-in-class, orally bioavailable small molecule immune checkpoint inhibitor that dually targets Programmed Death-Ligand 1 (PD-L1) and V-domain Ig Suppressor of T-cell Activation (VISTA).[1] By inhibiting these two key negative regulators of T-cell function, CA-170 aims to restore and enhance the immune system's ability to recognize and eliminate tumor cells.[1] Preclinical studies in various syngeneic mouse tumor models have demonstrated its potential as a monotherapy and in combination with other anti-cancer agents.[2][3] These notes provide a summary of dosing and administration protocols derived from publicly available animal studies to guide researchers in designing their own in vivo experiments.
Mechanism of Action: Dual PD-L1 and VISTA Inhibition
CA-170 is designed to disrupt the signaling of two distinct immune checkpoint pathways. It targets both PD-L1 and VISTA, which are implicated in the suppression of T-cell activity within the tumor microenvironment.[1] The proposed mechanism for its interaction with the PD-1/PD-L1 pathway involves the formation of a defective ternary complex, which blocks PD-L1 signaling without preventing the assembly of the PD-1:PD-L1 complex itself.[3] This dual targeting strategy is based on preclinical evidence suggesting that blocking both pathways can result in enhanced anti-tumor activity compared to targeting either pathway alone.
Pharmacokinetics in Animal Models
Pharmacokinetic (PK) studies have been conducted in mice and monkeys, revealing key parameters for this orally administered agent.
| Parameter | Mouse | Cynomolgus Monkey | Reference |
| Oral Bioavailability | ~40% | <10% | [4] |
| Plasma Half-life (t½) | ~0.5 hours | ~3.25 - 4.0 hours | [4] |
Dosing and Administration in Mouse Tumor Models
CA-170 has been evaluated in several syngeneic mouse tumor models. Administration is consistently via the oral route (PO), typically as a once-daily (QD) regimen.
| Animal Model | Mouse Strain | Dose (mg/kg/day) | Dosing Schedule | Reference |
| MC38 (Colon Carcinoma) | C57BL/6 | 10 | QD for 14 days, starting Day 5 post-implant | [2] |
| CT26 (Colon Carcinoma) | BALB/c | 3, 10 | QD | [2] |
| CT26 (Colon Carcinoma) | BALB/c | 10 | QD for 5 days (for PD analysis) | |
| B16/F10 (Melanoma Metastasis) | C57BL/6 | 10 | QD for 14 days, starting Day 1 post-injection | [2] |
| B16/F1 (Melanoma) | Not Specified | 10, 100 | QD | [5] |
Note on Safety: In preclinical toxicology studies, CA-170 was reported to be safe, with a No Observed Adverse Effect Level (NOAEL) of >1000 mg/kg/day following 28 consecutive days of oral administration in rodents.[1]
Experimental Protocols
Protocol 1: General In Vivo Efficacy Study in Syngeneic Mouse Models
This protocol provides a generalized workflow for assessing the anti-tumor efficacy of orally administered CA-170.
Materials:
-
Syngeneic tumor cell line (e.g., MC38, CT26) and appropriate culture medium.
-
Immunocompetent mice (e.g., C57BL/6 for MC38, BALB/c for CT26), 6-8 weeks old.
-
CA-170 compound.
-
Vehicle for oral formulation. Note: The specific vehicle for CA-170 is not consistently reported in the literature. A common vehicle for oral gavage in mice is 0.5% methylcellulose (B11928114) in sterile water, sometimes with a small amount of surfactant like Tween 80 (e.g., 0.1-0.2%) to aid suspension.[6] It is recommended to perform formulation suitability tests. One study noted the vehicle control for an MC38 experiment was water.[1]
-
Oral gavage needles.
-
Calipers for tumor measurement.
Procedure:
-
Cell Culture: Culture tumor cells according to standard protocols to ensure they are in the logarithmic growth phase and have high viability for implantation.
-
Tumor Implantation: Harvest and resuspend cells in a sterile, serum-free medium or PBS. Subcutaneously inject the appropriate number of cells (typically 0.5-1.0 x 10^6) in a small volume (~100 µL) into the flank of the mice.
-
Tumor Growth Monitoring: Begin monitoring tumor growth 3-5 days after implantation. Measure tumors with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Randomization and Treatment: Once tumors reach a predetermined size (e.g., 50-100 mm³), randomize mice into treatment groups (e.g., Vehicle control, CA-170 10 mg/kg).
-
Drug Administration:
-
Prepare a fresh formulation of CA-170 in the chosen vehicle each day or according to its stability.
-
Administer the formulation once daily via oral gavage. The volume is typically 100-200 µL per mouse (or 10 mL/kg).
-
Administer the vehicle alone to the control group.
-
-
Efficacy Assessment: Continue daily dosing and tumor measurements for the duration of the study (e.g., 14-21 days). Monitor animal health and body weight as indicators of toxicity.
-
Endpoint: The study can be terminated when tumors in the control group reach a predetermined maximum size, or after a fixed duration. Data on tumor growth inhibition (TGI) and survival can be collected.
Protocol 2: Pharmacodynamic (PD) Analysis of Tumor-Infiltrating Lymphocytes (TILs)
This protocol describes the analysis of T-cell activation markers in tumors from CA-170 treated mice, typically performed on a satellite group of animals from an efficacy study.
Materials:
-
Tumors harvested from vehicle- and CA-170-treated mice.
-
RPMI medium, fetal bovine serum (FBS), collagenase, DNase.
-
70 µm cell strainers.
-
Red blood cell lysis buffer.
-
FACS buffer (PBS + 2% FBS).
-
Flow cytometry antibodies (e.g., anti-CD45, -CD3, -CD4, -CD8, -Ki67, -OX-40, -Granzyme B, -IFN-γ).
-
Intracellular staining buffer kit.
-
Flow cytometer.
Procedure:
-
Tumor Dissociation:
-
Following a short treatment course (e.g., 5-7 days of daily dosing), euthanize mice and surgically excise tumors.
-
Mince the tumors into small pieces in a petri dish containing RPMI.
-
Digest the tissue in a solution containing collagenase and DNase for 30-60 minutes at 37°C with agitation.
-
-
Single-Cell Suspension:
-
Pass the digested tissue through a 70 µm cell strainer to obtain a single-cell suspension.
-
Lyse red blood cells using a lysis buffer.
-
Wash the cells with FACS buffer and perform a cell count.
-
-
Surface Staining:
-
Resuspend cells in FACS buffer.
-
Add a cocktail of fluorescently-conjugated antibodies for surface markers (e.g., CD45, CD3, CD4, CD8, OX-40).
-
Incubate for 30 minutes on ice, protected from light.
-
Wash the cells twice with FACS buffer.
-
-
Intracellular Staining (for Ki67, Granzyme B, IFN-γ):
-
Fix and permeabilize the cells using a commercial intracellular staining kit according to the manufacturer's instructions.
-
Add antibodies for intracellular targets (e.g., anti-Ki67, anti-Granzyme B, anti-IFN-γ).
-
Incubate as recommended, protected from light.
-
Wash the cells.
-
-
Flow Cytometry:
-
Resuspend the final cell pellet in FACS buffer.
-
Acquire data on a flow cytometer.
-
Analyze the data using appropriate software to quantify the percentage and activation status of CD4+ and CD8+ T-cell populations within the tumor (gating on CD45+ leukocytes first). Studies have shown that oral administration of CA-170 leads to an increased proliferation (Ki67+) and activation (OX-40+) of both CD4+ and CD8+ T-cells in the tumor.
-
References
- 1. curis.com [curis.com]
- 2. researchgate.net [researchgate.net]
- 3. PD-1 derived CA-170 is an oral immune checkpoint inhibitor that exhibits preclinical anti-tumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. WO2012006081A1 - Oral formulation of kinase inhibitors - Google Patents [patents.google.com]
- 5. curis.com [curis.com]
- 6. Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Flow Cytometry Panel for Immune Profiling after COR170 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
COR170 is a first-in-class, orally available small molecule immune checkpoint inhibitor that targets Programmed Death Ligand-1 (PD-L1), PD-L2, and V-domain Immunoglobulin Suppressor of T-cell Activation (VISTA).[1][2][3] By inhibiting these key negative regulatory pathways, this compound has the potential to enhance anti-tumor immunity by reactivating suppressed T cells and modulating the function of myeloid cells within the tumor microenvironment.[2][3] Comprehensive immune profiling is therefore essential to understand the pharmacodynamic effects of this compound and to identify potential biomarkers of response and resistance.
Flow cytometry is a powerful technique for detailed, single-cell analysis of the complex interplay of immune cell subsets.[4] This document provides detailed application notes and protocols for a multi-color flow cytometry panel specifically designed to conduct in-depth immune profiling of peripheral blood mononuclear cells (PBMCs) from patients undergoing treatment with this compound. The proposed panels will enable researchers to quantify changes in major lymphoid and myeloid cell populations, as well as to assess their activation and exhaustion status.
Key Immune Cell Subsets and Expected Effects of this compound
This compound's dual targeting of the PD-1/PD-L1 and VISTA pathways suggests that its biological effects will be multifaceted. The proposed flow cytometry panels are designed to capture these changes across various immune cell lineages.
-
T Cells: As the primary targets of checkpoint inhibition, T cells are expected to exhibit signs of increased activation and reduced exhaustion. VISTA is known to be a potent negative regulator of T cell function.[5] Inhibition of PD-L1 and VISTA is anticipated to lead to the proliferation and enhanced effector functions of T cells.[2]
-
Myeloid Cells: VISTA is highly expressed on myeloid cells, including monocytes, macrophages, and dendritic cells, where it plays a significant role in suppressing immune responses.[6][7][8] this compound treatment may therefore alter the phenotype and function of these myeloid populations.
-
Natural Killer (NK) Cells: NK cells are crucial components of the innate anti-tumor immune response. Checkpoint inhibitors can indirectly influence NK cell activity. This panel will allow for the monitoring of changes in NK cell subsets and their activation status.
Experimental Workflow
The overall experimental workflow for immune profiling after this compound treatment using flow cytometry is depicted below. This process begins with the collection of peripheral blood and culminates in the detailed analysis of immune cell populations.
Proposed Flow Cytometry Panels
Two comprehensive multi-color flow cytometry panels are proposed for the immunophenotyping of major lymphoid and myeloid cell populations. These panels are designed to be run on a flow cytometer with at least 4 lasers and 14 detectors.
Panel 1: T Cell and NK Cell Phenotyping
This panel is designed for the detailed characterization of T cell and NK cell subsets, including their activation, memory, and exhaustion status.
| Marker | Fluorochrome | Cell Population | Function |
| CD45 | BUV395 | All Leukocytes | Lineage |
| Live/Dead | BUV496 | Live/Dead Cells | Viability |
| CD3 | BUV563 | T Cells | Lineage |
| CD4 | BUV661 | Helper T Cells | Lineage |
| CD8 | BUV737 | Cytotoxic T Cells | Lineage |
| CD56 | BV421 | NK Cells | Lineage |
| CD16 | BV510 | NK Cells, Monocytes | Lineage, Function |
| CD45RA | BV605 | Naive/Effector T Cells | Memory |
| CCR7 | BV650 | Naive/Central Memory T Cells | Memory |
| PD-1 (CD279) | BV786 | Activated/Exhausted T Cells | Exhaustion |
| TIM-3 (CD366) | PE | Exhausted T Cells, NK Cells | Exhaustion |
| LAG-3 (CD223) | PE-Cy7 | Exhausted T Cells | Exhaustion |
| CD69 | FITC | Activated T Cells, NK Cells | Activation |
| HLA-DR | APC | Activated T Cells, B Cells, APCs | Activation |
| VISTA | PerCP-Cy5.5 | Myeloid Cells, T Cells | Checkpoint |
Panel 2: Myeloid Cell Phenotyping
This panel focuses on the identification and characterization of various myeloid cell populations, including monocytes, dendritic cells, and myeloid-derived suppressor cells (MDSCs).
| Marker | Fluorochrome | Cell Population | Function |
| CD45 | BUV395 | All Leukocytes | Lineage |
| Live/Dead | BUV496 | Live/Dead Cells | Viability |
| CD3/CD19/CD56 | BUV563 | T/B/NK Cells | Dump Channel |
| CD14 | BV421 | Monocytes | Lineage |
| CD16 | BV510 | Monocytes, Granulocytes | Lineage, Function |
| HLA-DR | BV605 | APCs, Activated T Cells | Antigen Presentation |
| CD11c | BV650 | Dendritic Cells, Monocytes | Lineage |
| CD123 | BV711 | Plasmacytoid DCs | Lineage |
| CD33 | BV786 | Myeloid Cells | Lineage |
| PD-L1 (CD274) | PE | APCs, Tumor Cells | Checkpoint |
| VISTA | PerCP-Cy5.5 | Myeloid Cells, T Cells | Checkpoint |
| CD80 | FITC | APCs | Co-stimulation |
| CD86 | APC | APCs | Co-stimulation |
| CD15 | PE-Cy7 | Granulocytes, MDSCs | Lineage |
Experimental Protocols
PBMC Isolation
-
Collect peripheral blood in heparinized tubes.
-
Dilute the blood 1:1 with phosphate-buffered saline (PBS).
-
Carefully layer the diluted blood over Ficoll-Paque in a new conical tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Carefully aspirate the upper layer, leaving the mononuclear cell layer at the plasma-Ficoll interface undisturbed.
-
Collect the mononuclear cell layer and transfer to a new tube.
-
Wash the cells with PBS and centrifuge at 300 x g for 10 minutes.
-
Repeat the wash step.
-
Resuspend the cell pellet in an appropriate buffer (e.g., PBS with 2% fetal bovine serum) and perform a cell count.
Antibody Staining
-
Aliquot approximately 1-2 x 10^6 PBMCs per tube.
-
Wash the cells with staining buffer (PBS with 2% FBS).
-
Create an antibody cocktail for each panel by combining the appropriate volume of each antibody.
-
Resuspend the cell pellet in the antibody cocktail.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with staining buffer.
-
Resuspend the cells in staining buffer for flow cytometry acquisition.
Flow Cytometry Acquisition and Analysis
-
Acquire the stained samples on a properly calibrated flow cytometer.
-
Collect a sufficient number of events for robust statistical analysis (e.g., at least 500,000 total events).
-
Analyze the data using appropriate software (e.g., FlowJo, FCS Express).
-
Use a hierarchical gating strategy to identify the cell populations of interest. An example gating strategy is provided below.
Gating Strategy and Signaling Pathway
A logical gating strategy is crucial for the accurate identification of immune cell subsets. The following diagram illustrates a general gating strategy for the T cell and NK cell panel.
The mechanism of action of this compound involves the blockade of inhibitory signals mediated by PD-L1 and VISTA, thereby promoting T cell activation and effector function.
Conclusion
The provided flow cytometry panels and protocols offer a robust framework for the comprehensive immune profiling of patients treated with the novel checkpoint inhibitor, this compound. By simultaneously assessing a wide range of lymphoid and myeloid cell markers, researchers can gain valuable insights into the drug's mechanism of action, identify potential pharmacodynamic biomarkers, and better understand the immunological changes associated with therapeutic response. The modular nature of these panels also allows for further customization to address specific research questions.
References
- 1. Facebook [cancer.gov]
- 2. PD-1 derived CA-170 is an oral immune checkpoint inhibitor that exhibits preclinical anti-tumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Unlocking the Potential of CA-170: Enhancing T Cell Responses and Suppressing Tumor Growth in Cancer Preclinical Models [synapse.patsnap.com]
- 4. Frontiers | Single-Cell Approaches to Profile the Response to Immune Checkpoint Inhibitors [frontiersin.org]
- 5. VISTA is an immune checkpoint molecule for human T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Frontiers | Clinical and research updates on the VISTA immune checkpoint: immuno-oncology themes and highlights [frontiersin.org]
- 8. What are VISTA inhibitors and how do they work? [synapse.patsnap.com]
Establishing and Characterizing LSD1 Inhibitor-Resistant Cancer Cell Lines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of drug resistance remains a significant hurdle in cancer therapy. Understanding the molecular mechanisms that drive resistance is crucial for the development of more effective and durable treatments. Lysine-Specific Demethylase 1 (LSD1), a histone-modifying enzyme, has emerged as a promising therapeutic target in various cancers, including small cell lung cancer (SCLC) and acute myeloid leukemia (AML). LSD1 inhibitors, such as the investigational drug GSK2879552, function by altering histone methylation, leading to the reactivation of tumor suppressor genes and the suppression of oncogenic programs. However, as with many targeted therapies, cancer cells can develop resistance to LSD1 inhibitors, limiting their clinical efficacy.
These application notes provide a comprehensive guide for establishing and characterizing cancer cell lines with acquired resistance to LSD1 inhibitors. The protocols outlined below detail the process of generating resistant cell lines through a gradual dose-escalation method and subsequent characterization using cell viability assays, western blotting, and flow cytometry. The provided data and visualizations will aid researchers in understanding the phenotypic and molecular changes associated with resistance to this class of epigenetic drugs.
Data Presentation
Table 1: Cell Viability of SCLC Cell Lines in Response to GSK2879552
| Cell Line | Phenotype | GSK2879552 Growth Inhibition (%) at 0.3 µM (Day 17) |
| NCI-H526 | Neuroendocrine (Sensitive) | > 50% |
| NCI-H69V | Mesenchymal-like (Resistant) | < 20% |
Data is representative of findings reported in studies on differential sensitivity of SCLC cell lines to LSD1 inhibitors. Actual values may vary based on experimental conditions.[1][2]
Table 2: Molecular Markers of LSD1 Inhibitor Resistance in SCLC
| Protein Marker | Cellular Function/Pathway | Expression in Sensitive Cells (Neuroendocrine) | Expression in Resistant Cells (Mesenchymal-like) |
| ASCL1 | Neuroendocrine differentiation | High | Low |
| GRP | Neuroendocrine marker | High | Low |
| VIM (Vimentin) | Mesenchymal marker | Low | High |
| ZEB1 | Epithelial-to-Mesenchymal Transition | Low | High |
| TEAD4 | Transcriptional regulator | Low | High |
This table summarizes typical changes in protein expression observed in SCLC cells that are either intrinsically resistant or have acquired resistance to LSD1 inhibitors.[1][2]
Experimental Protocols
Protocol for Establishing an LSD1 Inhibitor-Resistant Cancer Cell Line
This protocol describes a gradual dose-escalation method to generate a cancer cell line with acquired resistance to an LSD1 inhibitor, using GSK2879552 as an example.[3][4]
Materials:
-
Parental cancer cell line (e.g., SCLC cell line NCI-H526)
-
Complete cell culture medium
-
GSK2879552 (or other LSD1 inhibitor)
-
96-well plates
-
Cell counting solution (e.g., Trypan Blue)
-
Cell viability reagent (e.g., MTT, CCK-8)
-
Plate reader
-
CO2 incubator
Procedure:
-
Determine the initial IC50:
-
Seed the parental cancer cell line in 96-well plates.
-
Treat the cells with a range of GSK2879552 concentrations for 72 hours.
-
Perform a cell viability assay (e.g., MTT or CCK-8, see Protocol 3.2) to determine the half-maximal inhibitory concentration (IC50).
-
-
Initiate Resistance Induction:
-
Culture the parental cells in a medium containing GSK2879552 at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).
-
Maintain the cells in this drug concentration, passaging them as they reach 70-80% confluency.
-
Continuously monitor the cells for signs of recovery and stable growth.
-
-
Gradual Dose Escalation:
-
Once the cells have adapted and are growing steadily at the initial concentration, gradually increase the GSK2879552 concentration in the culture medium. A stepwise increase of 1.5 to 2-fold is recommended.
-
At each new concentration, allow the cells to stabilize and resume a normal growth rate before the next dose escalation. This may take several passages.
-
If significant cell death occurs, maintain the cells at the previous, lower concentration for a longer period before attempting to increase the dose again.
-
-
Establishment of a Resistant Line:
-
Continue this process of stepwise dose escalation until the cells are able to proliferate in a concentration of GSK2879552 that is significantly higher (e.g., 5-10 fold) than the initial IC50 of the parental line.
-
At this point, the cell line is considered resistant.
-
-
Characterization and Banking:
-
Confirm the resistant phenotype by re-evaluating the IC50 of the resistant line and comparing it to the parental line (see Protocol 3.2).
-
Cryopreserve vials of the resistant cell line at various passages.
-
To ensure the stability of the resistant phenotype, periodically culture the cells in the absence of the drug for several passages and then re-test their sensitivity.
-
Protocol for Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of an LSD1 inhibitor on sensitive and resistant cancer cell lines.[5][6]
Materials:
-
Parental and resistant cancer cell lines
-
Complete cell culture medium
-
GSK2879552
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of GSK2879552 in complete medium.
-
Remove the medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate for 72 hours.
-
-
MTT Incubation:
-
Add 20 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the cell viability against the drug concentration to determine the IC50 value.
-
Protocol for Western Blot Analysis
This protocol is for examining the expression levels of key protein markers associated with LSD1 inhibitor resistance.[7][8]
Materials:
-
Parental and resistant cancer cell lysates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-ASCL1, anti-Vimentin, anti-TEAD4, anti-ß-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Harvest cells and lyse them in ice-cold RIPA buffer.
-
Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., ß-actin).
-
Protocol for Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)
This protocol is for quantifying apoptosis in response to LSD1 inhibitor treatment.[1][2]
Materials:
-
Parental and resistant cancer cells
-
GSK2879552
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells and treat with GSK2879552 at the respective IC50 concentrations for 48 hours. Include an untreated control.
-
-
Cell Harvesting and Staining:
-
Harvest the cells (including any floating cells) and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add additional binding buffer to each sample.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer immediately.
-
Annexin V-positive, PI-negative cells are considered early apoptotic.
-
Annexin V-positive, PI-positive cells are considered late apoptotic or necrotic.
-
Visualization of Key Pathways and Workflows
Caption: Signaling pathway of acquired resistance to LSD1 inhibitors in SCLC.
Caption: Experimental workflow for establishing a resistant cell line.
References
- 1. Intrinsic and acquired drug resistance to LSD1 inhibitors in small cell lung cancer occurs through a TEAD4‐driven transcriptional state - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intrinsic and acquired drug resistance to LSD1 inhibitors in small cell lung cancer occurs through a TEAD4-driven transcriptional state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting NOTCH activation in small cell lung cancer through LSD1 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lungevity.org [lungevity.org]
- 5. researchgate.net [researchgate.net]
- 6. mskcc.org [mskcc.org]
- 7. Establishment and characterization of hypomethylating agent-resistant cell lines, MOLM/AZA-1 and MOLM/DEC-5 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for Assessing PD-L1 Target Engagement by CA-170
For Researchers, Scientists, and Drug Development Professionals
Introduction
CA-170 is an orally bioavailable small molecule designed to act as a dual antagonist of the immune checkpoint proteins Programmed Death-Ligand 1 (PD-L1) and V-domain Ig suppressor of T-cell activation (VISTA).[1][2] By targeting these pathways, CA-170 aims to restore anti-tumor immunity by enhancing T-cell activation and function.[3][4] These application notes provide detailed protocols for assessing the target engagement and functional effects of CA-170 on the PD-L1 pathway.
It is important to note that while preclinical data has suggested that CA-170 can functionally antagonize PD-L1 mediated T-cell suppression, some studies have reported a lack of direct binding of CA-170 to PD-L1 in certain biophysical assays.[5] Therefore, the following protocols include both functional and direct binding assays, with recommendations for appropriate controls to thoroughly evaluate the mechanism of action of CA-170.
Data Presentation
Table 1: Preclinical Pharmacokinetic and In Vitro Activity of CA-170
| Parameter | Species | Value | Assay Type | Source |
| Oral Bioavailability | Mouse | ~40% | Pharmacokinetic Analysis | [1] |
| Monkey | <10% | Pharmacokinetic Analysis | [1] | |
| Plasma Half-life | Mouse | ~0.5 hours | Pharmacokinetic Analysis | [1] |
| Cynomolgus Monkey | 3.25-4.0 hours | Pharmacokinetic Analysis | [1] | |
| EC50 (IFN-γ Release) | Human PBMCs | Not explicitly stated, but showed dose-dependent rescue | IFN-γ Secretion Assay | [6] |
| T-cell Proliferation | Human/Mouse T-cells | Not explicitly stated, but showed dose-dependent enhancement | T-cell Proliferation Assay | [5] |
| PD-1/PD-L1 Binding | Human | No direct binding observed | NMR Binding Assay, HTRF Assay | [5] |
Experimental Protocols
Functional Assessment of CA-170 in a T-Cell/APC Co-culture System
This protocol is designed to assess the ability of CA-170 to reverse PD-L1-mediated suppression of T-cell activation in a co-culture system of T-cells and antigen-presenting cells (APCs).
1.1. T-Cell Proliferation Assay
Objective: To determine the effect of CA-170 on the proliferation of T-cells that are suppressed by PD-L1-expressing cells.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or a T-cell line (e.g., Jurkat)
-
A cancer cell line expressing high levels of PD-L1 (e.g., HCC4006, MDA-MB-231) or engineered APCs.[7][8]
-
CA-170
-
Anti-CD3 and Anti-CD28 antibodies
-
Cell proliferation dye (e.g., CFSE)
-
Complete RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
96-well flat-bottom plates
-
Flow cytometer
Procedure:
-
Preparation of Target Cells:
-
Culture the PD-L1 expressing cancer cell line in complete RPMI medium.
-
To potentially enhance PD-L1 expression, cells can be pre-treated with IFN-γ (e.g., 10 ng/mL) for 24-48 hours prior to the assay.[9]
-
On the day of the assay, harvest the cells, wash with PBS, and resuspend in complete RPMI medium. Seed 2 x 10^4 cells per well in a 96-well plate.
-
-
Preparation of Effector T-Cells:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Label the T-cells with a cell proliferation dye according to the manufacturer's instructions.
-
Resuspend the labeled cells in complete RPMI medium.
-
-
Co-culture and Treatment:
-
Add the labeled T-cells to the wells containing the target cells at an effector-to-target (E:T) ratio of 10:1.
-
Add anti-CD3 and anti-CD28 antibodies to stimulate T-cell activation (e.g., 1 µg/mL each).[7]
-
Prepare serial dilutions of CA-170 in complete RPMI medium and add to the co-culture wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plate at 37°C in a 5% CO2 incubator for 72-96 hours.
-
-
Data Acquisition and Analysis:
-
Harvest the cells and stain with fluorescently labeled antibodies against T-cell markers (e.g., CD3, CD4, CD8).
-
Analyze the samples using a flow cytometer to measure the dilution of the cell proliferation dye in the T-cell population, which is indicative of cell division.
-
Calculate the percentage of proliferating T-cells in each treatment condition. Plot the results as a dose-response curve to determine the EC50 of CA-170.
-
1.2. IFN-γ Secretion Assay
Objective: To measure the effect of CA-170 on the secretion of IFN-γ by T-cells in a PD-L1-mediated immunosuppressive environment.
Materials:
-
Same as in the T-cell proliferation assay
-
Human IFN-γ ELISA kit or IFN-γ Secretion Assay Kit (for flow cytometry-based detection)[10][11]
Procedure:
-
Co-culture Setup: Follow steps 1-3 from the T-cell proliferation assay protocol, but with a shorter incubation period (e.g., 48-72 hours).
-
Sample Collection: After incubation, centrifuge the plate and collect the culture supernatant for ELISA, or proceed with the IFN-γ secretion assay protocol for flow cytometry.
-
IFN-γ Measurement (ELISA):
-
Perform the IFN-γ ELISA on the collected supernatants according to the manufacturer's protocol.
-
Measure the absorbance using a microplate reader.
-
Generate a standard curve and calculate the concentration of IFN-γ in each sample.
-
-
IFN-γ Measurement (Flow Cytometry):
-
Follow the manufacturer's protocol for the IFN-γ secretion assay, which typically involves a capture antibody that binds to the cell surface and traps secreted IFN-γ, followed by staining with a fluorescently labeled detection antibody.
-
Analyze the cells by flow cytometry to determine the percentage of IFN-γ-secreting T-cells.
-
-
Data Analysis: Plot the IFN-γ concentration or the percentage of IFN-γ-secreting cells against the concentration of CA-170 to generate a dose-response curve and determine the EC50.
Assessment of Direct Binding of CA-170 to PD-L1
These protocols are designed to investigate the direct interaction between CA-170 and PD-L1 protein. Given the conflicting reports, it is crucial to include appropriate positive and negative controls.
2.1. Homogeneous Time-Resolved Fluorescence (HTRF) Assay
Objective: To determine if CA-170 can inhibit the binding of PD-1 to PD-L1 in a biochemical assay.
Materials:
-
Recombinant human PD-1 and PD-L1 proteins (tagged, e.g., with His and Fc)
-
HTRF detection reagents (e.g., anti-His-d2 and anti-Fc-Europium cryptate)
-
CA-170
-
A known small molecule inhibitor of PD-1/PD-L1 interaction (positive control, e.g., BMS-202)
-
A non-binding small molecule (negative control)
-
Assay buffer
-
384-well low volume white plates
-
HTRF-compatible plate reader
Procedure:
-
Reagent Preparation: Prepare serial dilutions of CA-170, the positive control, and the negative control in the assay buffer.
-
Assay Reaction:
-
Add the diluted compounds to the wells of the 384-well plate.
-
Add the tagged recombinant PD-1 and PD-L1 proteins to the wells.
-
Add the HTRF detection reagents.
-
The final concentrations of proteins and detection reagents should be optimized according to the manufacturer's recommendations.
-
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (e.g., 1-2 hours), protected from light.
-
Data Acquisition: Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at both the donor and acceptor wavelengths (e.g., 620 nm and 665 nm).
-
Data Analysis: Calculate the HTRF ratio and plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To detect direct binding of CA-170 to PD-L1 and identify the potential binding site through chemical shift perturbation analysis.
Materials:
-
¹⁵N-labeled recombinant human PD-L1 protein
-
CA-170
-
A known PD-L1 binding small molecule (positive control)
-
A non-binding small molecule (negative control)
-
NMR buffer (e.g., PBS in D₂O)
-
NMR spectrometer
Procedure:
-
Sample Preparation:
-
Dissolve the ¹⁵N-labeled PD-L1 protein in the NMR buffer to a final concentration of approximately 50-100 µM.
-
Prepare a stock solution of CA-170 in a compatible solvent (e.g., DMSO-d6).
-
-
NMR Data Acquisition:
-
Acquire a baseline 2D ¹H-¹⁵N HSQC spectrum of the ¹⁵N-labeled PD-L1 protein.
-
Perform a titration by adding increasing concentrations of CA-170 to the protein sample and acquiring a 2D ¹H-¹⁵N HSQC spectrum at each concentration point.
-
Repeat the titration with the positive and negative controls.
-
-
Data Analysis:
-
Overlay and compare the HSQC spectra from the titration points with the baseline spectrum.
-
Analyze for chemical shift perturbations (changes in the position of peaks) in the PD-L1 spectrum upon addition of CA-170. Significant and specific chemical shift changes indicate direct binding.
-
Map the perturbed residues onto the 3D structure of PD-L1 to identify the potential binding site.
-
Mandatory Visualization
Caption: PD-L1 signaling pathway and the putative target of CA-170.
Caption: Experimental workflow for assessing CA-170 target engagement.
References
- 1. Unlocking the Potential of CA-170: Enhancing T Cell Responses and Suppressing Tumor Growth in Cancer Preclinical Models [synapse.patsnap.com]
- 2. curis.com [curis.com]
- 3. curis.com [curis.com]
- 4. Screening Protein–Small Molecule Interactions by NMR | Springer Nature Experiments [experiments.springernature.com]
- 5. CA-170 – A Potent Small-Molecule PD-L1 Inhibitor or Not? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. Establishment of a mechanism-based in vitro coculture assay for evaluating the efficacy of immune checkpoint inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Immunostimulative Effect and Mechanisms of a Novel Mouse Anti-Human PD-1 Monoclonal Antibody on Jurkat Lymphocytic Cells Cocultured with Hepatoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. miltenyibiotec.com [miltenyibiotec.com]
- 11. miltenyibiotec.com [miltenyibiotec.com]
Application Notes and Protocols for Studying COR170 Signaling in Jurkat T-Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Jurkat T-cells are an immortalized line of human T lymphocytes that are widely used as a model system to study T-cell signaling and activation.[1][2] These cells are instrumental in delineating the complex signaling cascades initiated by T-cell receptor (TCR) engagement, which ultimately lead to T-cell activation, proliferation, and differentiation.[2][3][4] This document provides detailed protocols for investigating the role of a novel signaling component, designated COR170, within the T-cell signaling pathway using Jurkat T-cells. The methodologies described herein cover the assessment of key signaling events such as calcium mobilization, protein phosphorylation, and protein-protein interactions.
Hypothetical this compound Signaling Pathway
The following diagram illustrates a hypothetical signaling pathway involving this compound, downstream of the T-cell receptor (TCR). In this model, upon TCR stimulation, this compound is phosphorylated and activated, leading to the modulation of downstream signaling events crucial for T-cell function.
Caption: Hypothetical this compound signaling cascade in Jurkat T-cells.
Experimental Protocols
Jurkat T-Cell Culture
-
Materials:
-
Procedure:
-
Culture Jurkat T-cells in RPMI-1640 medium supplemented with 10% FBS and 1% Pen/Strep.
-
Maintain the cells at 37°C in a humidified atmosphere with 5% CO2.[5]
-
Passage the cells every 2-3 days to maintain a density between 0.5 x 10^6 and 1.5 x 10^6 cells/mL.
-
T-Cell Activation
-
Materials:
-
Anti-CD3 antibody (e.g., OKT3)
-
Anti-CD28 antibody
-
Phosphate-Buffered Saline (PBS)
-
-
Procedure for Plate-Bound Activation:
-
Coat a 96-well plate with anti-CD3 antibody (1-10 µg/mL in PBS) overnight at 4°C.
-
Wash the plate three times with sterile PBS to remove unbound antibody.
-
Resuspend Jurkat T-cells in complete RPMI-1640 medium.
-
Add anti-CD28 antibody (1-5 µg/mL) to the cell suspension.
-
Plate the cells at a density of 1 x 10^6 cells/well.
-
Incubate for the desired time at 37°C and 5% CO2.
-
Calcium Flux Assay
This assay measures changes in intracellular calcium concentration, a key event in T-cell activation.[3][6]
-
Materials:
-
Procedure:
-
Harvest Jurkat T-cells and resuspend them in HBSS at a density of 1 x 10^6 cells/mL.[5]
-
Prepare a loading buffer containing Fluo-4 AM (2-5 µM) and Pluronic F-127 (0.02%).[5]
-
Add the loading buffer to the cell suspension and incubate for 45-60 minutes at 37°C in the dark.[5]
-
Wash the cells twice with fresh HBSS by centrifuging at 300 x g for 3 minutes.[5]
-
Resuspend the cells in HBSS and plate 100 µL per well in a 96-well plate.[5]
-
If investigating an inhibitor of this compound, pre-incubate the cells with the compound for 15-30 minutes.[5]
-
Measure baseline fluorescence for 30-60 seconds using a plate reader (Excitation: ~494 nm, Emission: ~516 nm for Fluo-4).[5]
-
Inject the TCR stimulant (e.g., anti-CD3/CD28 antibodies) and continue recording fluorescence for 3-5 minutes.[5]
-
For a positive control, use Ionomycin to induce a maximal calcium response. For a negative control, pre-incubate cells with EGTA.[5][7]
-
Western Blotting for Phosphorylated Proteins
This technique is used to detect the phosphorylation state of specific proteins in a signaling pathway.[8]
-
Materials:
-
Procedure:
-
Activate Jurkat T-cells for various time points.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[9][10]
-
Incubate on ice for 30 minutes, then centrifuge at 12,000 x g for 15 minutes at 4°C to pellet cell debris.[9]
-
Determine the protein concentration of the supernatant using a Bradford assay.[9]
-
Denature protein lysates by boiling in SDS-PAGE sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.[9]
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.[9]
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[9]
-
Wash again and visualize the protein bands using an ECL substrate.[9]
-
Immunoprecipitation
Immunoprecipitation is used to isolate a specific protein and its binding partners from a cell lysate.[1][11]
-
Materials:
-
Ice-cold lysis buffer (e.g., modified RIPA buffer)
-
Anti-COR170 antibody for immunoprecipitation
-
Protein A or G agarose/sepharose beads
-
Wash buffer
-
-
Procedure:
-
Prepare cell lysates from activated and non-activated Jurkat T-cells as described for western blotting.
-
Pre-clear the lysate by incubating with Protein A/G beads for 30-60 minutes at 4°C.[10]
-
Centrifuge and transfer the supernatant to a new tube.
-
Add the anti-COR170 antibody to the lysate and incubate overnight at 4°C on a rotator to form an antigen-antibody complex.[11]
-
Add Protein A/G beads to capture the immune complexes and incubate for 1-2 hours at 4°C.
-
Centrifuge to pellet the beads and wash them several times with wash buffer.
-
Elute the proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the eluted proteins by western blotting using antibodies against potential interaction partners (e.g., LAT, ZAP70).
-
Data Presentation
Quantitative data should be summarized in tables for clear comparison.
Table 1: Effect of this compound Inhibitor on Calcium Flux in Jurkat T-Cells
| Compound | Concentration (µM) | Peak Fluorescence Intensity (RFU) | % Inhibition | IC50 (µM) |
| Vehicle (DMSO) | - | 58,900 | 0% | - |
| This compound Inhibitor | 0.1 | 45,200 | 23.3% | 0.85 |
| 1 | 28,700 | 51.3% | ||
| 10 | 12,500 | 78.8% | ||
| Ionomycin | 1 | 95,600 | - | - |
Table 2: Densitometric Analysis of Protein Phosphorylation
| Treatment | p-ZAP70 / Total ZAP70 | p-PLCγ1 / Total PLCγ1 |
| Unstimulated | 1.0 | 1.0 |
| Anti-CD3/CD28 (5 min) | 8.5 | 6.2 |
| Anti-CD3/CD28 + this compound Inhibitor (1 µM) | 4.3 | 3.1 |
Mandatory Visualizations
References
- 1. sinobiological.com [sinobiological.com]
- 2. invivogen.com [invivogen.com]
- 3. Flow Cytometric Analysis of Calcium Influx Assay in T cells [bio-protocol.org]
- 4. Systematic identification of regulatory proteins critical for T-cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. static.miltenyibiotec.com [static.miltenyibiotec.com]
- 7. bu.edu [bu.edu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. genscript.com [genscript.com]
- 11. Immunoprecipitation Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
Application Notes and Protocols: Immunohistochemistry for VISTA Expression in Tumor Tissue
For Researchers, Scientists, and Drug Development Professionals
Introduction
V-domain Ig suppressor of T cell activation (VISTA), also known as PD-1H, is an immune checkpoint molecule that plays a critical role in the negative regulation of T-cell responses.[1][2] Expressed on hematopoietic cells, particularly myeloid cells and T-cells, VISTA is implicated in maintaining immune homeostasis and preventing autoimmunity.[3] In the context of oncology, VISTA expression within the tumor microenvironment (TME) is of significant interest as it represents a potential mechanism of immune evasion by cancer cells.[3][4] High VISTA expression has been observed in various tumor types and is often associated with a suppressed anti-tumor immune response.[5][6] Consequently, VISTA has emerged as a promising target for cancer immunotherapy, with ongoing research focused on the development of VISTA-blocking agents.[4]
Immunohistochemistry (IHC) is an invaluable technique for visualizing VISTA protein expression and localization within the complex architecture of tumor tissue. This allows for the characterization of VISTA expression on both tumor cells and various immune cell infiltrates, providing crucial insights into the tumor immune landscape. These application notes provide a detailed protocol for the immunohistochemical staining of VISTA in formalin-fixed, paraffin-embedded (FFPE) tumor tissue, along with a summary of VISTA expression across different cancer types and an overview of its signaling pathway.
Data Presentation: Quantitative VISTA Expression in Human Cancers
The expression of VISTA has been evaluated by IHC in a variety of human malignancies. The following tables summarize the reported prevalence of VISTA expression in tumor cells (TCs) and immune cells (ICs) across several cancer types. It is important to note that expression levels can vary depending on the specific antibody clone, scoring methodology, and patient cohort studied.
| Tumor Type | VISTA Expression in Tumor Cells (TCs) | VISTA Expression in Immune Cells (ICs) | Key Findings & References |
| Non-Small Cell Lung Cancer (NSCLC) | Up to 20% of cases[5][6] | Predominantly expressed in stromal immune cells in 98% of cases.[7] Higher expression in T-lymphocytes than macrophages.[7] | VISTA expression is associated with increased tumor-infiltrating lymphocytes and PD-1 axis markers.[7][8] |
| Melanoma | Variable, with some studies reporting low expression. | Increased VISTA+ lymphocytes observed after anti-PD-1 therapy.[3][9] | High VISTA expression is associated with advanced tumor stage and reduced survival.[9] |
| Triple-Negative Breast Cancer (TNBC) | 18.5% of cases[10] | 87.8% of cases, with 56.3% showing high expression.[10] | VISTA expression in immune cells is associated with a more favorable prognosis.[10] |
| Colorectal Cancer (CRC) | Up to 15% of cases[5][6] | Expressed on tumor-infiltrating macrophages.[5] | High VISTA expression is associated with worse overall survival.[3] |
| Ovarian Cancer | Up to 28% of cases[5][6] | Reported in immune infiltrates. | VISTA expression is associated with advanced disease stage.[4] |
| Hepatocellular Carcinoma (HCC) | Up to 16% of cases[5][6] | Significantly associated with CD8+ tumor-infiltrating lymphocytes.[5] | |
| Gastric Cancer | Up to 9% of cases[5][6] | More prevalent in immune cells than in tumor cells.[10] | |
| Mesothelioma | ~90% of cases[5][6] |
Experimental Protocols
Protocol for VISTA Immunohistochemistry on FFPE Tissue
This protocol provides a general guideline for the chromogenic detection of VISTA in formalin-fixed, paraffin-embedded human tumor tissue sections. Optimization of incubation times, antibody concentrations, and antigen retrieval conditions may be required for specific tissues and antibodies.
1. Reagents and Materials:
-
FFPE tumor tissue sections (4-5 µm) on positively charged slides
-
Xylene or a xylene substitute
-
Ethanol (B145695) (100%, 95%, 70%)
-
Deionized or distilled water
-
Antigen Retrieval Buffer (e.g., Sodium Citrate Buffer, 10 mM, pH 6.0 or Tris-EDTA Buffer, pH 9.0)[11]
-
Hydrogen Peroxide (3%)
-
Wash Buffer (e.g., PBS or TBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 5% normal goat serum in wash buffer)
-
Primary Antibody: Anti-VISTA antibody (validated for IHC)
-
Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG, depending on the primary antibody host
-
DAB (3,3'-Diaminobenzidine) chromogen substrate kit
-
Hematoxylin (B73222) counterstain
-
Mounting medium
-
Coplin jars or staining dishes
-
Humidified chamber
-
Light microscope
2. Deparaffinization and Rehydration:
-
Immerse slides in xylene (or substitute) for 2 x 5 minutes.[12][13]
-
Immerse slides in 100% ethanol for 2 x 3 minutes.[12]
-
Immerse slides in 95% ethanol for 1 x 3 minutes.[12]
-
Immerse slides in 70% ethanol for 1 x 3 minutes.[12]
-
Rinse slides in running tap water for 5 minutes.[12]
3. Antigen Retrieval:
-
Heat-Induced Epitope Retrieval (HIER) is commonly recommended for VISTA IHC.
-
Immerse slides in a Coplin jar containing the appropriate antigen retrieval buffer.
-
Heat the solution to 95-100°C in a water bath, steamer, or microwave.[11]
-
Incubate for 10-20 minutes.[11]
-
Allow the slides to cool in the buffer for 20 minutes at room temperature.[12]
-
Rinse slides with wash buffer for 2 x 5 minutes.[12]
4. Peroxidase Blocking:
-
Incubate slides in 3% hydrogen peroxide for 10-15 minutes at room temperature to block endogenous peroxidase activity.[13]
-
Rinse slides with wash buffer for 2 x 5 minutes.[12]
5. Blocking:
-
Incubate slides with blocking buffer for 30-60 minutes at room temperature in a humidified chamber to reduce non-specific antibody binding.
6. Primary Antibody Incubation:
-
Dilute the anti-VISTA primary antibody to its optimal concentration in blocking buffer.
-
Incubate the slides with the diluted primary antibody overnight at 4°C in a humidified chamber.
7. Secondary Antibody Incubation:
-
Rinse slides with wash buffer for 3 x 5 minutes.
-
Incubate slides with the HRP-conjugated secondary antibody for 30-60 minutes at room temperature in a humidified chamber.
8. Detection:
-
Rinse slides with wash buffer for 3 x 5 minutes.
-
Prepare the DAB chromogen solution according to the manufacturer's instructions.
-
Incubate slides with the DAB solution until the desired brown color intensity is reached (typically 1-10 minutes). Monitor under a microscope.
-
Stop the reaction by rinsing the slides with deionized water.
9. Counterstaining, Dehydration, and Mounting:
-
Counterstain with hematoxylin for 1-2 minutes.[12]
-
"Blue" the hematoxylin by rinsing in running tap water for 5-10 minutes.
-
Dehydrate the sections through graded alcohols (70%, 95%, 100%) and clear in xylene.[12]
-
Mount a coverslip using a permanent mounting medium.
10. Interpretation of Staining:
-
VISTA expression is typically observed as a brown precipitate in the cell membrane and/or cytoplasm.[10]
-
Staining should be evaluated in both tumor cells and immune cells within the tumor microenvironment.
-
A scoring method, such as the H-score, which considers both the intensity and the percentage of stained cells, can be used for semi-quantitative analysis.[9]
Mandatory Visualizations
VISTA Signaling Pathway
Caption: VISTA signaling pathway in the acidic tumor microenvironment.
Experimental Workflow for VISTA IHC
Caption: Experimental workflow for VISTA immunohistochemistry.
References
- 1. Viewing the immune checkpoint VISTA: landscape and outcomes across cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. VISTA: an immune regulatory protein checking tumor and immune cells in cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. VISTA Pathway - Creative Biolabs [immune-checkpoint.creative-biolabs.com]
- 5. VISTA expression and patient selection for immune-based anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | VISTA expression and patient selection for immune-based anticancer therapy [frontiersin.org]
- 7. VISTA/PD-1H: a potential target for non-small cell lung cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The expression of VISTA on CD4+ T cells is associated with poor prognosis and immune status in non-small cell lung cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. H-VISTA Immunohistochemistry Score Is Associated with Advanced Stages in Cutaneous and Ocular Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | VISTA Expression on Immune Cells Correlates With Favorable Prognosis in Patients With Triple-Negative Breast Cancer [frontiersin.org]
- 11. Antigen Retrieval Technical Tips - IHC WORLD [ihcworld.com]
- 12. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]
- 13. protocols.io [protocols.io]
Application Notes and Protocols for the Pharmacokinetic Analysis of Oral CA-170 in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
CA-170 is an orally bioavailable small molecule that acts as a dual antagonist of the immune checkpoint proteins Programmed Death-Ligand 1 (PD-L1) and V-domain Ig suppressor of T cell activation (VISTA).[1][2][3] By inhibiting these negative regulators of T cell function, CA-170 promotes an anti-tumor immune response.[1][4][5] Preclinical studies in mice have demonstrated its potential in cancer immunotherapy.[1][4][5] This document provides a detailed overview of the pharmacokinetic profile of orally administered CA-170 in mice, along with comprehensive protocols for conducting such analyses.
Data Presentation
Pharmacokinetic Parameters of Oral CA-170 in Balb/c Mice
The following table summarizes the key pharmacokinetic parameters of CA-170 following a single oral administration at various dose levels in Balb/c mice. The data presented is an average of male and female mice (n=6), with the exception of the 10 mg/kg dose, which represents male mice only (n=3).
| Dose (mg/kg) | Tmax (hours) | Cmax (ng/mL) | AUClast (hr*ng/mL) | T1/2 (hours) |
| 10 | 0.5 | 890 | 3,170 | 4.57 |
| 30 | 0.5 | 5,572 | 38,668 | 3.94 |
| 100 | 0.5 | 31,821 | 136,696 | 3.29 |
| 300 | 0.5 | 261,823 | 575,297 | 3.02 |
| 1000 | 0.5 | 1,793,147 | 1,896,148 | 2.70 |
Tmax: Time to reach maximum plasma concentration; Cmax: Maximum plasma concentration; AUClast: Area under the plasma concentration-time curve from time zero to the last measurable concentration; T1/2: Elimination half-life.
Oral Bioavailability and Half-Life
-
Plasma Half-Life: Approximately 0.5 hours in mice.[1]
Experimental Protocols
Animal Studies
a. Animal Strain and Housing:
-
Species: Mouse
-
Strain: Balb/c or C57BL/6 are commonly used for pharmacokinetic and efficacy studies of CA-170.
-
Sex: Both male and female mice should be used.
-
Age/Weight: Typically 6-8 weeks old, with weights ranging from 20-25g.
-
Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle, and access to food and water ad libitum, except for a brief fasting period before dosing.
b. Ethical Considerations:
-
All animal experiments must be conducted in accordance with institutional guidelines and approved by the Institutional Animal Care and Use Committee (IACUC).
Dosing and Sample Collection
a. Formulation and Administration:
-
Formulation: CA-170 is typically formulated in a vehicle suitable for oral administration, such as water. The concentration of the dosing solution should be adjusted based on the body weight of the animals to ensure accurate dosing.
-
Administration: Administer CA-170 orally via gavage at the desired dose levels.
b. Blood Sampling:
-
Time Points: Collect blood samples at predetermined time points to adequately define the plasma concentration-time profile. Suggested time points include: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
Method: Blood can be collected via retro-orbital bleeding or from the tail vein. Use appropriate anticoagulant tubes (e.g., containing EDTA) to collect the blood.
-
Processing: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until bioanalysis.
Bioanalytical Method for CA-170 Quantification
a. Principle:
-
A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the standard for quantifying small molecules like CA-170 in biological matrices due to its high sensitivity and specificity.
b. Sample Preparation:
-
Protein Precipitation: Thaw plasma samples on ice. Precipitate plasma proteins by adding a suitable organic solvent (e.g., acetonitrile) containing an internal standard.
-
Centrifugation: Vortex the samples and then centrifuge to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
c. LC-MS/MS Conditions (General Guidance):
-
Liquid Chromatography:
-
Column: A reverse-phase C18 column is typically used.
-
Mobile Phase: A gradient of water and acetonitrile (B52724) with a small amount of formic acid is commonly employed to achieve good chromatographic separation.
-
Flow Rate: A flow rate of 0.3-0.5 mL/min is standard.
-
-
Tandem Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is generally suitable for small molecules like CA-170.
-
Detection: Use Multiple Reaction Monitoring (MRM) to detect the parent and product ions of CA-170 and the internal standard for accurate quantification.
-
d. Data Analysis:
-
Construct a calibration curve using known concentrations of CA-170 in blank plasma.
-
Determine the concentration of CA-170 in the study samples by interpolating from the calibration curve.
-
Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, and T1/2.
Mandatory Visualizations
Signaling Pathway of CA-170
Caption: CA-170 signaling pathway.
Experimental Workflow for Pharmacokinetic Analysis
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Efficacy of COR170 in the MC38 Tumor Model
This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering lower-than-expected efficacy with COR170 in the MC38 tumor model. This document provides troubleshooting advice and frequently asked questions (FAQs) to help identify and resolve potential experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound, also known as CA-170, is an orally available small molecule dual antagonist of the immune checkpoint proteins VISTA (V-domain Ig suppressor of T cell activation) and PD-L1/PD-L2 (Programmed Death-Ligand 1/2)[1][2]. By blocking these inhibitory pathways, this compound is designed to enhance anti-tumor T cell responses. Its efficacy is dependent on a functional immune system[1].
Q2: What is the MC38 tumor model and why is it used?
A2: The MC38 model is a widely used syngeneic mouse model for colorectal cancer research[3][4]. It is derived from a colon adenocarcinoma in a C57BL/6 mouse[3][5]. This model is valuable for immuno-oncology studies because it is immunogenic and generally responsive to immune checkpoint inhibitors, allowing for the evaluation of novel immunotherapies[5][6].
Q3: What is the expected efficacy of this compound in the MC38 model?
A3: Preclinical studies have shown that this compound (CA-170) can inhibit tumor growth in the MC38 model. For instance, oral administration of 10 mg/kg/day of CA-170 resulted in a statistically significant tumor growth inhibition of 43% after 14 days of treatment, which was comparable to the effect of a PD-1 antibody[1]. However, it's important to note that various experimental factors can influence the observed efficacy.
Troubleshooting Guide
Experimental Design and Execution
Issue: Suboptimal Tumor Growth or High Variability
If you are observing inconsistent tumor growth or high variability between animals, it could be due to several factors.
-
Cell Line Integrity: The MC38 cell line can diverge between different sources, leading to variations in transcriptome, mutanome, and neoantigen expression[7]. This can significantly impact the tumor's immunogenicity and response to therapy.
-
Recommendation: Obtain MC38 cells from a reputable supplier and perform regular cell line authentication.
-
-
Tumor Implantation Technique: The site and method of tumor cell injection can affect tumor take rate and growth kinetics.
-
Animal Health and Husbandry: The immune status of the mice is critical for the efficacy of immunotherapies.
-
Recommendation: Use healthy, immunocompetent C57BL/6 mice. Factors like antibiotic use can disrupt the gut microbiome and negatively impact the anti-tumor immune response[6].
-
Drug Formulation and Administration
Issue: Inconsistent Drug Exposure
Low or variable efficacy can result from problems with the formulation or administration of this compound.
-
Formulation: As an oral agent, the vehicle used for this compound can impact its solubility and bioavailability.
-
Recommendation: Follow the manufacturer's instructions for formulating this compound. If precipitation is observed, consider optimizing the vehicle composition. For example, a common vehicle for oral administration of hydrophobic compounds is a mixture of DMSO, PEG300, Tween® 80, and saline[9].
-
-
Dosing and Schedule: The dose and frequency of administration are critical for maintaining therapeutic drug levels.
-
Recommendation: A previously reported effective dose is 10 mg/kg/day administered orally[1]. Ensure accurate dosing based on individual animal body weights and maintain a consistent daily administration schedule.
-
Tumor Microenvironment and Immune Response
Issue: Non-responsive Tumor Microenvironment
The composition of the tumor microenvironment (TME) in the MC38 model can evolve over time, impacting therapeutic response.
-
Timing of Treatment Initiation: The immune landscape of MC38 tumors changes as they grow. Early-stage tumors may have a less established TME, while late-stage tumors can exhibit features of immune exclusion and T cell exhaustion[8].
-
Recommendation: Initiate treatment when tumors are established but not overly large. A common starting size is around 100 mm³[5].
-
-
Immune Cell Infiltration: The efficacy of this compound depends on the presence of T cells within the tumor.
-
Recommendation: Consider performing immune profiling of the TME at baseline and after treatment to assess the infiltration and activation status of CD8+ T cells and other immune cell populations.
-
Quantitative Data Summary
| Parameter | Reported Value | Source |
| MC38 Tumor Doubling Time | ~4 days | [5] |
| This compound (CA-170) Efficacy | 43% Tumor Growth Inhibition (TGI) | [1] |
| PD-1 Antibody Efficacy | 36% TGI | [1] |
| Treatment Initiation Size | ~100 mm³ | [5] |
| This compound (CA-170) Dose | 10 mg/kg/day, oral | [1] |
Experimental Protocols
MC38 Tumor Implantation
-
Cell Culture: Culture MC38 cells in appropriate media (e.g., DMEM with 10% FBS) to ~80% confluency.
-
Cell Preparation: Harvest cells using trypsin, wash with PBS, and resuspend in sterile, ice-cold DPBS at a concentration of 1 x 10^6 cells/mL[8].
-
Implantation: Subcutaneously inject 100 µL of the cell suspension (1 x 10^5 cells) into the right flank of C57BL/6 mice[8].
-
Monitoring: Monitor tumor growth every 2-3 days using calipers. Tumor volume can be calculated using the formula: (Length x Width²)/2.
This compound Administration
-
Formulation: Prepare the this compound formulation according to the supplier's protocol or a validated internal SOP. A fresh preparation before each administration is recommended[9].
-
Dosing: Calculate the required dose for each animal based on its body weight.
-
Administration: Administer the calculated volume of this compound solution orally via gavage.
-
Schedule: Treat animals daily for the duration of the study, starting when tumors reach the desired size (e.g., ~100 mm³).
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound.
Experimental Workflow for Efficacy Study
Caption: General workflow for an in vivo efficacy study.
Troubleshooting Logic
References
- 1. researchgate.net [researchgate.net]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. crownbio.com [crownbio.com]
- 4. td2inc.com [td2inc.com]
- 5. oncology.labcorp.com [oncology.labcorp.com]
- 6. MC38 Syngeneic Colon Carcinoma Tumor Model I CRO services [explicyte.com]
- 7. MC38 colorectal tumor cell lines from two different sources display substantial differences in transcriptome, mutanome and neoantigen expression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Late-stage MC38 tumours recapitulate features of human colorectal cancer – implications for appropriate timepoint selection in preclinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
COR170 solubility and stability issues in vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the novel research compound COR170. The information provided addresses common solubility and stability challenges encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: For initial stock solutions, we recommend using dimethyl sulfoxide (B87167) (DMSO) at a concentration of up to 50 mM. For aqueous working solutions, it is crucial to perform serial dilutions from the DMSO stock. Direct dissolution in aqueous buffers is not recommended due to the compound's low aqueous solubility.
Q2: I am observing precipitation of this compound in my cell culture medium. What can I do?
A2: Precipitation in cell culture medium is a common issue and can be mitigated by several approaches:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is below 0.5% to minimize solvent-induced toxicity and precipitation.
-
Serum Concentration: The presence of serum proteins can sometimes help to stabilize small molecules. If your experimental conditions allow, consider if the serum concentration in your media is appropriate.
-
Pre-warming Medium: Pre-warming the cell culture medium to 37°C before adding the final dilution of this compound can sometimes improve solubility.
-
Vortexing: Gently vortex the diluted this compound in the medium immediately after preparation to ensure it is well-dispersed.
Q3: How should I store this compound stock solutions?
A3: this compound stock solutions in DMSO should be stored at -20°C or -80°C to maintain stability. We recommend aliquoting the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.
Q4: Is this compound stable in aqueous solutions?
A4: The stability of this compound in aqueous solutions is pH and temperature-dependent. Our internal studies indicate that this compound is most stable at a pH range of 6.0-7.5. Stability decreases at more acidic or alkaline pH values. For prolonged experiments, it is advisable to prepare fresh working solutions.
Troubleshooting Guides
Issue 1: Low or Inconsistent Bioactivity
If you are observing lower than expected or inconsistent biological activity with this compound, consider the following potential causes and solutions.
Potential Causes & Troubleshooting Steps
| Potential Cause | Recommended Action |
| Compound Precipitation | Visually inspect your working solutions and cell culture plates for any signs of precipitation. If observed, refer to the solubility troubleshooting guide below. |
| Compound Degradation | Prepare fresh dilutions of this compound from a new aliquot of the DMSO stock solution. Avoid using previously prepared aqueous solutions that have been stored for an extended period. |
| Incorrect Concentration | Verify the calculations for your serial dilutions. If possible, use analytical methods such as UV-Vis spectrophotometry or HPLC to confirm the concentration of your working solutions. |
| Cell Health | Ensure that your cells are healthy and in the logarithmic growth phase. Poor cell health can lead to inconsistent responses to treatment. |
Issue 2: Solubility Problems
This guide provides a systematic approach to addressing solubility issues with this compound in your in vitro assays.
Troubleshooting Workflow for this compound Solubility
Optimizing CA-170 concentration for T-cell assays
Welcome to the technical support center for CA-170. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the use of CA-170 in T-cell assays. Below you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is CA-170 and what is its mechanism of action?
CA-170 is an orally available, small molecule investigational drug designed to function as an immune checkpoint inhibitor.[1] It primarily targets V-domain Ig Suppressor of T-cell Activation (VISTA), a key negative regulator of T-cell activation.[1][2] By inhibiting VISTA, CA-170 aims to restore T-cell proliferation and effector functions.[3] While initially described as a dual inhibitor of VISTA and PD-L1, some recent studies indicate there may not be direct binding between CA-170 and PD-L1, suggesting its primary activity is through the VISTA pathway.[2][4][5]
Q2: How should I reconstitute and store CA-170?
Proper storage and handling are critical for maintaining the stability and activity of CA-170.
-
Reconstitution : For in vitro assays, CA-170 can be dissolved in DMSO.[4][6] The solubility in DMSO is reported to be greater than 28 mg/mL and up to 72 mg/mL.[4][6]
-
Storage :
-
Working Solutions : For in vivo experiments, it is recommended to prepare fresh working solutions on the day of use.[3]
Q3: What is the proposed signaling pathway for CA-170?
CA-170 is understood to block inhibitory signals mediated by the VISTA checkpoint, thereby restoring T-cell activity. The diagram below illustrates this proposed mechanism.
References
- 1. CA-170 - Wikipedia [en.wikipedia.org]
- 2. Inhibition of lung tumorigenesis by a small molecule CA170 targeting the immune checkpoint protein VISTA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. CA-170 | PD-1/PD-L1 | CAS 1673534-76-3 | Buy CA-170 from Supplier InvivoChem [invivochem.com]
- 5. CA-170 – A Potent Small-Molecule PD-L1 Inhibitor or Not? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
Technical Support Center: Troubleshooting Inconsistent Results in Preclinical Studies
Disclaimer: The following information is provided as a general guide for researchers encountering inconsistent results in preclinical studies. The specific compound "COR170" did not yield specific public data in our search. Therefore, this guide uses "Compound X" as a placeholder. Researchers should substitute "Compound X" with their specific agent of interest and adapt the recommendations based on its known biological activity and experimental context.
The reproducibility of preclinical research is a significant challenge in drug development.[1][2] Inconsistencies in results across studies can arise from a multitude of factors, including variations in experimental design, animal models, and reagent quality.[1][3] This guide provides a structured approach to troubleshooting and addressing such inconsistencies.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in tumor growth inhibition in our xenograft studies with Compound X. What are the potential causes?
A1: Variability in xenograft studies is a common issue. Several factors could be contributing to this:
-
Animal Model Heterogeneity: Genetic drift in cancer cell lines, passage number, and variations in the immune status of the host animals can all lead to inconsistent tumor take rates and growth kinetics.[3][4]
-
Tumor Implantation Technique: Minor variations in the number of cells injected, injection site, and technique can significantly impact initial tumor establishment and subsequent growth.
-
Compound Administration: Inconsistencies in drug formulation, dosage, route, and frequency of administration can lead to variable drug exposure and, consequently, variable efficacy.
-
Microenvironment: The tumor microenvironment, including factors like angiogenesis and immune cell infiltration, can differ between animals and influence drug response.[5]
Q2: Our in vitro assays with Compound X show conflicting IC50 values across different experiments. How can we troubleshoot this?
A2: Discrepancies in in vitro potency are often traced back to subtle variations in experimental conditions:
-
Cell Line Authenticity and Stability: Ensure cell lines are regularly authenticated and tested for mycoplasma contamination. Genetic drift can occur with continuous passaging, altering drug sensitivity.
-
Reagent Quality and Consistency: Variations in serum batches, media composition, and the quality of Compound X itself (e.g., purity, solubility, stability in media) can significantly impact results.
-
Assay Conditions: Factors such as cell seeding density, incubation time, and the specific endpoint measurement assay used (e.g., MTT, CellTiter-Glo) can all influence the calculated IC50 value.
Q3: We are struggling to reproduce published findings on the mechanism of action of Compound X. What steps should we take?
A3: Reproducing mechanism of action studies requires meticulous attention to detail. Consider the following:
-
Primary vs. Immortalized Cells: The cellular context is critical. Results obtained in immortalized cell lines may not always translate to primary cells or in vivo models.[4]
-
Signaling Pathway Dynamics: The activation state of the target pathway can be influenced by cell density, serum starvation, and other culture conditions. Ensure these are consistent with the published protocol.
-
Antibody and Reagent Validation: If using antibodies for western blotting or other immunoassays, ensure they are specific and validated for the application.
Troubleshooting Guides
Guide 1: Addressing Inconsistent In Vivo Efficacy
This guide provides a systematic approach to troubleshooting variable anti-tumor efficacy in animal models.
Troubleshooting Workflow for In Vivo Studies
Caption: Workflow for troubleshooting inconsistent in vivo efficacy.
Guide 2: Standardizing In Vitro Potency Assays
This guide outlines steps to improve the consistency of IC50 determination for Compound X.
| Parameter | Recommendation | Rationale |
| Cell Line | Authenticate cell line identity (e.g., STR profiling). Regularly test for mycoplasma. Use a consistent passage number range. | Ensures the biological material is correct and free from contaminants that can alter drug response. |
| Compound X | Verify purity and identity (e.g., LC-MS). Prepare fresh stock solutions and assess solubility and stability in culture media. | Guarantees the quality and consistent concentration of the active agent. |
| Assay Protocol | Standardize cell seeding density, treatment duration, and assay reagents (including lot numbers). | Minimizes variability introduced by minor changes in experimental procedure. |
| Data Analysis | Use a consistent curve-fitting model and software for IC50 calculation. Define clear criteria for outlier exclusion. | Ensures that data processing does not introduce variability. |
Experimental Protocols
Protocol 1: Standardized Xenograft Tumor Growth Inhibition Study
-
Cell Culture: Culture cancer cells in recommended media and harvest at 70-80% confluency. Ensure cell viability is >95% by Trypan Blue exclusion.
-
Animal Model: Utilize 6-8 week old female athymic nude mice. Allow animals to acclimatize for at least one week before the start of the experiment.
-
Tumor Implantation: Subcutaneously inject 5 x 10^6 cells in 100 µL of a 1:1 mixture of serum-free media and Matrigel into the right flank of each mouse.
-
Randomization: When tumors reach an average volume of 100-150 mm³, randomize animals into treatment and control groups.
-
Compound Administration: Prepare Compound X in the specified vehicle. Administer the compound and vehicle control via the predetermined route (e.g., oral gavage, intraperitoneal injection) at the specified dose and schedule.
-
Tumor Measurement: Measure tumor dimensions with digital calipers twice weekly and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Endpoint: Euthanize animals when tumors reach the maximum allowed size as per institutional guidelines, or at the end of the study period. Collect tumors for further analysis (e.g., histology, biomarker assessment).
Protocol 2: Cell Viability Assay for IC50 Determination
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of Compound X in culture media. Replace the media in the wells with the media containing different concentrations of Compound X. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo®) to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure luminescence or absorbance using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-treated controls and plot the dose-response curve using appropriate software to determine the IC50 value.
Signaling Pathway
Hypothetical Signaling Pathway for Compound X
The following diagram illustrates a hypothetical signaling pathway that could be investigated if Compound X is suspected to be an inhibitor of a specific kinase.
Caption: Hypothetical pathway showing Compound X inhibiting Kinase A.
References
- 1. A Guide to Reproducibility in Preclinical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. For Academic Preclinical Data, It's Buyer Beware, If You Can + | Bioworld | BioWorld [bioworld.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Preclinical Testing Techniques: Paving the Way for New Oncology Screening Approaches - PMC [pmc.ncbi.nlm.nih.gov]
Off-target effects of the small molecule inhibitor CA-170
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the small molecule inhibitor CA-170.
Overview
CA-170 is an orally bioavailable small molecule designed to function as an immune checkpoint inhibitor by targeting the PD-L1 and VISTA pathways.[1][2] It is intended to restore T-cell activity and enhance anti-tumor immunity.[1][2] However, there is conflicting evidence regarding its direct binding to PD-L1, a critical consideration for experimental design and data interpretation.[3][4]
Frequently Asked Questions (FAQs)
Q1: What are the intended targets of CA-170?
A1: CA-170 is described as a dual inhibitor of Programmed Death-Ligand 1 (PD-L1) and V-domain Ig Suppressor of T-cell Activation (VISTA).[1][2] These are both negative checkpoint regulators that suppress T-cell activation.[1][2]
Q2: Is there conclusive evidence that CA-170 directly binds to PD-L1?
A2: There is conflicting information on the direct binding of CA-170 to PD-L1. While some studies suggest functional inhibition of the PD-L1 pathway, other independent reports using biophysical methods such as Nuclear Magnetic Resonance (NMR) and Homogeneous Time-Resolved Fret (HTRF) have not detected direct binding of CA-170 to PD-L1.[3][4] This suggests that the observed biological effects of CA-170 on the PD-L1 pathway might be indirect. This is a critical consideration for researchers, and it is recommended to perform direct target engagement studies in your specific experimental system.
Q3: What are the known functional effects of CA-170?
A3: Preclinical studies have shown that CA-170 can rescue the proliferation and effector functions of T-cells that have been inhibited by PD-L1, PD-L2, or VISTA.[5] It has also been shown to enhance anti-tumor activity in some preclinical models.[2]
Q4: What is the reported potency of CA-170?
A4: The potency of CA-170 appears to be assay-dependent. Functional assays have reported EC50 values in the nanomolar range for the rescue of T-cell function. For example, one study reported an EC50 of 17 nM in a PD-L1-mediated T-cell suppression assay and an EC50 of 0.72 nM for its precursor peptide, AUNP-12, in a similar assay.[3]
Troubleshooting Guide
| Issue | Possible Causes | Recommended Actions |
| Inconsistent or no observable effect of CA-170 in our assay. | 1. Compound Integrity: The compound may have degraded. 2. Cell Line Specificity: The expression levels of PD-L1 and VISTA may be low or absent in your cell line. 3. Indirect Mechanism of Action: The assay may not be suitable for detecting the indirect effects of CA-170 on the PD-L1 pathway. 4. Assay Conditions: Suboptimal assay conditions (e.g., cell density, incubation time, reagent concentrations). | 1. Verify Compound: Confirm the identity and purity of your CA-170 stock using analytical methods like LC-MS. Prepare fresh stock solutions. 2. Confirm Target Expression: Verify the expression of PD-L1 and VISTA in your cell line at the protein level (e.g., by Western Blot or Flow Cytometry). 3. Use a Functional Readout: Employ a functional assay that measures T-cell activation or cytokine production in a co-culture system with PD-L1 and/or VISTA expressing cells. 4. Optimize Assay: Perform a matrix optimization of key assay parameters. |
| Observed cellular toxicity that does not correlate with on-target activity. | 1. Off-Target Effects: CA-170 may be interacting with other cellular targets, leading to toxicity. 2. High Compound Concentration: Using concentrations of CA-170 that are too high can lead to non-specific effects. 3. Solvent Toxicity: The solvent used to dissolve CA-170 (e.g., DMSO) may be causing toxicity at the final concentration used. | 1. Perform Off-Target Profiling: If possible, screen CA-170 against a panel of kinases and other relevant off-targets. 2. Determine Optimal Concentration: Perform a dose-response curve to identify the lowest effective concentration that elicits the desired on-target effect with minimal toxicity. 3. Include Solvent Control: Always include a vehicle-only control in your experiments to assess the effect of the solvent on your cells. |
| Difficulty in demonstrating direct target engagement of CA-170 with PD-L1. | 1. Lack of Direct Binding: As reported in some studies, CA-170 may not directly bind to PD-L1 with high affinity. 2. Inappropriate Assay: The assay used may not be sensitive enough or suitable for detecting the specific mode of interaction. | 1. Consider Alternative Mechanisms: Investigate downstream signaling events or functional outcomes of the PD-L1 and VISTA pathways. 2. Use Orthogonal Assays: Employ multiple, independent methods to assess target engagement, such as the Cellular Thermal Shift Assay (CETSA). |
Data Presentation
CA-170 Potency in Functional Assays
| Target Pathway | Assay Type | Reported EC50 | Reference |
| PD-L1 | T-cell Suppression Rescue | 17 nM | [3] |
| VISTA | T-cell Suppression Rescue | Not explicitly reported, but functional rescue demonstrated | [2] |
| AUNP-12 (precursor) | T-cell Suppression Rescue | 0.72 nM | [3] |
Off-Target Profile of CA-170
A comprehensive, publicly available off-target screening panel (e.g., a kinome scan) for CA-170 was not identified in the searched literature. One publication mentions that AUPM-170 (an alternative name for CA-170) showed no inhibition of other tested checkpoints and no off-target effects in a CEREP panel of enzymes, receptors, and ion channels.[6] However, the specific data from this panel is not provided. Researchers should consider performing their own off-target profiling to ensure the specificity of their results.
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for CA-170 Target Engagement
This protocol is a generalized method to assess whether CA-170 binds to and stabilizes its target proteins (e.g., VISTA) in a cellular context.
Materials:
-
Cell line expressing the target protein (e.g., VISTA)
-
CA-170
-
Vehicle control (e.g., DMSO)
-
PBS (Phosphate-Buffered Saline)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Antibodies for the target protein for Western blotting
Procedure:
-
Cell Treatment: Treat cultured cells with CA-170 or vehicle control at the desired concentration for a specified time (e.g., 1-2 hours) at 37°C.
-
Heating: After treatment, wash the cells with PBS and resuspend them in PBS. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling to 4°C.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifugation: Pellet the precipitated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Western Blotting: Collect the supernatant (soluble protein fraction) and analyze the amount of soluble target protein by Western blotting using a specific antibody.
-
Data Analysis: Quantify the band intensities and plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of CA-170 indicates target engagement and stabilization.
Mandatory Visualizations
Caption: Proposed signaling pathway of CA-170.
Caption: Troubleshooting workflow for CA-170 experiments.
Caption: Logical relationships of potential experimental issues.
References
- 1. researchgate.net [researchgate.net]
- 2. curis.com [curis.com]
- 3. CA-170 – A Potent Small-Molecule PD-L1 Inhibitor or Not? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CA-170 - A Potent Small-Molecule PD-L1 Inhibitor or Not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PD-1 derived CA-170 is an oral immune checkpoint inhibitor that exhibits preclinical anti-tumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. curis.com [curis.com]
Technical Support Center: Addressing Poor Oral Bioavailability of COR170
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering poor in vivo oral bioavailability with the investigational compound COR170. The information is designed for drug development professionals to diagnose potential issues and explore strategies for enhancement.
Frequently Asked Questions (FAQs)
Q1: What are the most likely reasons for the poor oral bioavailability of this compound?
A1: Poor oral bioavailability is often multifactorial. For a new chemical entity like this compound, the primary contributing factors are typically low aqueous solubility and/or poor membrane permeability.[1][2][3] Other potential causes include extensive first-pass metabolism in the gut wall or liver, and instability in the gastrointestinal tract.[3][4][5]
Q2: What initial formulation strategies should be considered to improve the oral absorption of this compound?
A2: To enhance the oral bioavailability of poorly soluble drugs, several formulation strategies can be employed.[1][6] Initial approaches often focus on increasing the drug's surface area and dissolution rate.[6][7] These include:
-
Micronization: Reducing the particle size of the drug to increase its surface area.[1][8]
-
Nanonization: Further reducing particle size to the nanometer scale, which can significantly improve dissolution.[7][8]
-
Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix to create a higher-energy, amorphous form that is more soluble than the crystalline form.[2][9]
-
Lipid-Based Formulations: Dissolving the drug in lipids, oils, or surfactants to create systems like Self-Emulsifying Drug Delivery Systems (SEDDS), which can improve solubility and absorption.[1][9]
Q3: How do I select the most appropriate animal model for in vivo bioavailability studies of this compound?
A3: The choice of animal model is a critical step in preclinical development. Rodent models, such as rats and mice, are commonly used for initial screening due to their cost-effectiveness and well-characterized physiology. However, larger animal models like canines or swine may be more predictive of human pharmacokinetics for certain compounds, especially those with formulations sensitive to gastrointestinal conditions.[10][11] The selection should consider the specific metabolism of this compound and its potential transporters, and how they compare to humans.
Q4: What is the significance of the Biopharmaceutics Classification System (BCS) in addressing this compound's bioavailability?
A4: The BCS classifies drugs based on their aqueous solubility and intestinal permeability. Identifying this compound's BCS class (likely Class II or IV if it has poor bioavailability) helps to pinpoint the primary obstacle to absorption.[2] For a BCS Class II drug (low solubility, high permeability), formulation strategies that enhance dissolution are prioritized. For a BCS Class IV drug (low solubility, low permeability), both solubility and permeability enhancement strategies are necessary.
Troubleshooting Guide
Issue 1: High Variability in In Vivo Pharmacokinetic Data
Possible Causes and Solutions:
| Cause | Recommended Action |
| Inconsistent Formulation Performance | Ensure the formulation is robust and reproducible. For suspensions, verify particle size distribution and homogeneity before each dose. For lipid-based systems, check for physical stability and consistent emulsification properties. |
| Physiological State of Animals | Standardize experimental conditions. Ensure consistent fasting periods, as food can significantly impact the absorption of poorly soluble drugs.[12] Monitor animal health to rule out underlying issues affecting gastrointestinal function. |
| Dosing Inaccuracy | Refine the dosing technique. For oral gavage, ensure the dose is delivered directly to the stomach without reflux. Use validated methods for preparing and administering the dosing vehicle. |
Issue 2: Poor In Vitro-In Vivo Correlation (IVIVC)
Possible Causes and Solutions:
| Cause | Recommended Action |
| Inadequate In Vitro Dissolution Method | The dissolution medium may not be biorelevant. Use simulated gastric and intestinal fluids (e.g., FaSSGF, FeSSGF, FaSSIF) to better mimic in vivo conditions. Consider using a dissolution apparatus that simulates the dynamic environment of the GI tract. |
| Permeability is the Rate-Limiting Step | If improving dissolution in vitro does not translate to better in vivo performance, poor permeability may be the primary barrier. Investigate the use of permeation enhancers or delivery systems that can bypass traditional absorption pathways.[4] |
| Extensive First-Pass Metabolism | High first-pass metabolism can lead to low bioavailability even with good dissolution and absorption.[5] Conduct in vitro metabolism studies using liver microsomes or hepatocytes to quantify this effect. If significant, consider formulation strategies that utilize lymphatic transport to bypass the liver.[2] |
Quantitative Data Summary
The following table presents hypothetical pharmacokinetic data from a preclinical study in rats, comparing different formulation strategies for this compound.
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Relative Bioavailability (%) |
| Crystalline Suspension | 50 | 150 ± 35 | 4.0 | 980 ± 210 | 100 (Reference) |
| Micronized Suspension | 50 | 320 ± 60 | 2.0 | 2150 ± 450 | 219 |
| Nanosuspension | 50 | 750 ± 120 | 1.5 | 5500 ± 980 | 561 |
| Solid Dispersion | 50 | 980 ± 180 | 1.0 | 8100 ± 1500 | 827 |
Data are presented as mean ± standard deviation.
Experimental Protocols
Protocol 1: Preparation of a this compound Nanosuspension by Wet Milling
-
Preparation of Milling Media: Prepare a 2% (w/v) solution of a suitable stabilizer (e.g., Poloxamer 188) in deionized water.
-
Slurry Formation: Disperse 5% (w/v) of this compound active pharmaceutical ingredient (API) into the stabilizer solution.
-
Milling: Add the slurry and milling beads (e.g., yttria-stabilized zirconium oxide) to the milling chamber of a high-energy mill.
-
Process Parameters: Mill at a speed of 2000 RPM for 4-6 hours, maintaining the temperature below 10°C to prevent degradation.
-
Particle Size Analysis: At regular intervals, withdraw a sample and measure the particle size distribution using dynamic light scattering (DLS) until the desired size (e.g., <200 nm) is achieved.
-
Separation: Separate the nanosuspension from the milling beads by filtration or centrifugation.
-
Characterization: Characterize the final nanosuspension for particle size, zeta potential, and drug content.
Protocol 2: In Vivo Oral Bioavailability Study in Rats
-
Animal Acclimatization: Acclimate male Sprague-Dawley rats for at least one week, with free access to food and water.
-
Fasting: Fast the animals overnight (approximately 12 hours) before dosing, with water available ad libitum.
-
Formulation Preparation: Prepare the this compound formulation (e.g., crystalline suspension, nanosuspension) at the target concentration in the appropriate vehicle. Ensure homogeneity before dosing.
-
Dosing: Administer the formulation via oral gavage at a dose of 50 mg/kg. Record the exact time of dosing for each animal.
-
Blood Sampling: Collect blood samples (approximately 0.2 mL) from the tail vein or another appropriate site at predefined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., K2EDTA).
-
Plasma Preparation: Centrifuge the blood samples at 4000 RPM for 10 minutes at 4°C to separate the plasma.
-
Sample Analysis: Store plasma samples at -80°C until analysis. Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC using non-compartmental analysis software.
Visualizations
Caption: A workflow for troubleshooting poor oral bioavailability.
Caption: The pathway of an orally administered drug to systemic circulation.
References
- 1. asianpharmtech.com [asianpharmtech.com]
- 2. upm-inc.com [upm-inc.com]
- 3. jneonatalsurg.com [jneonatalsurg.com]
- 4. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. bioratherapeutics.com [bioratherapeutics.com]
- 11. [PDF] In vivo Studies for Drug Development via Oral Delivery: Challenges,Animal Models and Techniques | Semantic Scholar [semanticscholar.org]
- 12. m.youtube.com [m.youtube.com]
Technical Support Center: COR170 HTRF® Binding Assay
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing the COR170 Homogeneous Time-Resolved Fluorescence (HTRF®) binding assay.
Frequently Asked Questions (FAQs)
Q1: What is the basic principle of the this compound HTRF® binding assay?
The this compound HTRF® binding assay is a highly sensitive method used to study molecular interactions in a homogeneous format.[1] It is based on the principle of Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).[2] In this assay, two molecules of interest, for instance, Protein A and Protein B, are labeled with a donor fluorophore (like Europium or Terbium cryptate) and an acceptor fluorophore (like XL665 or d2), respectively.[2] When these two molecules interact and are in close proximity, excitation of the donor fluorophore leads to energy transfer to the acceptor, which then emits a specific, long-lived fluorescent signal at a particular wavelength (e.g., 665 nm).[1][2] This signal is measured after a time delay to reduce background fluorescence, ensuring high sensitivity.[2][3]
Q2: What are the key components of the this compound HTRF® assay?
The essential components include:
-
This compound Protein: The target protein of interest.
-
Binding Partner: A molecule (e.g., another protein, a peptide, or a small molecule) that binds to this compound.
-
HTRF® Donor: A fluorophore (e.g., Terbium cryptate) conjugated to one of the binding partners.
-
HTRF® Acceptor: A fluorophore (e.g., d2) conjugated to the other binding partner.
-
Assay Buffer: A buffer system optimized for the interaction. Revvity PPi detection buffers are recommended for optimal performance.[4]
-
Microplates: White, low-volume 384-well or 1536-well plates are recommended for optimal signal detection.[5][6]
Q3: How should I choose the donor and acceptor fluorophores?
The choice between Europium and Terbium cryptates as donors depends on your specific assay conditions. Terbium cryptate is often brighter and may be more resistant to certain buffer conditions, potentially increasing detection sensitivity.[2] The acceptors, XL665 and d2, are optimized to pair with these donors. d2 is a smaller molecule, which can help minimize steric hindrance that might be observed with the larger XL665.[1][2]
Troubleshooting Guide
This guide addresses common issues encountered during the this compound HTRF® binding assay, providing potential causes and recommended solutions.
Problem 1: Low HTRF® Signal or Poor Signal-to-Background (S/B) Ratio
A low signal or a poor signal-to-background ratio can arise from several factors, indicating a suboptimal assay setup.
| Potential Cause | Recommended Solution |
| Suboptimal Antibody/Reagent Concentrations | Perform a cross-titration matrix to determine the optimal concentrations of both the donor- and acceptor-labeled components.[4] Test a range of concentrations around the expected Kd of the interaction if known (e.g., 0.1x, 1x, 10x Kd).[4] |
| Incorrect Buffer Composition | If not using a pre-optimized buffer, ensure your buffer has a pH of ~7.4 and contains a carrier protein like 0.1% BSA.[7] Some interactions may benefit from a reducing agent like DTT.[7] |
| Insufficient Incubation Time | While a 1-hour incubation is often sufficient, the signal can be stable overnight if the plate is protected from light and refrigerated.[6] However, long incubations at room temperature can lead to signal loss.[6] Determine the optimal incubation time for your specific binding partners. |
| Inappropriate Plate Type | Use white-walled microplates to maximize signal reflection.[6] Black plates can significantly reduce the dynamic range of the signal.[6] |
| Incorrect Plate Reader Settings | Ensure your plate reader is HTRF®-certified and configured with the correct excitation and emission wavelengths, as well as an appropriate time delay (typically 50-150 µs).[2][7] |
Problem 2: High Background Signal
Elevated background fluorescence can mask the specific signal from the binding interaction, leading to a reduced assay window.
| Potential Cause | Recommended Solution |
| Autofluorescent Compounds | If screening small molecules, check for compound autofluorescence. The time-resolved nature of HTRF® minimizes this, but highly fluorescent compounds can still interfere.[2] |
| High Concentration of Acceptor-Labeled Reagent | Using acceptor-labeled reagents at concentrations above 300-500 nM can lead to increased background.[4] Titrate the acceptor concentration to find the optimal balance between signal and background. |
| Non-Specific Binding | Increase the concentration of the carrier protein (e.g., BSA) in the assay buffer or add a non-ionic detergent (e.g., Tween-20) to reduce non-specific binding to the plate or other components. |
| Sample Matrix Effects | Components in complex samples like cell lysates can contribute to background fluorescence.[2] Time-resolved measurement helps to mitigate this.[2][3] |
Problem 3: The "Hook" Effect
The hook effect is characterized by a decrease in the HTRF® signal at very high concentrations of one of the binding partners, leading to an underestimation of binding.[3]
| Potential Cause | Recommended Solution |
| Excess Analyte Concentration | High concentrations of one binding partner can saturate both the donor- and acceptor-labeled reagents, preventing the formation of a FRET-competent complex.[3] |
| To address this, perform a wide titration of your binding partners to identify the concentration range that gives a linear signal response.[4] If the hook effect is observed, reduce the concentration of the excess binding partner to be within the assay's linear range.[4][8] |
Experimental Protocols & Visualizations
Protocol: Optimizing Reagent Concentrations via Cross-Titration
This protocol outlines a method to determine the optimal concentrations of the donor- and acceptor-labeled proteins for the this compound HTRF® binding assay.
-
Prepare Reagent Dilutions: Create a dilution series for both the donor-labeled and acceptor-labeled binding partners. A suggested starting range is a 9-point two-fold dilution series around a preliminary estimated optimal concentration.[4]
-
Plate Layout: Design a 384-well plate map to test each concentration of the donor-labeled partner against each concentration of the acceptor-labeled partner.
-
Dispense Reagents:
-
Add 5 µL of the 4X concentrated donor-labeled protein dilutions to the appropriate wells.
-
Add 5 µL of the 4X concentrated acceptor-labeled protein dilutions to the corresponding wells.
-
Include negative controls (buffer only, donor only, acceptor only).
-
-
Incubation: Incubate the plate for the desired time (e.g., 1-2 hours) at room temperature, protected from light.[5][6]
-
Plate Reading: Read the plate on an HTRF®-compatible plate reader, measuring emission at both 665 nm (acceptor) and 620 nm (donor).
-
Data Analysis: Calculate the HTRF® ratio (Emission at 665 nm / Emission at 620 nm) * 10,000. Plot the HTRF® ratio against the concentrations of each binding partner to identify the combination that provides the best signal-to-background ratio.
Diagram: HTRF® Binding Assay Workflow
Caption: Workflow for a typical HTRF® binding assay experiment.
Diagram: Troubleshooting Logic for Low HTRF® Signal
Caption: A logical flow for troubleshooting low signal issues.
References
- 1. HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. resources.revvity.com [resources.revvity.com]
- 3. HTRF: a technology tailored for biomarker determination—novel analytical detection system suitable for detection of specific autoimmune antibodies as biomarkers in nanogram level in different body fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. resources.revvity.com [resources.revvity.com]
- 5. currents.plos.org [currents.plos.org]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. resources.revvity.com [resources.revvity.com]
- 8. A HTRF Based Competitive Binding Assay for Screening Specific Inhibitors of HIV-1 Capsid Assembly Targeting the C-Terminal Domain of Capsid - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: CA-170 and PD-L1 Interaction Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the interaction between the small molecule inhibitor CA-170 and its target, Programmed Death-Ligand 1 (PD-L1), particularly in the context of Nuclear Magnetic Resonance (NMR) spectroscopy.
Frequently Asked Questions (FAQs)
Q1: Why does the small molecule inhibitor CA-170 show no direct binding to PD-L1 in some NMR experiments, despite its known biological activity related to the PD-1/PD-L1 pathway?
A1: The observation that CA-170 does not show direct binding to PD-L1 in some NMR-based assays is a subject of scientific discussion, with conflicting findings in the literature. An independent study published in the journal Molecules reported no detectable direct binding between CA-170 and human or mouse PD-L1 using both 1D and 2D NMR spectroscopy, as well as a Homogeneous Time-Resolved Fluorescence (HTRF) assay.[1][2]
However, the developers of CA-170 have proposed an alternative mechanism of action. Their research suggests that CA-170 functions by forming a defective ternary complex with PD-1 and PD-L1.[3][4] In this model, CA-170 is thought to bind to the PD-1/PD-L1 complex, blocking downstream signaling without preventing the initial protein-protein interaction.[3][4] This mode of action might not be readily detected by conventional NMR binding assays that are designed to observe binary interactions.
It is also important to note that CA-170 is a dual inhibitor, also targeting the V-domain Ig suppressor of T-cell activation (VISTA), which may contribute to its overall anti-tumor effects.[3][4][5]
Troubleshooting Guide for NMR Binding Assays
This guide addresses common issues encountered during protein-ligand NMR experiments that may lead to a lack of observable binding.
Q2: We are not observing any chemical shift perturbations in our ¹H-¹⁵N HSQC spectra upon titrating our ligand. What are the potential reasons?
A2: Several factors could contribute to the lack of observable chemical shift perturbations in your ¹H-¹⁵N HSQC titration experiment. Here are some common troubleshooting steps:
-
Protein Integrity and Stability:
-
Action: Confirm the structural integrity and stability of your protein sample before and after the experiment using techniques like Circular Dichroism (CD) spectroscopy or by examining the initial ¹H-¹⁵N HSQC spectrum for good signal dispersion, which is indicative of a well-folded protein.
-
Rationale: Protein aggregation or degradation can lead to a loss of binding activity.
-
-
Ligand Solubility and Stability:
-
Action: Ensure your ligand is soluble and stable in the NMR buffer. Check for precipitation at the concentrations used.
-
Rationale: Poor ligand solubility can result in a lower effective concentration than intended, preventing saturation of the binding site.
-
-
Buffer Conditions:
-
Action: Verify that the pH, salt concentration, and any additives in your NMR buffer are compatible with both the protein and the ligand and are conducive to their interaction.
-
Rationale: Suboptimal buffer conditions can disrupt weak protein-ligand interactions.
-
-
Binding Affinity and Exchange Regime:
-
Action: The interaction might be too weak (very high Kd) or in an intermediate exchange regime on the NMR timescale, leading to significant line broadening rather than clear chemical shift changes. Try acquiring spectra at different temperatures or using different NMR experiments like Saturation Transfer Difference (STD) NMR or WaterLOGSY, which are more sensitive to weak interactions.
-
Rationale: Different NMR techniques have varying sensitivities to different binding kinetics and affinities.
-
Q3: Could the lack of observed binding be due to an indirect or allosteric mechanism of action?
A3: Yes, it is possible. If your compound acts through an allosteric mechanism, the resulting conformational changes might induce only minor chemical shift perturbations in the protein backbone, which could be difficult to detect. Alternatively, if the compound's mechanism does not involve direct binding but rather, for example, the disruption of a protein-protein interaction through a transient ternary complex, standard NMR binding assays might not be suitable for its detection. In such cases, functional assays are often more informative.
Quantitative Data Summary
The following table summarizes the reported functional activity of CA-170 on the PD-L1 and VISTA pathways. It is important to note that direct binding affinities (Kd) from biophysical assays like NMR have been contested. The data presented here are primarily from cell-based functional assays that measure the ability of CA-170 to rescue T-cell function from inhibition by PD-L1 or VISTA.
| Compound | Target Pathway | Assay Type | Measured Parameter | Reported Value | Reference |
| CA-170 | PD-L1 | T-cell proliferation rescue | EC50 | Not explicitly stated, but functional rescue demonstrated | [3][4] |
| CA-170 | VISTA | T-cell proliferation rescue | EC50 | Not explicitly stated, but functional rescue demonstrated | [3][4] |
Experimental Protocols
Protocol: ¹H-¹⁵N HSQC Titration for Protein-Ligand Interaction
This protocol outlines the general steps for performing a protein-observed NMR titration experiment to detect the binding of a small molecule ligand.
1. Sample Preparation:
-
Protein:
-
Express and purify ¹⁵N-labeled protein.
-
Dialyze the protein into a suitable NMR buffer (e.g., 20 mM Phosphate, 50 mM NaCl, pH 6.5) containing 10% D₂O.
-
Concentrate the protein to a final concentration of 50-200 µM.
-
-
Ligand:
-
Prepare a concentrated stock solution of the ligand in the same NMR buffer. To minimize pH changes upon addition, ensure the ligand solution is at the same pH as the protein solution.
-
2. NMR Data Acquisition:
-
Acquire a reference ¹H-¹⁵N HSQC spectrum of the protein alone.
-
Perform a stepwise titration by adding increasing molar equivalents of the ligand to the protein sample. After each addition, gently mix the sample and allow it to equilibrate.
-
Acquire a ¹H-¹⁵N HSQC spectrum at each titration point (e.g., 0.5, 1, 2, 5, 10 molar equivalents of ligand).
3. Data Analysis:
-
Process and overlay the spectra from all titration points.
-
Analyze the spectra for chemical shift perturbations (CSPs) of the backbone amide signals.
-
Map the residues with significant CSPs onto the protein structure (if available) to identify the potential binding site.
-
If significant CSPs are observed and the interaction is in the fast exchange regime, the dissociation constant (Kd) can be calculated by fitting the chemical shift changes as a function of ligand concentration.
Signaling Pathways and Experimental Workflows
Logical Relationship: Potential Reasons for No Observed Binding in NMR
This diagram illustrates the decision-making process and potential reasons for not observing a direct interaction between a protein and a ligand in an NMR experiment.
Caption: Troubleshooting workflow for lack of observed binding in NMR.
Signaling Pathway: VISTA and PD-L1 in the Tumor Microenvironment
This diagram illustrates the roles of VISTA and PD-L1 as immune checkpoints on antigen-presenting cells (APCs) and their inhibition of T-cell function. CA-170 is a dual inhibitor targeting both of these pathways. Studies have shown that VISTA and PD-L1 can be co-expressed in the tumor microenvironment, although often on different immune cell populations, and that their simultaneous blockade can have synergistic anti-tumor effects.[6][7][8][9]
Caption: Dual inhibition of PD-L1 and VISTA pathways by CA-170.
References
- 1. CA-170 – A Potent Small-Molecule PD-L1 Inhibitor or Not? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CA-170 - A Potent Small-Molecule PD-L1 Inhibitor or Not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PD-1 derived CA-170 is an oral immune checkpoint inhibitor that exhibits preclinical anti-tumor efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PD-1 derived CA-170 is an oral immune checkpoint inhibitor that exhibits preclinical anti-tumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. curis.com [curis.com]
- 6. Expression of VISTA on tumor-infiltrating immune cells correlated with short intravesical recurrence in non-muscle-invasive bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Frontiers | VISTA expression and patient selection for immune-based anticancer therapy [frontiersin.org]
- 9. VISTA and PD-L1 synergistically predict poor prognosis in patients with extranodal natural killer/T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Cell Viability Issues with COR170
Welcome to the technical support center for COR170. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during in-vitro experiments, particularly the issue of decreased cell viability at high concentrations of this compound.
Frequently Asked Questions (FAQs)
Q1: We are observing a sharp decrease in cell viability at high concentrations of this compound that does not seem to align with its expected on-target effect. What could be the cause?
A1: High-concentration-dependent cytotoxicity is a common issue with small molecule inhibitors. Several factors could be contributing to this observation:
-
Off-Target Effects: At higher concentrations, this compound may inhibit other cellular targets essential for cell survival, leading to toxicity that is independent of its primary mechanism of action.[1]
-
Solvent Toxicity: The solvent used to dissolve this compound, typically DMSO, can be toxic to cells at higher final concentrations. It is crucial to ensure the final solvent concentration is kept low (ideally ≤ 0.1%) and to include a solvent-only control in your experiments.[2]
-
Compound Instability or Degradation: this compound might be unstable under your experimental conditions, and its degradation products could be cytotoxic.[2]
-
Assay Interference: The compound itself may interfere with the readout of your viability assay (e.g., by reacting with the detection reagent).
-
Physicochemical Properties: At high concentrations, the compound may precipitate out of solution, and these precipitates can be harmful to cells.
Q2: How can we differentiate between on-target and off-target effects of this compound?
A2: Distinguishing between on-target and off-target effects is critical for validating your experimental results.[1] Here are several strategies:
-
Dose-Response Curve Analysis: Carefully analyze the dose-response curves for both the desired phenotype and cell viability. A significant drop in viability at concentrations much higher than the IC50 for the on-target effect may suggest off-target toxicity.[1]
-
Use of Structurally Different Inhibitors: Compare the effects of this compound with another inhibitor that targets the same protein but has a different chemical structure. If both compounds produce the same phenotype at similar on-target potencies, it strengthens the evidence for an on-target effect.[1]
-
Genetic Validation: Use techniques like siRNA, shRNA, or CRISPR-Cas9 to knockdown or knockout the target protein. The resulting phenotype should mimic the effect of this compound if the inhibitor is acting on-target.[1]
-
Rescue Experiments: If possible, overexpressing a resistant mutant of the target protein should rescue the phenotype induced by this compound.
Q3: What are the best practices for preparing and using this compound in cell-based assays to minimize viability issues?
A3: Proper handling and preparation are key to obtaining reliable results:
-
Solubility: Ensure this compound is fully dissolved in the stock solution. Poor solubility can lead to inaccurate concentrations and precipitation.[2]
-
Solvent Concentration: Keep the final concentration of the solvent (e.g., DMSO) in the cell culture medium as low as possible (ideally under 0.5%) to avoid solvent-induced toxicity.[2]
-
Fresh Dilutions: Prepare fresh dilutions of this compound from a stable stock solution for each experiment to avoid degradation.[2]
-
Controls: Always include appropriate controls in your experiments:
-
Vehicle Control: Cells treated with the same concentration of solvent used to dissolve this compound.
-
Untreated Control: Cells that have not been treated with either the compound or the solvent.
-
Positive Control: A compound known to induce the expected phenotype or cell death.
-
Troubleshooting Guides
Guide 1: Investigating High-Concentration Cytotoxicity
This guide provides a step-by-step approach to understanding and mitigating unexpected cell death at high concentrations of this compound.
Table 1: Troubleshooting High-Concentration Cytotoxicity
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Solvent Toxicity | Run a dose-response of the solvent (e.g., DMSO) alone. | Determine the maximum non-toxic concentration of the solvent. |
| Compound Precipitation | Visually inspect the wells with the highest concentrations of this compound under a microscope before and after treatment. | Identify if the compound is precipitating at high concentrations. |
| Off-Target Effects | Perform a dose-response experiment and compare the EC50 for the desired phenotype with the CC50 (cytotoxic concentration 50%). | A large window between EC50 and CC50 suggests a specific on-target effect at lower concentrations. |
| Assay Interference | Run the viability assay in a cell-free system with this compound to check for direct interaction with assay reagents. | No change in signal in the cell-free system indicates no direct assay interference. |
| Compound Instability | Prepare fresh dilutions of this compound for each experiment and compare results with older dilutions. | Consistent results with fresh dilutions suggest compound instability may be a factor. |
Experimental Workflow for Investigating Cytotoxicity
Caption: Troubleshooting workflow for high-concentration cytotoxicity.
Experimental Protocols
Protocol 1: Determining the EC50 (Phenotype) and CC50 (Cytotoxicity) of this compound
Objective: To determine the effective concentration of this compound for the desired phenotype and the concentration at which it becomes cytotoxic.[1]
Methodology:
-
Cell Seeding: Plate cells at an appropriate density in two separate multi-well plates (e.g., 96-well) and allow them to adhere overnight.[1]
-
Inhibitor Preparation: Prepare a serial dilution of this compound (e.g., 10-point, 3-fold dilutions) in the cell culture medium. The concentration range should span from well below the expected IC50 to concentrations where toxicity is observed.[1]
-
Inhibitor Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound to both plates. Also, include vehicle-only controls.
-
Incubation: Incubate the plates for the desired treatment duration.[1]
-
Phenotypic Readout: In the first plate, measure the biological response of interest using a suitable assay (e.g., reporter gene assay, western blot for a downstream marker).[1]
-
Toxicity Readout: In the second plate, assess cell viability using an appropriate assay (e.g., MTS, CellTiter-Glo®).[1]
-
Data Analysis: Plot the phenotypic response and cell viability against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic regression model to determine the EC50 for the phenotype and the CC50 for toxicity.[1]
Protocol 2: MTS Cell Viability Assay
Objective: To quantify cell viability by measuring the metabolic activity of cells.
Principle: The MTS tetrazolium compound is reduced by viable cells to generate a colored formazan (B1609692) product that is soluble in the cell culture medium. The quantity of formazan product as measured by absorbance is directly proportional to the number of living cells in the culture.
Methodology:
-
Cell Treatment: After treating the cells with this compound for the desired time, proceed with the assay.
-
Reagent Preparation: Prepare the MTS reagent according to the manufacturer's instructions.
-
Reagent Addition: Add the appropriate volume of the MTS reagent to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C in a humidified incubator.
-
Absorbance Measurement: Measure the absorbance of each well at 490 nm using a plate reader.
-
Data Analysis: After subtracting the background absorbance, express the results as a percentage of the vehicle-treated control cells.
Signaling Pathways
While the specific signaling pathway for this compound is not publicly available, many small molecule inhibitors target key nodes in cellular signaling. Below is a hypothetical signaling pathway that could be modulated by an inhibitor like this compound, leading to a therapeutic effect at lower concentrations and potential off-target effects at higher concentrations.
Caption: Hypothetical signaling pathway for this compound.
References
Technical Support Center: VISTA Expression and CA-170 Response
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the immune checkpoint VISTA and the investigational agent CA-170.
Frequently Asked Questions (FAQs)
Q1: What is VISTA, and on which cell types is it typically expressed?
VISTA (V-domain Ig suppressor of T cell activation) is a negative checkpoint regulator belonging to the B7 family of immune checkpoint molecules.[1][2] It plays a crucial role in suppressing T-cell activation and maintaining immune homeostasis. VISTA is predominantly expressed on hematopoietic cells, with the highest levels found in the myeloid lineage, including myeloid-derived suppressor cells (MDSCs) and tumor-associated macrophages (TAMs).[2][3][4] It is also expressed on naïve T cells and regulatory T cells (Tregs).[5] VISTA expression can be upregulated in higher-grade tumors and may increase after treatment with other immunotherapies, suggesting a potential role in acquired resistance.[4][6]
Q2: What is CA-170 and what is its mechanism of action?
CA-170 is an investigational, orally available small molecule designed to dually target the immune checkpoints VISTA and PD-L1/L2.[7][8][9][10] By inhibiting these negative regulatory pathways, CA-170 aims to enhance T-cell proliferation and anti-tumor immune responses.[7][11][12] It is the first small molecule inhibitor targeting VISTA to enter clinical trials.[13][14] Of note, some studies have raised questions about the direct binding of CA-170 to PD-L1.[7]
Q3: What is the rationale for targeting VISTA in cancer therapy?
Targeting VISTA is a promising strategy in cancer immunotherapy due to its role in suppressing anti-tumor immunity.[1] High VISTA expression in the tumor microenvironment can inhibit T-cell function and contribute to tumor immune evasion.[1][2] Furthermore, VISTA's expression on myeloid cells offers a distinct therapeutic target compared to other checkpoint inhibitors that primarily target T-cell interactions.[4][5] Preclinical studies have shown that blocking VISTA can lead to increased T-cell activation and anti-tumor effects.[11][12]
Q4: What is the current clinical status of CA-170?
CA-170 has undergone Phase 1 (NCT02812875) and Phase 2 (CTRI/2017/12/011026) clinical trials for various advanced solid tumors and lymphomas.[4][6][7][8][9][13] These trials have evaluated the safety, tolerability, and preliminary efficacy of CA-170.
Quantitative Data Summary
CA-170 Clinical Trial Overview
| Trial Identifier | Phase | Status | Intervention | Conditions | Key Findings/Endpoints |
| NCT02812875 | Phase 1 | Completed | CA-170 (Oral) | Advanced Solid Tumors and Lymphomas | Assessed safety, tolerability, MTD, and preliminary anti-tumor activity. The trial enrolled patients with tumors known to express PD-L1 or VISTA.[8][15][16] |
| CTRI/2017/12/011026 | Phase 2 | Unknown | CA-170 (Oral) | Head and Neck Cancer, NSCLC, MSI-H Cancers, Hodgkin Lymphoma | Evaluated efficacy (Objective Response Rate, Clinical Benefit Rate) in specific tumor types.[1][17] |
VISTA Expression and Clinical Response to CA-170
Detailed quantitative data from clinical trials directly correlating VISTA expression levels with patient response to CA-170 are not extensively available in the public domain. However, reports from the Phase 2 trial have indicated a Clinical Benefit Rate (CBR) with CA-170 that is in a similar range to that of PD-1/PD-L1 antibodies, with objective response rates being lower.[1][17] Some patients in the trials have demonstrated tumor regression.[16] The Phase 1 trial protocol allowed for the enrollment of patients with tumors known to have high VISTA expression, such as mesothelioma, in later cohorts.[15]
Experimental Protocols & Troubleshooting
Immunohistochemistry (IHC) for VISTA Expression
Objective: To detect the presence and localization of VISTA protein in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
Detailed Methodology:
-
Deparaffinization and Rehydration:
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Rehydrate through a graded series of ethanol (B145695) (100%, 95%, 80%, 70%) for 3 minutes each, followed by a final rinse in distilled water.
-
-
Antigen Retrieval (Heat-Induced Epitope Retrieval - HIER):
-
Immerse slides in a staining dish containing a retrieval buffer. Commonly used buffers include:
-
Sodium Citrate (B86180) Buffer (10 mM Sodium Citrate, 0.05% Tween 20, pH 6.0).
-
Tris-EDTA Buffer (10 mM Tris Base, 1 mM EDTA, 0.05% Tween 20, pH 9.0).
-
-
Heat the slides in the buffer using a pressure cooker, microwave, or water bath at 95-100°C for 20-40 minutes. The optimal buffer and heating time should be determined empirically.[8][18][19]
-
Allow slides to cool to room temperature in the buffer.
-
-
Peroxidase and Protein Blocking:
-
Incubate slides in 3% hydrogen peroxide for 10 minutes to quench endogenous peroxidase activity.
-
Rinse with PBS.
-
Incubate with a protein blocking solution (e.g., normal serum from the same species as the secondary antibody) for 30-60 minutes.
-
-
Primary Antibody Incubation:
-
Secondary Antibody and Detection:
-
Wash slides with PBS.
-
Incubate with a biotinylated or polymer-based HRP-conjugated secondary antibody for 30-60 minutes at room temperature.
-
Wash with PBS.
-
If using a biotin-based system, incubate with streptavidin-HRP.
-
-
Chromogen and Counterstain:
-
Apply DAB substrate and incubate until the desired brown color develops.
-
Wash with distilled water.
-
Counterstain with hematoxylin.
-
Dehydrate, clear, and mount.
-
Troubleshooting VISTA IHC Staining:
| Problem | Possible Cause | Recommended Solution |
| Weak or No Staining | Inadequate antigen retrieval. | Optimize HIER conditions (buffer pH, heating time, and temperature). Try a different retrieval buffer (e.g., Tris-EDTA pH 9.0 if citrate pH 6.0 fails).[8] |
| Primary antibody concentration too low. | Titrate the primary antibody to determine the optimal concentration.[13][20] | |
| Improper tissue fixation. | Ensure consistent and adequate fixation of tissue samples. Over-fixation can mask epitopes.[12][13] | |
| High Background Staining | Primary antibody concentration too high. | Decrease the primary antibody concentration.[12][21] |
| Inadequate blocking. | Increase the blocking time or use a different blocking reagent.[20] | |
| Endogenous peroxidase activity. | Ensure the hydrogen peroxide quenching step is performed correctly.[12] | |
| Non-specific Staining | Cross-reactivity of the secondary antibody. | Use a secondary antibody that has been pre-adsorbed against the species of the tissue sample.[12] |
Flow Cytometry for VISTA Expression on Immune Cells
Objective: To quantify the percentage of VISTA-expressing cells within a single-cell suspension, such as peripheral blood mononuclear cells (PBMCs).
Detailed Methodology:
-
Cell Preparation:
-
Isolate PBMCs from whole blood using density gradient centrifugation (e.g., Ficoll-Paque).
-
Wash cells with PBS and perform a cell count and viability assessment.
-
-
Fc Receptor Blocking:
-
Resuspend cells in FACS buffer (PBS with 2% FBS and 0.1% sodium azide).
-
Add an Fc block reagent and incubate for 10-15 minutes at room temperature to prevent non-specific antibody binding.
-
-
Surface Staining:
-
Prepare a cocktail of fluorescently labeled antibodies, including an anti-human VISTA antibody and markers for specific immune cell subsets (e.g., CD45, CD3, CD4, CD8, CD11b, CD14, CD33, HLA-DR).
-
Add the antibody cocktail to the cells and incubate for 20-30 minutes at 4°C in the dark.
-
-
Wash and Data Acquisition:
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in FACS buffer for analysis.
-
Acquire data on a flow cytometer. Include unstained and single-color controls for compensation.
-
Troubleshooting VISTA Flow Cytometry:
| Problem | Possible Cause | Recommended Solution |
| Weak or No Signal | Low VISTA expression on the cell type of interest. | Ensure the correct cell population is being analyzed. VISTA expression is highest on myeloid cells.[10] Use a bright fluorochrome for the anti-VISTA antibody. |
| Antibody concentration is not optimal. | Titrate the anti-VISTA antibody to determine the optimal staining concentration.[22] | |
| High Background/Non-specific Binding | Inadequate Fc receptor blocking. | Ensure proper Fc blocking is performed before adding the primary antibodies.[23] |
| Dead cells are included in the analysis. | Use a viability dye to exclude dead cells from the analysis, as they can non-specifically bind antibodies. | |
| Difficulty in Gating Myeloid Cells | Complex myeloid cell populations. | Use a comprehensive panel of markers to clearly define myeloid subsets (e.g., CD11b, CD14, CD33, HLA-DR).[10][24] |
Signaling Pathways and Experimental Workflows
VISTA Signaling Pathway
Caption: VISTA signaling pathway and the mechanism of action of CA-170.
Experimental Workflow for Assessing VISTA Expression
Caption: Experimental workflow for assessing VISTA expression and correlation with CA-170 response.
References
- 1. sysy.com [sysy.com]
- 2. InVivoMAb anti-human VISTA | Bio X Cell [bioxcell.com]
- 3. Frontiers | VISTA: A Target to Manage the Innate Cytokine Storm [frontiersin.org]
- 4. Flow cytometry troubleshooting | Abcam [abcam.com]
- 5. Rationally targeted anti-VISTA antibody that blockades the C-C’ loop region can reverse VISTA immune suppression and remodel the immune microenvironment to potently inhibit tumor growth in an Fc independent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mybiosource.com [mybiosource.com]
- 7. The structure, expression, and multifaceted role of immune-checkpoint protein VISTA as a critical regulator of anti-tumor immunity, autoimmunity, and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bosterbio.com [bosterbio.com]
- 9. thno.org [thno.org]
- 10. VISTA is highly expressed on MDSCs and mediates an inhibition of T cell response in patients with AML - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. bma.ch [bma.ch]
- 13. Immunohistochemistry Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 14. Vista Protein Clinical Trials | Mesothelioma Treatment Results [mesothelioma.net]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- 16. curis.com [curis.com]
- 17. curis.com [curis.com]
- 18. Antigen Retrieval Protocol: Novus Biologicals [novusbio.com]
- 19. IHC Antigen Retrieval | Proteintech Group [ptglab.com]
- 20. Immunohistochemistry (IHC) Troubleshooting Guide & the Importance of Using Controls | Cell Signaling Technology [cellsignal.com]
- 21. IHC Troubleshooting | Proteintech Group [ptglab.com]
- 22. hycultbiotech.com [hycultbiotech.com]
- 23. bosterbio.com [bosterbio.com]
- 24. researchgate.net [researchgate.net]
Validation & Comparative
A Head-to-Head Comparison: COR170 (CA-170) vs. Anti-PD-1 Antibody in Syngeneic Tumor Models
In the rapidly evolving landscape of immuno-oncology, novel therapeutic agents are continuously being evaluated against established standards of care. This guide provides a detailed comparison of COR170, also known as CA-170, a first-in-class oral small molecule inhibitor of Programmed Death-Ligand 1 (PD-L1) and V-domain Ig Suppressor of T-cell Activation (VISTA), and anti-PD-1 monoclonal antibodies, a cornerstone of current cancer immunotherapy. The following analysis is based on preclinical data from syngeneic mouse models, offering valuable insights for researchers, scientists, and drug development professionals.
Mechanism of Action: A Tale of Two Checkpoint Inhibitors
Anti-PD-1 Antibodies: These are monoclonal antibodies that bind to the PD-1 receptor on the surface of activated T cells. This binding blocks the interaction between PD-1 and its ligand, PD-L1, which is often overexpressed on tumor cells. The blockade of the PD-1/PD-L1 pathway releases the "brakes" on the T cell, enabling it to recognize and attack cancer cells.[1][2]
This compound (CA-170): This investigational agent is an orally bioavailable small molecule designed to inhibit two distinct immune checkpoints: PD-L1 and VISTA. By targeting PD-L1, CA-170 functions similarly to anti-PD-1 antibodies in preventing the suppression of T cell activity. Additionally, its inhibition of VISTA, another negative checkpoint regulator primarily expressed on myeloid cells and T cells, may offer a broader immunomodulatory effect and a distinct mechanism to overcome resistance to anti-PD-1 therapy.
Preclinical Efficacy in Syngeneic Models
Direct comparative studies in syngeneic mouse models have provided initial insights into the relative efficacy of this compound (CA-170) and anti-PD-1 antibodies.
Tumor Growth Inhibition
The following table summarizes the tumor growth inhibition (TGI) observed in various syngeneic models.
| Therapy | Syngeneic Model | Dosing | Tumor Growth Inhibition (TGI) | Citation |
| This compound (CA-170) | B16/F1 (Melanoma) | 10 mg/kg, oral, daily | 23% | [3] |
| B16/F1 (Melanoma) | 100 mg/kg, oral, daily | 41% | [3] | |
| MC38 (Colon) | 10 mg/kg, oral, daily | 43% | [3] | |
| CT26 (Colon) | 10 mg/kg, oral, daily (in combo w/ Docetaxel) | 68% (combination) | [4] | |
| Anti-PD-1 Antibody | B16/F1 (Melanoma) | 100 µ g/day , IP | 7% | [3] |
| MC38 (Colon) | 100 µ g/animal/week , IP | 36% | [4] | |
| MC38 (Colon) | 10 mg/kg, IP, twice weekly | Significant tumor growth delay | [5] | |
| CT26 (Colon) | 10 mg/kg, IP, Q3D | ~30-40% (estimated from growth curves) | [6] | |
| Hepa 1-6 (HCC) | 10 mg/kg, IP | Significant tumor reduction | [7] | |
| RIL-175 (HCC) | 10 mg/kg, IP | Moderate response | [7] | |
| TIBx (HCC) | 10 mg/kg, IP | No survival advantage | [7] |
Survival Studies
While direct single-agent survival data for this compound (CA-170) is limited in the public domain, a study in the CT26 colon carcinoma model demonstrated a statistically significant survival advantage when CA-170 was combined with cyclophosphamide.[4] Anti-PD-1 antibodies have been shown to improve survival in responsive syngeneic models such as MC38.[1]
Impact on the Tumor Microenvironment
Both this compound (CA-170) and anti-PD-1 antibodies mediate their anti-tumor effects by modulating the immune cell infiltrate within the tumor microenvironment.
| Therapy | Key Immunomodulatory Effects | Citation |
| This compound (CA-170) | - Increased number of activated (CD69+) tumor-infiltrating CD8+ T cells. - Favorable tumor-suppressive CD8+ T cell to regulatory T cell (Treg) ratio. | [3][4] |
| Anti-PD-1 Antibody | - Increased infiltration of CD8+ and CD4+ T cells in responsive models. - Increased dendritic cell and macrophage populations. - Decreased myeloid-derived suppressor cells (MDSCs). | [6] |
Experimental Protocols
The following provides a general overview of the experimental protocols typically employed in these syngeneic model studies.
Syngeneic Tumor Model Establishment
-
Cell Culture: Murine cancer cell lines (e.g., MC38, B16/F1, CT26) are cultured in appropriate media and conditions.
-
Animal Models: Immunocompetent mice of a specific strain (e.g., C57BL/6 for MC38 and B16/F1, BALB/c for CT26) are used.
-
Tumor Implantation: A specific number of cancer cells (typically 0.5 x 10^6 to 5 x 10^6) are suspended in a physiological solution (e.g., PBS) and injected subcutaneously into the flank of the mice.[2][5]
-
Tumor Growth Monitoring: Tumor volume is measured periodically (e.g., twice weekly) using calipers, and calculated using the formula: (length x width^2)/2.[5]
Treatment Administration
-
This compound (CA-170): Administered orally, typically on a daily basis, at specified doses (e.g., 10 mg/kg, 100 mg/kg).[3]
-
Anti-PD-1 Antibody: Administered via intraperitoneal (IP) injection, with varying dosing schedules (e.g., twice weekly, once weekly) and doses (e.g., 100 µ g/animal , 10 mg/kg).[3][5]
Analysis of Tumor-Infiltrating Lymphocytes (TILs)
-
Tumor Excision and Dissociation: Tumors are harvested at the end of the study, minced, and enzymatically digested to create a single-cell suspension.[8]
-
Cell Staining: The single-cell suspension is stained with a cocktail of fluorescently-labeled antibodies specific for various immune cell markers (e.g., CD45, CD3, CD4, CD8, FoxP3, CD69).[8]
-
Flow Cytometry: Stained cells are analyzed using a flow cytometer to quantify the different immune cell populations within the tumor.[8]
References
- 1. MC38 Syngeneic Colon Carcinoma Tumor Model I CRO services [explicyte.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. An experimental model of anti-PD-1 resistance exhibits activation of TGFß and Notch pathways and is sensitive to local mRNA immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Profiling of syngeneic mouse HCC tumor models as a framework to understand anti–PD-1 sensitive tumor microenvironments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of lung tumorigenesis by a small molecule CA170 targeting the immune checkpoint protein VISTA - PMC [pmc.ncbi.nlm.nih.gov]
VISTA Inhibitors: A Comparative Analysis of CA-170 and Other Emerging Therapeutics
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of CA-170 and other V-domain Ig Suppressor of T-cell Activation (VISTA) inhibitors, supported by experimental data. VISTA is a critical negative checkpoint regulator, and its inhibition presents a promising avenue for cancer immunotherapy.
VISTA, also known as PD-1H, is a key immune checkpoint that suppresses T-cell activation and is highly expressed on hematopoietic cells and within the tumor microenvironment.[1][2] Its unique expression pattern and mechanism of action, distinct from PD-1/PD-L1 and CTLA-4, make it an attractive target for novel cancer therapies.[3][4] This guide focuses on CA-170, a first-in-class oral small molecule antagonist of both VISTA and PD-L1, and compares it with other VISTA-targeting agents in development, including monoclonal antibodies.[5][6]
Performance Comparison of VISTA Inhibitors
The landscape of VISTA inhibitors is populated by both small molecules and monoclonal antibodies, each with distinct characteristics and preclinical or clinical findings.
CA-170: An Oral Dual VISTA/PD-L1 Antagonist
CA-170 is an orally bioavailable small molecule designed to selectively inhibit the immune checkpoint proteins PD-L1 and VISTA.[5][7] Preclinical data have demonstrated its ability to rescue the proliferation and effector functions of T-cells that are suppressed by PD-L1 or VISTA.[8][9]
Monoclonal Antibody VISTA Inhibitors
Several monoclonal antibodies targeting VISTA are in various stages of development. These include Onvatilimab (JNJ-61610588), HMBD-002, and KVA12123. These agents have shown promise in preclinical models by blocking VISTA signaling and promoting anti-tumor immunity.[10][11][12][13]
Quantitative Data Summary
The following tables summarize the available quantitative data for CA-170 and other VISTA inhibitors based on preclinical studies.
Table 1: In Vitro Activity of VISTA Inhibitors
| Inhibitor | Target(s) | Assay | Result (EC50/IC50) | Reference |
| CA-170 | PD-L1, VISTA | T-cell proliferation/IFN-γ release | PD-L1: 66.1 ± 23.2 nM, VISTA: 82.9 ± 37.1 nM | [6] |
| HMBD-002 | VISTA | VISTA-VSIG3 Interaction | IC50: 673 pM | [3] |
| KVA12123 | VISTA | VISTA Binding | High Affinity (Specific KD not provided) | [12] |
| A4 (preclinical small molecule) | VISTA | VISTA Binding (MST) | KD: 0.49 ± 0.20 μM | [5] |
Table 2: In Vivo Anti-Tumor Efficacy of VISTA Inhibitors in Mouse Models
| Inhibitor | Tumor Model | Dosing | Outcome | Reference |
| CA-170 | CT26 (colon carcinoma) | 10 mg/kg, daily, oral | Increased proliferation and activation of tumor-infiltrating T-cells | [14] |
| CA-170 | B16F10 (melanoma) | 100 mg/kg, daily, oral | 41% Tumor Growth Inhibition | [15] |
| Onvatilimab (JNJ-61610588) | MC38 (colon carcinoma) | 10 mg/kg, i.p., every 2 days | Significant tumor growth inhibition (in combination with STM2457) | [13] |
| HMBD-002 | CT26 (colon carcinoma) | ~25 mg/kg | 84% Tumor Growth Inhibition | [3] |
| KVA12123 | MB49 (bladder cancer) | Not specified | 75% Tumor Growth Inhibition (monotherapy) | [11] |
| KVA12123 | EG-7 (T-cell lymphoma) | Not specified | 66% Tumor Growth Inhibition (monotherapy) | [11] |
| KVA12123 + anti-PD-1 | CT26 (colon carcinoma) | Not specified | 68% Tumor Growth Inhibition | [11] |
Signaling Pathways and Experimental Workflows
Visualizing the biological pathways and experimental designs is crucial for understanding the mechanism and evaluation of these inhibitors.
Caption: VISTA and PD-L1 signaling pathways leading to T-cell suppression and tumor growth, and points of intervention by CA-170 and monoclonal antibodies.
Caption: A generalized workflow for assessing the in vivo anti-tumor efficacy of VISTA inhibitors in syngeneic mouse models.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings.
In Vitro T-Cell Proliferation and IFN-γ Release Assay
Objective: To assess the ability of a VISTA inhibitor to rescue T-cell function from VISTA-mediated suppression.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
Recombinant human VISTA-Fc chimera protein
-
Anti-CD3 and Anti-CD28 antibodies
-
CA-170 or other VISTA inhibitors
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
IFN-γ ELISA kit
-
Cell proliferation assay kit (e.g., CFSE or MTS)
Method:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Plate PBMCs in 96-well plates at a density of 1 x 10^5 cells/well.
-
Coat a separate set of 96-well plates with anti-CD3 antibody (e.g., 1 µg/mL) overnight at 4°C. Wash plates before use.
-
Add soluble anti-CD28 antibody (e.g., 1 µg/mL) to the cell culture.
-
Add recombinant VISTA-Fc protein to the wells to suppress T-cell activation.
-
Add varying concentrations of the VISTA inhibitor (e.g., CA-170) to the wells. Include a vehicle control.
-
Transfer the PBMCs to the anti-CD3 coated plates.
-
Incubate the plates for 72-96 hours at 37°C in a 5% CO2 incubator.
-
For IFN-γ Release: After incubation, collect the cell culture supernatant. Measure the concentration of IFN-γ using an ELISA kit according to the manufacturer's instructions.
-
For T-Cell Proliferation: If using a proliferation assay like MTS, add the reagent to the wells and measure absorbance according to the manufacturer's protocol. If using CFSE, pre-label PBMCs with CFSE before stimulation and analyze dye dilution by flow cytometry after incubation.
-
Data Analysis: Calculate the percentage of rescue of T-cell proliferation or IFN-γ secretion relative to the control wells (PBMCs with anti-CD3/CD28 stimulation but without VISTA-Fc suppression). Determine the EC50 value of the inhibitor.
In Vivo Syngeneic Mouse Tumor Model
Objective: To evaluate the anti-tumor efficacy of a VISTA inhibitor in an immunocompetent mouse model.
Materials:
-
6-8 week old female BALB/c or C57BL/6 mice (depending on the tumor cell line)
-
Syngeneic tumor cells (e.g., CT26 for BALB/c, B16F10 for C57BL/6)
-
VISTA inhibitor (e.g., CA-170) and vehicle control
-
Calipers for tumor measurement
-
Dosing equipment (e.g., oral gavage needles, syringes)
Method:
-
Inject tumor cells (e.g., 1 x 10^6 CT26 cells) subcutaneously into the flank of the mice.
-
Monitor tumor growth regularly using calipers.
-
Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Administer the VISTA inhibitor or vehicle control according to the desired schedule. For CA-170, this is typically daily oral gavage. For monoclonal antibodies, it is often intraperitoneal (i.p.) injection every few days.
-
Measure tumor volume (Volume = 0.5 x Length x Width²) and body weight 2-3 times per week.
-
Continue treatment for a predetermined period (e.g., 2-3 weeks) or until tumors in the control group reach a humane endpoint.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group. TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
-
Optional Analyses: Tumors can be processed for further analysis, such as immunohistochemistry (IHC) to assess immune cell infiltration or flow cytometry to quantify different T-cell populations (e.g., CD4+, CD8+, regulatory T-cells) within the tumor microenvironment.
Conclusion
The development of VISTA inhibitors, including the oral small molecule CA-170 and various monoclonal antibodies, represents a significant advancement in the field of cancer immunotherapy. Preclinical data indicate that these agents can effectively block VISTA-mediated immune suppression and promote anti-tumor responses, both as monotherapies and in combination with other checkpoint inhibitors. The availability of an oral agent like CA-170 could offer advantages in terms of patient convenience and dosing flexibility. Further clinical investigation is necessary to fully elucidate the therapeutic potential of these VISTA inhibitors in various cancer types. This guide provides a foundational comparison to aid researchers in this rapidly evolving area.
References
- 1. curis.com [curis.com]
- 2. researchgate.net [researchgate.net]
- 3. | BioWorld [bioworld.com]
- 4. CA-170 – A Potent Small-Molecule PD-L1 Inhibitor or Not? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. VISTA inhibitors in cancer immunotherapy: a short perspective on recent progresses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hi-Affi™ Humanized VISTA Immune Checkpoint Knockin Mouse Model - Creative Biolabs [creative-biolabs.com]
- 8. Rationally targeted anti-VISTA antibody that blockades the C-C’ loop region can reverse VISTA immune suppression and remodel the immune microenvironment to potently inhibit tumor growth in an Fc independent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ichor.bio [ichor.bio]
- 10. hummingbirdbioscience.com [hummingbirdbioscience.com]
- 11. targetedonc.com [targetedonc.com]
- 12. A highly potent anti-VISTA antibody KVA12123 - a new immune checkpoint inhibitor and a promising therapy against poorly immunogenic tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. researchgate.net [researchgate.net]
- 15. curis.com [curis.com]
Comparative Efficacy of Oral Checkpoint Inhibition in Tumors with High vs. Low PD-L1 Expression: A Review of CA-170
Disclaimer: No publicly available data was found for a compound designated "COR170." This guide will focus on CA-170 , an orally available small molecule inhibitor of the PD-L1 and VISTA immune checkpoints, as a case study for this class of therapeutic agents. The comparison of efficacy in PD-L1 high versus PD-L1 low tumors will be contextualized with data from established anti-PD-1/PD-L1 antibody therapies due to the limited availability of stratified efficacy data for CA-170.
This guide is intended for researchers, scientists, and drug development professionals to provide an objective comparison of the performance of oral checkpoint inhibitors in different tumor microenvironments based on PD-L1 expression.
Introduction to CA-170
CA-170 is a first-in-class, orally bioavailable small molecule designed to inhibit the immune checkpoint proteins Programmed Death-Ligand 1 (PD-L1) and V-domain Ig Suppressor of T-cell Activation (VISTA).[1][2] By targeting these pathways, CA-170 aims to restore T-cell activation and enhance the body's anti-tumor immune response.[2] Its oral administration offers potential advantages over intravenous antibody-based therapies, including ease of dosing and potentially better management of immune-related adverse events due to its shorter pharmacokinetic profile.[3]
Mechanism of Action
CA-170 is described as a dual antagonist of PD-L1 and VISTA.[1][2] Preclinical studies suggest that CA-170 can rescue the proliferation and effector functions of T-cells that are suppressed by PD-L1, PD-L2, or VISTA.[3] One proposed mechanism suggests that CA-170 induces the formation of a defective ternary complex between PD-1 and PD-L1, which blocks downstream signaling without preventing the initial binding of the two proteins.[3] However, it is important to note that some studies have questioned the direct binding of CA-170 to PD-L1, suggesting that its clinical effects may be mediated through other mechanisms.[4]
Efficacy Data
Preclinical studies in immunocompetent mouse tumor models have demonstrated that oral administration of CA-170 leads to increased proliferation and activation of tumor-infiltrating T-cells and significant anti-tumor efficacy, both as a single agent and in combination with other therapies.[3] For instance, in a CT26 colon carcinoma model, CA-170 increased the number of proliferating and activated CD8+ and CD4+ T-cells within the tumor. In an MC38 tumor model, CA-170 treatment resulted in a 43% tumor growth inhibition, which was comparable to the effect of a PD-1 antibody.[5]
Clinical data for CA-170 is primarily from a Phase 1 trial (NCT02812875) and an ongoing Phase 2 trial. The Phase 1 study enrolled patients with advanced solid tumors or lymphomas.[6][7] An update from this trial reported that out of 50 evaluable patients, 25 (50%) achieved stable disease.[8] Notably, one patient with follicular lymphoma remained on treatment with stable disease for over 84 weeks.[8]
Crucially, there is no publicly available clinical data that stratifies the efficacy of CA-170 based on high versus low PD-L1 expression in tumors. In the Phase 1 trial, one cohort of patients with tumor types approved for immune checkpoint inhibitor (ICI) therapy did not require positive PD-L1 status for enrollment.[8]
To provide a framework for the expected performance of a PD-L1 targeting agent, the following table summarizes the efficacy of approved anti-PD-1/PD-L1 antibodies in relation to tumor PD-L1 expression. Generally, higher PD-L1 expression is associated with better outcomes, although patients with low or no PD-L1 expression can still derive benefit.[9]
| Tumor Type | Therapy | PD-L1 Expression Level | Objective Response Rate (ORR) | Overall Survival (OS) / Hazard Ratio (HR) |
| Non-Small Cell Lung Cancer (NSCLC) | Pembrolizumab | PD-L1 ≥50% | ~30% | Median OS: 14.9-17.3 months |
| PD-L1 1-49% | - | Median OS: 13.4 months | ||
| PD-L1 <1% | ~14% | - | ||
| Gastroesophageal Cancer (Squamous Cell) | PD-1/PD-L1 Inhibitors | High PD-L1 (TPS >1 or CPS ≥10) | - | HR vs. Chemo: ~0.60 |
| Low PD-L1 (TPS ≤1 or CPS <10) | - | HR vs. Chemo: ~0.83 |
Data compiled from multiple sources and clinical trials. TPS = Tumor Proportion Score; CPS = Combined Positive Score. Hazard Ratios are versus standard of care.
A meta-analysis of eight randomized controlled trials across five advanced solid tumor types showed that PD-1/PD-L1 inhibitors significantly prolonged overall survival in both PD-L1 positive (HR 0.66) and PD-L1 negative (HR 0.80) patients when compared to conventional therapy.[9] However, the benefit was statistically greater in the PD-L1 positive group.[9]
Experimental Protocols
Detailed protocols for the CA-170 clinical trials are not fully public. However, based on published information and standard immuno-oncology trial design, key experimental methodologies can be outlined.
-
Objective: To assess the ability of CA-170 to rescue T-cell function from PD-L1 or VISTA-mediated inhibition.
-
Methodology:
-
Isolate human Peripheral Blood Mononuclear Cells (PBMCs).
-
Stimulate PBMCs with anti-CD3 and anti-CD28 antibodies to induce T-cell activation.
-
Inhibit T-cell activation by adding recombinant PD-L1 or VISTA proteins.
-
Treat the inhibited cells with varying concentrations of CA-170.
-
Measure the release of Interferon-gamma (IFN-γ) via ELISA as a marker of T-cell effector function.[10][11]
-
-
Objective: To evaluate the anti-tumor efficacy and pharmacodynamic effects of orally administered CA-170.
-
Methodology:
-
Implant immunocompetent mice (e.g., C57BL/6 or BALB/c) with syngeneic tumor cells (e.g., MC38 or CT26 colon carcinoma).
-
Once tumors are established, randomize mice into treatment groups (vehicle control, CA-170 at various doses, antibody control).
-
Administer CA-170 orally on a daily schedule.
-
Measure tumor volume regularly.
-
At the end of the study, harvest tumors and spleens for immunophenotyping by flow cytometry to analyze the proliferation (e.g., Ki67 staining) and activation (e.g., OX-40, Granzyme B expression) of tumor-infiltrating lymphocytes (TILs).[10]
-
-
Objective: To determine the safety, maximum tolerated dose (MTD), and recommended Phase 2 dose (RP2D) of CA-170.[12]
-
Design: Open-label, multi-center, dose-escalation study.
-
Population: Adult patients with advanced solid tumors or lymphomas who have progressed on or are not candidates for standard therapies.[6]
-
Methodology:
-
Dose Escalation (Phase 1a): Patients enrolled in cohorts with escalating doses of CA-170, administered orally once or twice daily in 21-day cycles. A standard 3+3 design is used to assess dose-limiting toxicities.[7][12]
-
Dose Expansion (Phase 1b): Once the RP2D is determined, additional patients are enrolled in specific cohorts based on tumor type (e.g., melanoma, NSCLC, renal cell carcinoma) to further evaluate safety and preliminary anti-tumor activity.[7]
-
Endpoints:
-
Conclusion
CA-170 represents a novel, orally administered approach to immune checkpoint inhibition targeting both PD-L1 and VISTA. While preclinical data are promising, clinical data remains limited, particularly concerning its differential efficacy in PD-L1 high versus PD-L1 low tumors. Based on the extensive data from antibody-based PD-1/PD-L1 inhibitors, it is reasonable to hypothesize that agents like CA-170 would also show greater efficacy in patients with PD-L1 positive tumors. However, this requires confirmation in dedicated clinical trials with stratified analysis. The ongoing development of oral checkpoint inhibitors like CA-170 is a significant area of research that may offer new, more accessible treatment options for cancer patients.
References
- 1. CA-170 - Wikipedia [en.wikipedia.org]
- 2. Facebook [cancer.gov]
- 3. PD-1 derived CA-170 is an oral immune checkpoint inhibitor that exhibits preclinical anti-tumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CA-170 – A Potent Small-Molecule PD-L1 Inhibitor or Not? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PD-1 derived CA-170 is an oral immune checkpoint inhibitor that exhibits preclinical anti-tumor efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Facebook [cancer.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. curis.com [curis.com]
- 9. Efficacy of PD-1 or PD-L1 inhibitors and PD-L1 expression status in cancer: meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. curis.com [curis.com]
- 12. ascopubs.org [ascopubs.org]
A Head-to-Head Comparison of Small-Molecule PD-L1 Inhibitors: CA-170 vs. BMS-1166
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two prominent small-molecule inhibitors targeting the PD-L1 pathway: CA-170 and BMS-1166. This analysis is based on publicly available preclinical and clinical data.
The advent of immune checkpoint inhibitors has revolutionized cancer therapy. While monoclonal antibodies targeting the PD-1/PD-L1 axis have seen significant success, the development of orally bioavailable small molecules offers potential advantages in terms of administration, cost, and management of immune-related adverse events.[1][2] This guide focuses on a comparative analysis of two such molecules, CA-170 and BMS-1166, detailing their mechanisms of action, preclinical efficacy, and clinical development status.
At a Glance: Key Differences
| Feature | CA-170 | BMS-1166 |
| Target(s) | PD-L1, PD-L2, VISTA[3][4][5] | PD-L1[6][7] |
| Mechanism of Action | Disputed; initially reported to block PD-L1, but subsequent studies show no direct binding. May involve the formation of a defective ternary complex or an unknown mechanism.[1][8][9] | Induces PD-L1 dimerization and blocks its interaction with PD-1. Also inhibits PD-L1 glycosylation and its export from the endoplasmic reticulum.[10][11][12][] |
| Oral Bioavailability | Yes[3][4][14] | Yes (implied by small molecule nature) |
| Clinical Development | Has entered Phase I and II clinical trials.[1][15][16][17] | Preclinical; used as a reference compound in studies.[1][18] |
Mechanism of Action: A Tale of Two Molecules
The most striking difference between CA-170 and BMS-1166 lies in their interaction with the PD-L1 protein.
BMS-1166 demonstrates a clear, direct interaction with PD-L1. It binds to the PD-1-interacting surface of PD-L1, inducing its dimerization and thereby sterically hindering its binding to the PD-1 receptor on T-cells.[6][] Furthermore, a novel mechanism has been elucidated where BMS-1166 inhibits the N-glycosylation of PD-L1 and blocks its transport from the endoplasmic reticulum to the Golgi apparatus.[10][11][12][] This leads to an accumulation of under-glycosylated, non-functional PD-L1 within the cell, effectively reducing its surface expression and ability to suppress T-cell activity.
Caption: BMS-1166 inhibits PD-L1 glycosylation and ER export.
CA-170 , on the other hand, presents a more complex and debated mechanism. While initially developed as a direct PD-L1 inhibitor, several independent studies have failed to demonstrate a direct binding interaction between CA-170 and PD-L1 using various biophysical assays such as NMR and HTRF.[1][19] In these studies, BMS-1166 was used as a positive control and showed clear binding.[1][20] The preclinical data from the developers of CA-170 suggests that it blocks PD-L1 signaling and binds to PD-L1 in a cellular context, leading to the hypothesis that it may induce the formation of a defective ternary complex between PD-1, PD-L1, and the inhibitor, without preventing the initial protein-protein interaction.[8][9] Another possibility is that CA-170 acts through an as-yet-unknown mechanism.[10]
Caption: Hypothesized mechanism of CA-170 forming a defective ternary complex.
Preclinical Efficacy
Both molecules have demonstrated promising preclinical activity.
BMS-1166 has a potent inhibitory effect on the PD-1/PD-L1 interaction with a reported IC50 of 1.4 nM in a homogenous time-resolved fluorescence (HTRF) binding assay.[2][6][7] In cellular assays, it has been shown to antagonize the inhibitory effect of PD-L1 on T-cell activation.[2][6][18]
CA-170 has been shown in preclinical studies to rescue the proliferation and effector functions of T-cells that are inhibited by PD-L1, PD-L2, and VISTA.[5][8][9] Oral administration of CA-170 demonstrated anti-tumor efficacy in various immunocompetent mouse tumor models, which was associated with increased proliferation and activation of tumor-infiltrating T-cells.[8][9][21][22]
| Preclinical Data | CA-170 | BMS-1166 |
| In Vitro Potency | Potent rescue of T-cell proliferation and IFN-γ secretion.[5][21][22] | IC50 of 1.4 nM in HTRF binding assay.[6][7] EC50 of 83.4 nM in a cell-based immune checkpoint blockade assay.[1] |
| Cellular Activity | Reverses PD-L1, PD-L2, and VISTA-mediated T-cell suppression.[9] | Alleviates PD-L1-induced T-cell exhaustion.[18] |
| In Vivo Efficacy | Dose-dependent anti-tumor effects in multiple syngeneic mouse models.[8][21][22] | Data not publicly available. |
| Bioavailability (Mouse) | ~40%[21][22] | Data not publicly available. |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of key experimental protocols used in the evaluation of these inhibitors.
Homogenous Time-Resolved Fluorescence (HTRF) Assay (for BMS-1166)
This assay is used to quantify the disruption of the PD-1/PD-L1 interaction in a biochemical setting.
Caption: Workflow for the HTRF-based PD-1/PD-L1 binding assay.
Methodology:
-
Recombinant human PD-1 and PD-L1 proteins, each tagged with a corresponding FRET donor (e.g., Europium cryptate) and acceptor (e.g., d2), are used.
-
The proteins are incubated together in the presence of varying concentrations of the test inhibitor (e.g., BMS-1166).
-
If the inhibitor does not block the interaction, PD-1 and PD-L1 bind, bringing the donor and acceptor fluorophores into close proximity. Excitation of the donor leads to energy transfer to the acceptor, which then emits light at a specific wavelength.
-
If the inhibitor successfully blocks the interaction, the fluorophores remain distant, and no FRET signal is generated.
-
The IC50 value is calculated as the concentration of the inhibitor required to achieve 50% inhibition of the HTRF signal.[10]
T-Cell Activation/Exhaustion Assay (for both inhibitors)
This cell-based assay evaluates the ability of the inhibitors to restore T-cell function in the presence of PD-L1-mediated suppression.
Methodology:
-
Effector Cells: A T-cell line (e.g., Jurkat) is engineered to express PD-1 and a reporter gene (e.g., luciferase) under the control of a T-cell activation-dependent promoter (e.g., NFAT-RE).[1][10]
-
Antigen-Presenting Cells (APCs): Another cell line (e.g., CHO-K1) is engineered to express PD-L1 and a T-cell receptor (TCR) activator on its surface.[1]
-
Co-culture: The effector T-cells and APCs are co-cultured. The interaction between the TCR activator on APCs and the TCR on T-cells provides an activation signal, while the PD-L1/PD-1 interaction provides an inhibitory signal.
-
Treatment: The co-culture is treated with the test inhibitor (CA-170 or BMS-1166) at various concentrations.
-
Readout: T-cell activation is quantified by measuring the expression of the reporter gene (e.g., luciferase activity) or by assessing cytokine production (e.g., IL-2, IFN-γ). An increase in the signal indicates that the inhibitor has successfully blocked the PD-L1-mediated suppression.[10][18]
Clinical Development
CA-170 is the first orally administered small-molecule checkpoint inhibitor targeting PD-L1 and VISTA to enter clinical trials.[1] It has undergone Phase I dose-escalation and expansion studies in patients with advanced solid tumors and lymphomas (NCT02812875).[15][16][17][23] A Phase II trial has also been initiated in India for various cancers.[1]
The clinical development status of BMS-1166 is not as clear from the public domain. It is frequently cited as a potent preclinical compound and used as a benchmark for the development and validation of other small-molecule PD-L1 inhibitors.[1][18]
Summary and Future Perspectives
BMS-1166 and CA-170 represent two distinct approaches to the small-molecule inhibition of the PD-L1 pathway. BMS-1166 is a potent, direct inhibitor with a well-defined and multi-faceted mechanism of action that includes both the disruption of the PD-1/PD-L1 interaction and the modulation of PD-L1 protein trafficking. Its utility as a tool compound in research is well-established.
CA-170, while demonstrating preclinical anti-tumor activity and advancing into clinical trials, has a more enigmatic mechanism of action. The controversy surrounding its direct binding to PD-L1 highlights the complexities of small-molecule drug development for protein-protein interactions. The clinical data from its ongoing trials will be crucial in validating its therapeutic potential and may shed more light on its in vivo mechanism.
For researchers in the field, the story of these two molecules underscores the importance of rigorous biophysical and cellular characterization in the early stages of drug discovery. The continued development of orally bioavailable checkpoint inhibitors holds great promise for the future of cancer immunotherapy.
References
- 1. CA-170 – A Potent Small-Molecule PD-L1 Inhibitor or Not? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. immune-system-research.com [immune-system-research.com]
- 3. CA-170 - Wikipedia [en.wikipedia.org]
- 4. Facebook [cancer.gov]
- 5. curis.com [curis.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
- 9. PD-1 derived CA-170 is an oral immune checkpoint inhibitor that exhibits preclinical anti-tumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Small-molecule PD-L1 inhibitor BMS1166 abrogates the function of PD-L1 by blocking its ER export - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Frontiers | Small Molecule Agents Targeting PD-1 Checkpoint Pathway for Cancer Immunotherapy: Mechanisms of Action and Other Considerations for Their Advanced Development [frontiersin.org]
- 14. selleckchem.com [selleckchem.com]
- 15. curis.com [curis.com]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
- 17. Facebook [cancer.gov]
- 18. Small-molecule inhibitors of PD-1/PD-L1 immune checkpoint alleviate the PD-L1-induced exhaustion of T-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. biorxiv.org [biorxiv.org]
- 20. researchgate.net [researchgate.net]
- 21. Unlocking the Potential of CA-170: Enhancing T Cell Responses and Suppressing Tumor Growth in Cancer Preclinical Models [synapse.patsnap.com]
- 22. aacrjournals.org [aacrjournals.org]
- 23. Curis Announces Dosing Of First Patient In A Phase 1 Trial Of CA-170 The First Oral Small Molecule Drug Candidate To Target And Inhibit Immune Checkpoints [clinicalleader.com]
Combination Therapy: An Objective Comparison of COR170 (CA-170) with Standard Chemotherapy in Oncology Research
For Immediate Release
This guide provides a comprehensive comparison of the investigational oral immune checkpoint inhibitor, COR170 (also known as CA-170), in combination with chemotherapy, against standard chemotherapy regimens for researchers, scientists, and drug development professionals. CA-170 is a small molecule designed to dually inhibit Programmed Death-Ligand 1 (PD-L1) and V-domain Ig Suppressor of T-cell Activation (VISTA), two key immune checkpoint proteins.
Executive Summary
CA-170, developed by Aurigene Discovery Technologies and Curis, Inc., has been evaluated in early-phase clinical trials for various advanced cancers. While initial monotherapy trials showed a favorable safety profile and some evidence of anti-tumor activity, the development focus has shifted towards combination therapy, particularly with chemoradiation in non-squamous non-small cell lung cancer (nsNSCLC). Preclinical data suggests a synergistic effect when combining CA-170 with other cancer therapies. However, publicly available quantitative data from clinical trials of CA-170 combined with chemotherapy is limited. This guide summarizes the available information, outlines experimental methodologies, and provides a comparative overview with standard-of-care chemotherapy.
Mechanism of Action: CA-170
CA-170 is an orally bioavailable small molecule that targets two distinct immune checkpoint pathways:
-
PD-L1 Inhibition: By blocking the interaction between PD-L1 on tumor cells and PD-1 on T cells, CA-170 aims to prevent T-cell inactivation and restore the immune system's ability to recognize and attack cancer cells.
-
VISTA Inhibition: VISTA is another negative checkpoint regulator expressed on hematopoietic cells. Its inhibition by CA-170 is intended to further enhance the anti-tumor immune response.
This dual-targeting mechanism offers a potentially broader immunomodulatory effect compared to agents that target only the PD-1/PD-L1 pathway.
Preclinical Rationale for Combination Therapy
Preclinical studies have suggested that combining immune checkpoint inhibitors with chemotherapy can be synergistic. Chemotherapy can induce immunogenic cell death, leading to the release of tumor antigens and promoting an anti-tumor immune response. This effect can be potentiated by the concurrent blockade of immune checkpoints like PD-L1 and VISTA, which would otherwise suppress this newly activated immune response. One preclinical study noted that oral administration of CA-170 demonstrated significant anti-tumor efficacy "either as a single agent or in combination with approved therapeutics"[1].
Clinical Development and Combination Therapy
The clinical development of CA-170 has progressed through Phase 1 and Phase 2 trials. A key area of investigation has been its use in combination with chemoradiation for non-squamous non-small cell lung cancer (nsNSCLC).
Phase 2 ASIAD Trial in nsNSCLC
Data from the Phase 2a ASIAD trial for CA-170 in patients with nsNSCLC was presented at the European Society for Medical Oncology (ESMO) Congress in 2019. While specific quantitative data from this presentation is not widely publicly available, press releases from Curis and Aurigene described "encouraging results in Clinical Benefit Rate and Prolonged PFS (Progression-Free Survival)"[2][3][4]. These promising signals led to a strategic shift to focus on combination therapy.
In February 2020, it was announced that Aurigene would fund and conduct a Phase 2b/3 randomized study of CA-170 in combination with chemoradiation in approximately 240 patients with nsNSCLC in Asia[2][3][4].
Regulatory and Development Status
The development of CA-170 has seen some shifts. While Curis, Inc. has indicated that CA-170 is not currently a priority for its clinical development, its partner Aurigene is leading the development in Asia[5]. In July 2021, the Indian Central Drugs Standard Control Organisation (CDSCO) granted permission for a Phase IIb/III clinical trial of CA-170 in combination with chemotherapy for patients with Stage IV non-squamous NSCLC[6]. However, the AdisInsight drug database notes that the broader ASIAD trial was discontinued (B1498344) in January 2020, creating some ambiguity about the overall status of the program[7]. The Aurigene company pipeline does not prominently feature CA-170 in its latest updates[8].
Comparison with Standard of Care: Non-Squamous NSCLC
The standard of care for unresectable, locally advanced non-squamous NSCLC typically involves concurrent chemoradiation. For metastatic disease, platinum-based chemotherapy doublets are a cornerstone of first-line treatment.
Table 1: Comparison of CA-170 with Standard Chemotherapy for Non-Squamous NSCLC
| Feature | CA-170 (in combination with Chemotherapy/Chemoradiation) | Standard Chemotherapy (e.g., Platinum-based doublets) |
| Mechanism of Action | Dual PD-L1 and VISTA inhibition + Cytotoxicity | Cytotoxicity |
| Administration | Oral (CA-170) + Intravenous (Chemotherapy) | Intravenous |
| Reported Efficacy | "Encouraging Clinical Benefit Rate and Prolonged PFS" in Phase 2a (nsNSCLC)[2][3][4]. Specific data not publicly available. | Established efficacy with defined response rates and survival data from numerous large-scale clinical trials. |
| Safety Profile | Favorable safety profile in monotherapy trials[9]. Potential for immune-related adverse events. | Well-characterized side effects including myelosuppression, nausea, neuropathy, and fatigue. |
Experimental Protocols
Detailed protocols for the planned Phase 2b/3 trial of CA-170 with chemoradiation are not fully public. However, based on standard practice and available information, a likely protocol would involve:
Phase 2b/3 Trial Design (Hypothetical)
-
Patient Population: Patients with unresectable, locally advanced, or metastatic non-squamous non-small cell lung cancer.
-
Treatment Arms:
-
Experimental Arm: CA-170 administered orally daily in combination with a standard platinum-based chemotherapy doublet (e.g., cisplatin (B142131) or carboplatin (B1684641) plus pemetrexed) and concurrent thoracic radiotherapy for locally advanced disease.
-
Control Arm: Placebo plus the same standard chemotherapy regimen and radiotherapy.
-
-
Primary Endpoints: Progression-Free Survival (PFS) and/or Overall Survival (OS).
-
Secondary Endpoints: Objective Response Rate (ORR), Duration of Response (DoR), and safety/tolerability.
Visualizing the Pathway and Workflow
To better understand the mechanisms and processes involved, the following diagrams have been generated.
Caption: Mechanism of action of CA-170 in the tumor microenvironment.
Caption: Hypothetical workflow for a Phase 2b/3 clinical trial of CA-170.
Conclusion and Future Perspectives
The dual inhibition of PD-L1 and VISTA by the oral agent CA-170 represents a novel approach in cancer immunotherapy. The strategic focus on combination therapy with chemotherapy or chemoradiation, particularly for nsNSCLC, is supported by a strong preclinical rationale. While early clinical data has been described as "encouraging," the lack of publicly available, detailed quantitative results makes a direct, data-driven comparison with standard-of-care chemotherapy challenging at this time. The ongoing and planned clinical trials in Asia will be critical in defining the efficacy and safety of this combination and its potential role in the future treatment landscape for nsNSCLC and potentially other malignancies. Researchers are encouraged to monitor for publications and presentations from these upcoming studies.
References
- 1. ibef.org [ibef.org]
- 2. Curis and Aurigene Announce Amendment of Collaboration for the Development and Commercialization of CA-170 - Aurigene [aurigene.com]
- 3. boston.citybuzz.co [boston.citybuzz.co]
- 4. biospectrumasia.com [biospectrumasia.com]
- 5. curis.com [curis.com]
- 6. cdsco.gov.in [cdsco.gov.in]
- 7. A Phase 2, Open-Label Randomized Trial Evaluating the Efficacy and Safety of Two Dosages of Once Daily Oral CA-170 in Patients with Selected Relapsed Advanced Tumors (ASIAD) - AdisInsight [adisinsight.springer.com]
- 8. Drug Discovery and Development | Clinical Development Solutions [aurigene.com]
- 9. curis.com [curis.com]
CA-170: A Comparative Analysis of its Dual VISTA and PD-L1 Antagonist Mechanisms
A comprehensive guide for researchers and drug development professionals on the primary mechanism of action of CA-170, featuring a critical evaluation of the conflicting evidence regarding its interaction with PD-L1 and a comparison with other VISTA and PD-L1 targeted small molecules.
The small molecule CA-170, developed by Aurigene Discovery Technologies and Curis, Inc., is a first-in-class oral immune checkpoint inhibitor that has entered clinical trials for various advanced cancers.[1][2] It was designed to dually target two critical negative regulators of T-cell activation: V-domain Ig suppressor of T-cell activation (VISTA) and Programmed Death-Ligand 1 (PD-L1).[3][4] However, the primary mechanism of action of CA-170 has become a subject of scientific debate, with conflicting reports on its ability to directly bind and inhibit the PD-1/PD-L1 axis. This guide provides an objective comparison of the available experimental data to elucidate whether CA-170's primary mechanism is through VISTA or PD-L1.
The Controversy: Dual Target vs. VISTA-Centric Activity
Initial preclinical data from the developers and collaborators demonstrated that CA-170 could functionally antagonize both PD-L1/PD-L2 and VISTA.[5][6] These studies showed that CA-170 rescued T-cell proliferation and IFN-γ secretion that was suppressed by either PD-L1 or VISTA in co-culture assays.[4][7] Furthermore, in vivo studies in syngeneic mouse tumor models showed that oral administration of CA-170 led to anti-tumor efficacy comparable to that of anti-PD-1 or anti-VISTA antibodies.[8]
However, a subsequent independent study by Musielak et al. challenged the dual-targeting claim.[3][9] Using a series of biophysical and cell-based assays, including Nuclear Magnetic Resonance (NMR) spectroscopy and Homogeneous Time-Resolved Fluorescence (HTRF), they reported no direct binding of CA-170 to human or murine PD-L1, nor to human PD-1.[9] Their findings suggest that the therapeutic effects of CA-170 observed in clinical trials may be primarily driven by its activity as a VISTA antagonist.
In response to these findings, a 2021 publication by Sasikumar et al. (from Aurigene) proposed a novel mechanism of action for CA-170's effect on the PD-L1 pathway.[10] While acknowledging the lack of binding in certain acellular assays, they demonstrated that in a cellular context, CA-170 binds to PD-L1 and inhibits its signaling without physically blocking the PD-1:PD-L1 interaction.[10] They hypothesize that this leads to the formation of a "defective ternary complex," thereby abrogating the inhibitory signal.[10]
Comparative Analysis of Preclinical Data
To provide a clear comparison, the following tables summarize the available quantitative data for CA-170 and other relevant small molecule inhibitors targeting VISTA and PD-L1.
Table 1: Functional Activity of CA-170
| Target | Assay Type | Cell Type | Readout | Reported EC50 | Citation(s) |
| PD-L1 | T-cell Activation Rescue | Human PBMCs | IFN-γ release | 66.1 ± 23.2 nM | [11] |
| VISTA | T-cell Activation Rescue | Human PBMCs | IFN-γ release | 82.9 ± 37.1 nM | [11] |
| PD-L2 | T-cell Activation Rescue | Human PBMCs | IFN-γ release | Active (EC50 not specified) | [6] |
Table 2: Comparative Preclinical Data of Small Molecule Checkpoint Inhibitors
| Compound | Primary Target(s) | Binding Affinity (Kd) | Functional Activity (IC50/EC50) | Key Findings |
| CA-170 | VISTA, PD-L1 | Not Reported | PD-L1: ~66 nM (functional EC50)[11]; VISTA: ~83 nM (functional EC50)[11] | Disputed direct binding to PD-L1; proposed "defective ternary complex" mechanism. |
| K001 | VISTA | Not Reported | Not Reported | Preclinical VISTA inhibitor. |
| JNJ-61610588 (Onvatilimab) | VISTA | 2.039 x 10⁻¹⁰ M | Not Reported | Monoclonal antibody, clinical trial terminated due to side effects.[11][12] |
| BMS-986264 | PD-L1 | Not Reported | Not Reported | Orally bioavailable small molecule PD-L1 inhibitor from Bristol Myers Squibb. |
Experimental Protocols
A critical aspect of evaluating the conflicting data lies in the details of the experimental methodologies.
Functional T-cell Activation Rescue Assays (Pro-CA-170 PD-L1 activity)
These assays, as described by Sasikumar et al., are designed to measure the ability of a compound to restore T-cell function that has been suppressed by immune checkpoint proteins.
-
Cell Culture: Human Peripheral Blood Mononuclear Cells (PBMCs) are isolated and cultured.
-
T-cell Stimulation: T-cells within the PBMC population are stimulated with anti-CD3 and anti-CD28 antibodies to induce activation.
-
Immune Checkpoint Inhibition: Recombinant human PD-L1 or VISTA protein is added to the culture to suppress T-cell activation.
-
Compound Treatment: CA-170 is added at varying concentrations.
-
Readout: After a set incubation period, the supernatant is collected, and the concentration of IFN-γ is measured by ELISA as an indicator of T-cell activation.
Biophysical Binding Assays (Anti-CA-170 PD-L1 activity)
The study by Musielak et al. utilized several biophysical techniques to directly assess the binding of CA-170 to PD-L1.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹⁵N-labeled recombinant human PD-L1 is produced.
-
A baseline ¹H-¹⁵N HSQC spectrum of the protein is acquired.
-
CA-170 is titrated into the protein sample.
-
Changes in the chemical shifts of the protein's amide signals upon addition of the compound are monitored. A significant change would indicate direct binding. Musielak et al. reported no significant changes.[9]
-
-
Homogeneous Time-Resolved Fluorescence (HTRF) Assay:
-
Recombinant human PD-1 and PD-L1 proteins, each tagged with a different FRET partner (e.g., terbium cryptate and d2), are used.
-
When PD-1 and PD-L1 interact, the FRET partners are brought into proximity, generating a detectable signal.
-
CA-170 is added to the assay to determine if it can disrupt the PD-1:PD-L1 interaction, which would result in a decrease in the FRET signal. Musielak et al. observed no disruption.[9]
-
Cell-Based PD-1/PD-L1 Blockade Assay
This assay, also employed by Musielak et al., mimics the in vivo interaction between T-cells and antigen-presenting cells.
-
Cell Lines: Two engineered cell lines are used:
-
"Effector" cells (e.g., Jurkat T-cells) expressing human PD-1 and a reporter gene (e.g., luciferase) under the control of an NFAT response element.
-
"Antigen-presenting" cells (e.g., CHO-K1) expressing human PD-L1 and a T-cell receptor activator.
-
-
Co-culture: The two cell lines are co-cultured. The interaction between PD-1 and PD-L1 inhibits T-cell receptor signaling, resulting in low reporter gene expression.
-
Compound Treatment: CA-170 is added to the co-culture.
-
Readout: A known PD-L1 inhibitor would block the interaction, leading to T-cell activation and an increase in reporter gene expression (luminescence). Musielak et al. reported that CA-170 failed to restore the activation of the effector T-cells.[9]
Signaling Pathways and Experimental Workflows
References
- 1. trial.medpath.com [trial.medpath.com]
- 2. New PD-L1 inhibitor with improved properties described | BioWorld [bioworld.com]
- 3. researchgate.net [researchgate.net]
- 4. curis.com [curis.com]
- 5. CA-170 - A Potent Small-Molecule PD-L1 Inhibitor or Not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. curis.com [curis.com]
- 8. VISTA expressed in tumour cells regulates T cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CA-170 – A Potent Small-Molecule PD-L1 Inhibitor or Not? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PD-1 derived CA-170 is an oral immune checkpoint inhibitor that exhibits preclinical anti-tumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. VISTA inhibitors in cancer immunotherapy: a short perspective on recent progresses - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
COR170 (CA-170): Lack of Cross-Reactivity with Human and Murine PD-L1
A comprehensive analysis of available data indicates that the small molecule inhibitor COR170 (also known as CA-170) does not exhibit binding to either human or murine Programmed Death-Ligand 1 (PD-L1). This finding contrasts with initial reports suggesting its role as a PD-L1 inhibitor and has significant implications for its mechanism of action and preclinical to clinical translation.
This guide provides a detailed comparison based on published experimental data, outlining the lack of direct interaction of this compound with PD-L1 from both species.
Summary of Binding Affinity Data
Experimental evidence from multiple independent studies using well-established biophysical and cell-based assays has failed to demonstrate a direct binding interaction between this compound and PD-L1.
| Compound | Target Species | Binding Affinity (KD) / Activity | Method(s) | Conclusion |
| This compound (CA-170) | Human PD-L1 | No detectable binding | NMR, HTRF, Cell-based functional assays | Does not bind to human PD-L1.[1] |
| This compound (CA-170) | Murine PD-L1 | No detectable binding | NMR | Does not bind to murine PD-L1.[1] |
Experimental Evidence of Non-Binding
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR binding assays are a powerful tool for detecting direct molecular interactions. Studies utilizing NMR have shown no chemical shift perturbations in the spectra of either human or murine PD-L1 upon the addition of this compound.[1] This lack of change indicates an absence of a direct binding event. In contrast, known PD-L1 binders produce significant and measurable changes in the NMR spectra under similar experimental conditions.[1]
Homogeneous Time-Resolved Fluorescence (HTRF) Assays
Cell-Based Immune Checkpoint Blockade Assays
In functional cell-based assays, where the activation of T-cells is suppressed by the PD-1/PD-L1 interaction, this compound failed to restore T-cell activation.[1] This demonstrates a lack of functional activity consistent with the absence of direct PD-L1 binding.
Logical Relationship: this compound and PD-L1 Interaction
Caption: Logical diagram illustrating the lack of binding of this compound to both human and murine PD-L1.
The PD-1/PD-L1 Signaling Pathway
The Programmed cell death protein 1 (PD-1) receptor and its ligand, PD-L1, are key players in immune regulation.[2] Under normal physiological conditions, their interaction helps to maintain self-tolerance and prevent autoimmune responses.[3] However, many cancer cells upregulate PD-L1 on their surface to engage with PD-1 on activated T-cells, leading to T-cell exhaustion and allowing the tumor to evade the immune system.[3][4] Therapeutic strategies that block this interaction can restore anti-tumor immunity.[3]
References
A Comparative Analysis of Oral versus Antibody-Based Checkpoint Inhibitors in Cancer Immunotherapy
For Researchers, Scientists, and Drug Development Professionals
The advent of immune checkpoint inhibitors has revolutionized the landscape of cancer treatment. By targeting negative regulatory pathways that dampen anti-tumor immunity, these agents have achieved remarkable clinical success in a growing number of malignancies. The first wave of these therapies was dominated by intravenously administered monoclonal antibodies. However, the development of orally bioavailable small molecule inhibitors presents a new frontier in cancer immunotherapy. This guide provides an objective comparison of the performance, mechanisms, and experimental evaluation of oral versus antibody-based checkpoint inhibitors, supported by experimental data and detailed methodologies.
Mechanism of Action: A Tale of Two Modalities
Both antibody-based and oral checkpoint inhibitors aim to block the interaction between inhibitory receptors on T cells, such as Programmed Cell Death Protein 1 (PD-1), and their ligands, such as Programmed Death-Ligand 1 (PD-L1), expressed on tumor cells and other cells in the tumor microenvironment. This blockade reinvigorates exhausted T cells, enabling them to recognize and eliminate cancer cells.
Antibody-Based Checkpoint Inhibitors are large protein therapeutics (monoclonal antibodies) that bind to the extracellular domains of checkpoint proteins like PD-1, PD-L1, and Cytotoxic T-Lymphocyte-Associated Protein 4 (CTLA-4).[1][2][3] Their large size restricts them to the extracellular space, where they sterically hinder the receptor-ligand interaction.
Oral Checkpoint Inhibitors are small molecule drugs designed to penetrate the cell membrane and interfere with checkpoint signaling pathways.[4] Some oral inhibitors can directly bind to PD-L1, inducing its dimerization and internalization, thereby preventing its interaction with PD-1.[4] This intracellular access opens up the possibility of targeting different aspects of the checkpoint signaling cascade.
Signaling Pathway: PD-1/PD-L1 Axis Blockade
Caption: PD-1/PD-L1 signaling pathway and points of intervention.
Performance Comparison: A Data-Driven Overview
The following tables summarize key quantitative data comparing oral and antibody-based checkpoint inhibitors. It is important to note that direct head-to-head clinical trial data is limited, and comparisons are often drawn from separate studies.
Table 1: Pharmacokinetic Profile
| Parameter | Antibody-Based Inhibitors | Oral Small Molecule Inhibitors | References |
| Route of Administration | Intravenous (IV) Infusion | Oral | [5] |
| Bioavailability | 100% (IV) | Variable, generally lower than IV | [4] |
| Half-life (t½) | Long (days to weeks) | Short (hours) | [6][7] |
| Distribution | Primarily in plasma and extracellular fluid | Wider tissue distribution, potential for better tumor penetration | [4][6] |
| Metabolism | Catabolism by proteolytic enzymes | Primarily hepatic metabolism (e.g., Cytochrome P450) | [5] |
| Clearance | Slow, not affected by renal or hepatic impairment | Faster, can be affected by renal or hepatic function | [5][6] |
Table 2: Efficacy in Clinical Trials (Selected Examples)
| Inhibitor Class | Drug (Target) | Cancer Type | Overall Response Rate (ORR) | Overall Survival (OS) / Progression-Free Survival (PFS) | References |
| Antibody-Based | Pembrolizumab (PD-1) | Advanced NSCLC (PD-L1 ≥50%) | 44.8% | Median OS: 30.0 months | [8] |
| Antibody-Based | Nivolumab (PD-1) | Advanced Squamous NSCLC | 20% | Median OS: 9.2 months | [8] |
| Antibody-Based | Atezolizumab (PD-L1) | Metastatic NSCLC | 15% | Median OS: 12.6 months | [1][9] |
| Oral | CA-170 (PD-L1/VISTA) | Advanced Solid Tumors/Lymphomas | Phase I/II ongoing, early signs of T-cell activation observed | Data maturing | [10] |
| Oral | INCB099280 (PD-L1) | Advanced Solid Tumors | 1 CR, 8 PRs in 80 patients (Phase I) | Data maturing | [7] |
CR: Complete Response, PR: Partial Response, NSCLC: Non-Small Cell Lung Cancer
Table 3: Safety Profile - Immune-Related Adverse Events (irAEs)
| Adverse Event Grade | Antibody-Based Inhibitors (PD-1/PD-L1) | Oral Small Molecule Inhibitors | References |
| All Grades | 60.4% (PD-L1 inhibitors) - 15.1% (PD-1 inhibitors, irAEs) | Data from early trials suggest a manageable safety profile, but specific incidences are still being evaluated. Neuropathies have been a concern with some candidates. | [7][11] |
| High Grade (Grade 3-5) | 6.4% (PD-L1 inhibitors) - 3.5% (PD-1 inhibitors, irAEs) | Early data suggests a potentially lower incidence of severe irAEs due to shorter half-life, allowing for quicker management. | [7][11] |
Experimental Protocols: Key Methodologies
In Vitro Efficacy Assessment: Mixed Lymphocyte Reaction (MLR) Assay
This assay is a cornerstone for evaluating the ability of checkpoint inhibitors to enhance T cell activation.
Objective: To measure the proliferation of T cells in response to allogeneic stimulation in the presence or absence of the checkpoint inhibitor.
Methodology:
-
Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from two healthy, unrelated donors.
-
Co-culture: Co-culture the PBMCs from the two donors. The genetic differences will stimulate a T cell response in one or both populations.
-
Treatment: Add the test checkpoint inhibitor (oral or antibody-based) at various concentrations to the co-culture. Include a vehicle control and a positive control (e.g., a known checkpoint inhibitor antibody).
-
Incubation: Incubate the cells for 5-7 days to allow for T cell proliferation.
-
Proliferation Measurement: Assess T cell proliferation using one of the following methods:
-
[3H]-Thymidine Incorporation: Pulse the cells with radioactive thymidine (B127349) for the final 18-24 hours of culture. Measure the amount of incorporated radioactivity, which is proportional to DNA synthesis and cell proliferation.
-
CFSE Staining: Label one population of PBMCs with Carboxyfluorescein succinimidyl ester (CFSE) before co-culture. As cells divide, the CFSE fluorescence is halved with each generation. Analyze the dilution of CFSE by flow cytometry to quantify proliferation.
-
-
Data Analysis: Compare the proliferation in the treated groups to the control groups to determine the efficacy of the inhibitor in enhancing the T cell response.
In Vivo Efficacy Assessment: Syngeneic Mouse Tumor Model
This model is crucial for evaluating the anti-tumor activity of checkpoint inhibitors in an immunocompetent host.
Objective: To assess the ability of the checkpoint inhibitor to control tumor growth in a mouse model with a functional immune system.
Methodology:
-
Cell Line Selection: Choose a syngeneic tumor cell line that is compatible with the selected mouse strain (e.g., MC38 colon adenocarcinoma in C57BL/6 mice).
-
Tumor Implantation: Subcutaneously inject a known number of tumor cells into the flank of the mice.
-
Tumor Growth Monitoring: Allow the tumors to establish and reach a palpable size (e.g., 50-100 mm³).
-
Treatment Administration:
-
Antibody-Based Inhibitors: Administer the antibody via intraperitoneal (IP) or intravenous (IV) injection at a predetermined dose and schedule (e.g., 10 mg/kg every 3 days).
-
Oral Inhibitors: Administer the small molecule inhibitor orally via gavage at a specified dose and frequency.
-
-
Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume.
-
Endpoint: Continue the experiment until the tumors in the control group reach a predetermined maximum size or for a specified duration.
-
Data Analysis: Compare the tumor growth curves between the treated and control groups to determine the anti-tumor efficacy of the inhibitor.[12]
Experimental Workflow and Comparative Logic
The following diagrams illustrate a typical experimental workflow for evaluating a novel checkpoint inhibitor and a logical comparison between the two modalities.
Caption: A generalized experimental workflow for checkpoint inhibitor development.
Caption: Key distinguishing features of oral vs. antibody-based inhibitors.
Conclusion and Future Directions
Antibody-based checkpoint inhibitors have established a new standard of care in oncology, demonstrating durable responses in a variety of cancers.[1] Their long half-life allows for infrequent dosing, which can be convenient for patients. However, this prolonged exposure can also contribute to the development and persistence of immune-related adverse events.[13]
Oral small molecule checkpoint inhibitors represent a promising evolution in this therapeutic class.[4] Their key advantages include the convenience of oral administration, shorter half-lives that may lead to better management of adverse events, and the potential for improved tumor penetration.[7] Furthermore, their manufacturing process is generally less complex and costly than that for monoclonal antibodies. Challenges for oral inhibitors include achieving adequate oral bioavailability and managing potential off-target effects.
The future of checkpoint inhibition will likely involve a more personalized approach, with the choice between an oral or antibody-based therapy tailored to the individual patient's cancer type, biomarker status, and lifestyle. Combination therapies, including those that pair an oral and an antibody-based inhibitor targeting different checkpoints, are also a promising area of investigation. As more clinical data for oral checkpoint inhibitors becomes available, a clearer picture of their role in the expanding armamentarium of cancer immunotherapies will emerge.
References
- 1. Frontiers | Targeting PD-1/PD-L-1 immune checkpoint inhibition for cancer immunotherapy: success and challenges [frontiersin.org]
- 2. From monoclonal antibodies to small molecules: the development of inhibitors targeting the PD-1/PD-L1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Population pharmacokinetic models of anti-PD-1 mAbs in patients with multiple tumor types: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small-molecule inhibitors of PD-1/PD-L1 immune checkpoint alleviate the PD-L1-induced exhaustion of T-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. walshmedicalmedia.com [walshmedicalmedia.com]
- 6. A Review of the Pharmacokinetic Characteristics of Immune Checkpoint Inhibitors and Their Clinical Impact Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. [PDF] A Review of the Pharmacokinetic Characteristics of Immune Checkpoint Inhibitors and Their Clinical Impact Factors | Semantic Scholar [semanticscholar.org]
- 9. Frontiers | Comparisons of Underlying Mechanisms, Clinical Efficacy and Safety Between Anti-PD-1 and Anti-PD-L1 Immunotherapy: The State-of-the-Art Review and Future Perspectives [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. Comparative Safety of PD-1/PD-L1 Inhibitors for Cancer Patients: Systematic Review and Network Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ichor.bio [ichor.bio]
- 13. tmrjournals.com [tmrjournals.com]
Replicating the Anti-Tumor Effects of CA-170: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the published anti-tumor effects of CA-170, a first-in-class oral small molecule inhibitor targeting the immune checkpoints PD-L1 and VISTA. The guide details the controversy surrounding its mechanism of action, summarizes available preclinical and clinical data, and presents experimental protocols to aid in the replication and further investigation of its therapeutic potential. This document also includes a comparison with other small molecule checkpoint inhibitors.
CA-170, developed by Aurigene Discovery Technologies and Curis, Inc., is an investigational drug that has progressed to clinical trials for various cancers.[1] It is designed to be an orally bioavailable dual antagonist of PD-L1 and VISTA, two key negative regulators of T-cell activation.[1] By inhibiting these pathways, CA-170 aims to restore the immune system's ability to recognize and eliminate tumor cells.[2] However, the direct binding of CA-170 to PD-L1 has been a subject of scientific debate.
The Mechanistic Controversy: Direct Binding vs. Ternary Complex Formation
A significant point of discussion in the scientific community is the precise mechanism by which CA-170 exerts its effects on the PD-1/PD-L1 axis. One study published in the International Journal of Molecular Sciences presented biophysical evidence, including NMR binding assays and HTRF assays, suggesting that CA-170 does not directly bind to PD-L1.[3][4] This study proposes that the observed anti-tumor effects might be due to an indirect mechanism or off-target effects.
In contrast, research from the developers, published in Communications Biology, suggests that CA-170 functions by inducing the formation of a defective ternary complex between PD-1 and PD-L1.[5] This model posits that while CA-170 may not prevent the initial interaction, it alters the complex in a way that prevents downstream signaling, thereby rescuing T-cell function.[5]
Preclinical Anti-Tumor Activity
Preclinical studies in syngeneic mouse models have demonstrated the anti-tumor efficacy of CA-170. In these models, oral administration of CA-170 has been shown to inhibit tumor growth and enhance T-cell activation within the tumor microenvironment.[6]
Table 1: Summary of Preclinical In Vivo Data for CA-170
| Animal Model | Cancer Type | CA-170 Dose | Key Findings | Reference |
| C57BL/6 Mice | Melanoma (B16F10) | 10 mg/kg/day (oral) | Increased proliferation and activation of tumor-infiltrating CD8+ and CD4+ T-cells. | [6] |
| BALB/c Mice | Colon Carcinoma (CT26) | 10 mg/kg/day (oral) | Significant tumor growth inhibition, comparable to anti-PD-1 antibody. | [6] |
| C57BL/6 Mice | Colon Carcinoma (MC38) | 3 mg/kg/day (oral) | Increased granzyme B and IFN-γ secreting CD8+ T-cells in blood and tumor. | [6] |
Clinical Trial Data
CA-170 has been evaluated in Phase 1 (NCT02812875) and Phase 2 (CTRI/2017/12/011026) clinical trials.[7][8][9] The Phase 1 study established a favorable safety profile and showed preliminary signs of anti-tumor activity, including tumor regression in some patients.[8] The Phase 2 trial, conducted in India, provided further efficacy and safety data, although the trial was eventually terminated.[1][10]
Table 2: Key Outcomes from CA-170 Clinical Trials
| Trial ID | Phase | Patient Population | Key Findings | Reference |
| NCT02812875 | 1 | Advanced solid tumors and lymphomas | Favorable safety profile, preliminary evidence of anti-tumor activity (tumor regression in 8 patients), and signs of immune-modulating effect. | [8] |
| CTRI/2017/12/011026 | 2 | Lung cancer, head and neck cancer, MSI-H positive cancers, and Hodgkin lymphoma | Clinical Benefit Rate (CBR) of 59.5% in the evaluable population, with a better response at the lower dosage (400 mg). The trial was terminated. | [9][10][11] |
Comparison with Alternative Small Molecule PD-L1/VISTA Inhibitors
Several other oral small molecule inhibitors targeting the PD-1/PD-L1 pathway are in development. A direct comparison of their preclinical and clinical data with CA-170 is essential for researchers.
Table 3: Comparative Overview of Oral Small Molecule PD-L1 Inhibitors
| Compound | Target(s) | Developer | Highest Development Phase | Key Preclinical/Clinical Highlights |
| CA-170 | PD-L1, VISTA | Aurigene/Curis | Phase 2 (Terminated) | Orally bioavailable, dual inhibitor. Favorable safety in Phase 1, with some clinical benefit observed in Phase 2.[8][9] |
| GS-4224 (Evixapodlin) | PD-L1 | Gilead Sciences | Phase 1 | Orally bioavailable, demonstrates on-target biomarker activity and is generally well-tolerated.[2] |
| BMS-1166 | PD-L1 | Bristol-Myers Squibb | Preclinical | Potent inhibitor of PD-1/PD-L1 interaction in vitro, but in vivo data is limited. |
Experimental Protocols
To facilitate the replication of the published findings on CA-170, this section provides detailed methodologies for key experiments.
In Vitro T-Cell Proliferation and Cytokine Release Assay
This assay is crucial for assessing the functional effect of CA-170 on T-cell activation.
Objective: To determine if CA-170 can rescue T-cell proliferation and cytokine (e.g., IFN-γ) production from PD-L1 or VISTA-mediated inhibition.
Experimental Workflow:
Detailed Methodology:
-
Isolate Peripheral Blood Mononuclear Cells (PBMCs): Isolate PBMCs from healthy human donor blood using Ficoll-Paque density gradient centrifugation.
-
T-Cell Stimulation: Culture the isolated T-cells in 96-well plates pre-coated with anti-CD3 and anti-CD28 antibodies to stimulate T-cell activation.
-
Inhibition and Treatment:
-
Control Group: T-cells with stimulation antibodies only.
-
Inhibition Group: T-cells with stimulation antibodies and recombinant human PD-L1 or VISTA protein.
-
CA-170 Treatment Group: T-cells with stimulation antibodies, recombinant PD-L1 or VISTA, and varying concentrations of CA-170.
-
-
Incubation: Incubate the plates for 72-96 hours.
-
Analysis:
-
Proliferation: For proliferation assays using CFSE, stain the T-cells with CFSE prior to culture. After incubation, analyze the dilution of the dye by flow cytometry.
-
Cytokine Release: Collect the culture supernatant and measure the concentration of IFN-γ using a standard ELISA kit.
-
In Vivo Syngeneic Mouse Tumor Model
This model is essential for evaluating the anti-tumor efficacy of CA-170 in an immunocompetent host.
Objective: To assess the in vivo anti-tumor activity of orally administered CA-170.
Experimental Workflow:
References
- 1. CA-170 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. PD-1 derived CA-170 is an oral immune checkpoint inhibitor that exhibits preclinical anti-tumor efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. CA-170 - A Potent Small-Molecule PD-L1 Inhibitor or Not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PD-1 derived CA-170 is an oral immune checkpoint inhibitor that exhibits preclinical anti-tumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. curis.com [curis.com]
- 9. dovepress.com [dovepress.com]
- 10. oaepublish.com [oaepublish.com]
- 11. VISTA: A Promising Target for Cancer Immunotherapy? - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Handling Protocols for COR170 (Bitumen Class 170)
Disclaimer: The designation "COR170" is not a standardized chemical identifier. The following safety and handling information is based on the Material Safety Data Sheet (MSDS) for BP Bitumen Class 170 , a specific industrial product. It is crucial for personnel to always refer to the specific MSDS for the particular product being used, as characteristics and associated risks can vary.
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals who may handle Bitumen Class 170. The following procedural steps and data are designed to ensure safe handling, operation, and disposal.
Personal Protective Equipment (PPE)
Proper personal protective equipment is mandatory to prevent skin and eye contact, as well as inhalation of vapors, especially when handling hot bitumen.
| Item | Specification | Purpose |
| Hand Protection | Appropriate, impervious gloves. | To prevent skin contact and burns from hot material. |
| Eye Protection | Full face visor or chemical goggles. | To protect against splashes of hot material. |
| Body Protection | Impervious clothing, chemical resistant apron, safety shoes. | To protect against skin contact and potential splashes. |
| Respiratory Protection | Not typically required with good ventilation. If vapors are generated, use appropriate respiratory protection. | To prevent inhalation of fumes and vapors. |
Handling and Storage Procedures
Adherence to proper handling and storage protocols is critical to minimize risks of burns, inhalation of fumes, and fire.
Handling:
-
Avoid Skin Contact: Wear appropriate gloves and protective clothing.[1]
-
Ventilation: Ensure good ventilation to avoid the inhalation of vapors, mists, or fumes.[1] Workplace air concentrations should be kept to the lowest reasonably practicable level.[1]
-
Eye Protection: Wear a full-face visor or chemical goggles if splashing is likely.[1]
-
Hygiene: Maintain high standards of personal hygiene and plant cleanliness.[1]
Storage:
-
Ventilation: Store in a well-ventilated place.
-
Fire Prevention: Pyrophoric (self-heating) deposits may form in storage and can cause fires. Avoid exposing the tank vapor space to fresh air and maintain stable storage temperatures.[1] Regular inspections for such deposits are necessary.[1]
-
Hazardous Vapors: Be aware that hydrogen sulphide, a highly toxic and flammable gas, can accumulate in the vapor spaces of storage tanks.[1]
Accidental Release and Disposal Measures
In the event of a spill, immediate and appropriate action is necessary to contain the material and prevent environmental contamination.
| Procedure | Description |
| Spill Containment | Wear appropriate PPE. Contain and recover liquid using sand or other suitable inert absorbent material.[1] |
| Environmental Protection | Protect drains from potential spills. Do not wash the product into the drainage system.[1] |
| Solidified Material | Scrape up the bulk of the solid material and remove the remainder with an absorbent material.[1] |
| Disposal | Dispose of waste in accordance with local and national regulations. |
First Aid Measures
| Exposure | First Aid Protocol |
| Skin Contact (Ambient Temperature) | Wash the skin thoroughly with soap and water. Seek medical advice if irritation persists.[1] |
| Skin Contact (Hot Product) | Cool the affected area with cold water. Do not attempt to remove the bitumen. Seek immediate medical attention. |
| Eye Contact | Rinse immediately with plenty of water and seek medical advice. |
| Ingestion | Wash out the mouth thoroughly with water. Do not induce vomiting. Obtain medical advice.[1] |
| Inhalation | Remove to fresh air. If symptoms persist, obtain medical advice.[1] |
Experimental Workflow: Safe Handling of Bitumen Class 170
Caption: Workflow for the safe handling of Bitumen Class 170 from preparation to disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
